molecular formula C8H6ClNO4 B1455303 2-Chloro-4-methyl-5-nitrobenzoic acid CAS No. 101580-96-5

2-Chloro-4-methyl-5-nitrobenzoic acid

Cat. No.: B1455303
CAS No.: 101580-96-5
M. Wt: 215.59 g/mol
InChI Key: QVOBSRFDFRRCNC-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBSRFDFRRCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-4-methyl-5-nitrobenzoic acid, a valuable substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. The document elucidates the core chemical principles, discusses viable synthetic strategies, and presents a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices, ensuring a self-validating and reproducible methodology. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and the development of novel therapeutic agents.

Introduction: Significance and Applications

2-Chloro-4-methyl-5-nitrobenzoic acid is a polysubstituted aromatic compound whose structural features make it an attractive starting material for the synthesis of a variety of heterocyclic scaffolds. The presence of a carboxylic acid, a chloro group, a methyl group, and a nitro group on the benzene ring provides multiple reaction sites for chemical modification. Halogenated nitroaromatic compounds are important intermediates in the synthesis of diverse heterocycles and various industrial chemicals.[1] Specifically, compounds with similar substitution patterns, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, are recognized as versatile building blocks for the solid-phase synthesis of nitrogenous heterocycles like benzimidazoles, benzotriazoles, and benzodiazepinediones, which are significant in current drug discovery.[2] The strategic placement of the functional groups in 2-Chloro-4-methyl-5-nitrobenzoic acid allows for selective transformations, making it a key intermediate in the construction of complex molecular architectures for the development of new pharmaceutical agents.

Strategic Synthesis Plan: Two Viable Routes

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid can be approached through two primary and logically sound strategies, each with its own set of advantages and considerations. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: Electrophilic Nitration of 2-Chloro-4-methylbenzoic Acid. This is a direct approach where the nitro group is introduced onto the pre-existing 2-chloro-4-methylbenzoic acid backbone. The success of this route hinges on the regioselectivity of the nitration reaction, which is governed by the directing effects of the substituents already present on the aromatic ring.

Route 2: Oxidation of 2-Chloro-4-methyl-5-nitrotoluene. This route involves the synthesis of the corresponding toluene derivative followed by the oxidation of the methyl group to a carboxylic acid. This can be an effective strategy if the nitration of the toluene precursor is more selective or if 2-chloro-4-methyl-5-nitrotoluene is a more readily available starting material.

This guide will focus on the detailed execution of Route 1, as it represents a more direct and atom-economical approach, provided the regioselectivity can be effectively controlled.

The Core Chemistry: Understanding Regioselectivity in Nitration

The cornerstone of the nitration of 2-chloro-4-methylbenzoic acid is the predictable outcome of the electrophilic aromatic substitution reaction based on the electronic properties of the existing substituents.

  • -CH₃ (Methyl group): An activating, ortho, para-directing group.

  • -Cl (Chloro group): A deactivating, ortho, para-directing group.

  • -COOH (Carboxylic acid group): A deactivating, meta-directing group.

In the starting material, 2-chloro-4-methylbenzoic acid, the positions open for substitution are C3, C5, and C6. The directing effects of the three substituents will collectively influence the position of the incoming electrophile (the nitronium ion, NO₂⁺). The methyl group strongly activates the ortho (C3 and C5) and para (C6) positions. The chloro group directs to its ortho (C3) and para (C6) positions. The carboxylic acid group directs to its meta positions (C3 and C5).

Considering these combined effects:

  • Position C5: Is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. This position is highly favored.

  • Position C3: Is ortho to both the methyl and chloro groups, and meta to the carboxylic acid group. However, steric hindrance between the incoming nitro group and the adjacent chloro and methyl groups makes this position less favorable.

  • Position C6: Is para to both the methyl and chloro groups, but ortho to the deactivating carboxylic acid group, making it less likely to be the primary site of nitration.

Therefore, the nitration of 2-chloro-4-methylbenzoic acid is expected to yield 2-Chloro-4-methyl-5-nitrobenzoic acid as the major product.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic Acid via Nitration

This protocol is based on established methods for the nitration of substituted benzoic acids, adapted for the specific synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid.[3]

Reagents and Materials
Reagent/MaterialGradeSupplier
2-Chloro-4-methylbenzoic acid≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%Analytical Grade
Concentrated Nitric Acid (HNO₃)70%Analytical Grade
Deionized Water-Laboratory Supply
Crushed Ice-Laboratory Supply
Ethanol95%For recrystallization
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Ice-salt bath.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Keep this nitrating mixture cold until use.

  • Dissolution of the Starting Material: In a 250 mL three-necked round-bottom flask, place 10 g (0.058 mol) of 2-chloro-4-methylbenzoic acid and 50 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

  • Nitration Reaction: Cool the flask containing the dissolved starting material to 0-5 °C using an ice-salt bath. Once the temperature is stable, begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Subsequently, let the mixture slowly warm to room temperature and continue stirring for another 2-3 hours.

  • Isolation of the Crude Product: Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring. A precipitate of the crude 2-Chloro-4-methyl-5-nitrobenzoic acid will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol, to obtain the purified 2-Chloro-4-methyl-5-nitrobenzoic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Safety Precautions
  • All operations should be conducted in a well-ventilated fume hood.

  • Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate PPE.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Data Presentation

Expected Yield and Physical Properties
PropertyValue
Theoretical Yield ~13.4 g
Expected Practical Yield 80-90%
Appearance Pale yellow to off-white crystalline solid
Melting Point Expected to be in the range of other chloro-nitrobenzoic acids (e.g., 2-chloro-5-nitrobenzoic acid melts at 164-165 °C)[3]
Solubility Sparingly soluble in water, soluble in ethanol and acetone
Spectroscopic Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, -COOH), 8.2-8.4 (s, 1H, Ar-H), 7.8-8.0 (s, 1H, Ar-H), 2.4-2.6 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~165 (-COOH), 148-150 (C-NO₂), 140-142 (C-CH₃), 135-137 (C-Cl), 130-132 (Ar-CH), 125-127 (Ar-CH), 120-122 (Ar-C), 20-22 (-CH₃).

  • IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of COOH), ~1700 (C=O stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~800-900 (C-H out-of-plane bending).

  • Mass Spectrometry (EI): m/z (%) = 215 (M⁺), 198, 170, 152, 124.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents 2-Chloro-4-methylbenzoic acid Concentrated H₂SO₄ Concentrated HNO₃ start->reagents dissolution Dissolution in H₂SO₄ reagents->dissolution nitration Nitration at 0-5 °C dissolution->nitration completion Stirring at RT nitration->completion precipitation Precipitation on Ice completion->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product 2-Chloro-4-methyl-5-nitrobenzoic Acid drying->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: Synthetic workflow for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Conclusion

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid via the electrophilic nitration of 2-chloro-4-methylbenzoic acid is a robust and efficient method that leverages fundamental principles of physical organic chemistry. The provided protocol, grounded in established procedures for analogous transformations, offers a reliable pathway for obtaining this valuable synthetic intermediate. By understanding the interplay of electronic and steric effects, researchers can confidently execute this synthesis and utilize the product as a versatile building block for the creation of novel compounds with potential applications in drug discovery and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-5-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

  • Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20–28. [Link]

  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Navigating a Data-Scarce Landscape: The Case of 2-Chloro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for detailed chemical properties, synthesis protocols, and safety information on 2-Chloro-4-methyl-5-nitrobenzoic acid has revealed a significant lack of available data in the public domain. This scarcity of information prevents the creation of an in-depth technical guide as requested. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the closely related and well-documented compound, 2-Chloro-5-nitrobenzoic acid , while also presenting the limited available data for an isomer, 3-Chloro-4-methyl-5-nitrobenzoic acid . This comparative approach will offer a functional understanding of the chemical class and its likely properties.

Section 1: Physicochemical Properties of Related Benzoic Acid Derivatives

Table 1: Comparison of Physicochemical Properties

Property2-Chloro-5-nitrobenzoic acid3-Chloro-4-methyl-5-nitrobenzoic acid2-Chloro-4-fluoro-5-nitrobenzoic acid
Molecular Formula C₇H₄ClNO₄[1][2]C₈H₆ClNO₄[3]C₇H₃ClFNO₄[4]
Molecular Weight 201.56 g/mol [1][5]215.59 g/mol [3]219.55 g/mol [4]
CAS Number 2516-96-3[1][5]181871-69-2[3]114776-15-7[4][6]
Melting Point 165-168 °C[5]Not availableNot available
Appearance Powder[5]Not availableNot available

Section 2: Synthesis and Reactivity of Substituted Nitrobenzoic Acids

The synthesis of substituted nitrobenzoic acids often involves two primary strategies: the nitration of a substituted benzoic acid or the oxidation of a substituted nitrotoluene.

Synthesis of 2-Chloro-5-nitrobenzoic Acid

A common laboratory-scale synthesis of 2-Chloro-5-nitrobenzoic acid involves the nitration of 2-chlorobenzoic acid.[7]

Experimental Protocol: Nitration of 2-Chlorobenzoic Acid

  • Dissolution: 32 grams of pure o-chlorobenzoic acid are dissolved in 160 grams of 100% sulfuric acid with stirring.[7]

  • Cooling: The solution is cooled to below 0°C in an ice-salt bath.[7]

  • Nitrating Mixture Addition: A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over approximately one hour, maintaining the temperature below 0°C.[7]

  • Reaction: The mixture is held at room temperature for 10-12 hours and then slowly heated to 60°C.[7]

  • Precipitation: The reaction mixture is poured onto 400 grams of ice to precipitate the product.[7]

  • Purification: The crude 2-chloro-5-nitrobenzoic acid is collected by filtration and recrystallized from boiling water to yield the pure product.[7]

Diagram 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Nitration Nitration 2-Chlorobenzoic Acid->Nitration Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Nitration 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid Nitration->2-Chloro-5-nitrobenzoic Acid

Caption: Nitration of 2-Chlorobenzoic Acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in these molecules allows for a range of standard transformations, including conversion to esters, acid chlorides, and amides. For instance, 2-Chloro-5-nitrobenzoic acid can be esterified by refluxing with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

Reactivity of the Aromatic Ring

The presence of both a chloro and a nitro group, which are electron-withdrawing, deactivates the aromatic ring towards further electrophilic substitution.[8] However, the chloro group is a potential site for nucleophilic aromatic substitution, particularly with strong nucleophiles under forcing conditions. 2-Chloro-5-nitrobenzoic acid has been shown to undergo microwave-assisted amination reactions with aliphatic and aromatic amines.[5]

Section 3: Potential Applications in Research and Development

Substituted nitrobenzoic acids are valuable intermediates in organic synthesis. They are frequently utilized in the preparation of pharmaceuticals and agrochemicals. For example, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties.[5]

Section 4: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling substituted nitrobenzoic acids.

Hazard Identification

Based on data for related compounds, these substances are likely to be irritants.

  • 2-Chloro-5-nitrobenzoic acid: May be harmful if swallowed, cause skin irritation, and serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life.[1]

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[6]

  • Ventilation: Use only outdoors or in a well-ventilated area.[6]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[6]

  • Storage: Store in a locked up, well-ventilated place. Keep the container tightly closed.[6]

First Aid Measures

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[6]

Conclusion

While a detailed technical guide on 2-Chloro-4-methyl-5-nitrobenzoic acid cannot be provided due to the current lack of available data, this document offers a comprehensive overview of the chemical properties, synthesis, and safety considerations of the closely related and well-characterized compound, 2-Chloro-5-nitrobenzoic acid. The information presented here can serve as a valuable resource for researchers and professionals in the field, providing a strong foundation for understanding the likely behavior and characteristics of this class of compounds. Further experimental investigation is necessary to fully elucidate the specific properties of 2-Chloro-4-methyl-5-nitrobenzoic acid.

References

  • PubChem. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754. [Link]

  • PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828. [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. [Link]

  • Chemsrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. [Link]

  • Home Sunshine Pharma. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5. [Link]

  • PubChem. 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457. [Link]

  • NIST. 2-Chloro-5-nitrobenzoic acid - the NIST WebBook. [Link]

  • Quora. Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. [Link]

  • Wikipedia. Chlorotoluene. [Link]

  • LinkedIn. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. [Link]

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • LinkedIn. The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. [Link]

  • Filo. Which is more reactive towars aromatic electrophilic substitutn chloroben... [Link]

  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

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An In-depth Technical Guide to 2-Chloro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

To the Esteemed Researcher,

This guide provides a comprehensive technical overview of 2-Chloro-4-nitrobenzoic acid. It is important to note that extensive searches for "2-Chloro-4-methyl-5-nitrobenzoic acid" did not yield a verifiable CAS number or substantial scientific literature, suggesting it may be a rare compound or a potential misnomer. Consequently, this document focuses on the closely related and well-documented compound, 2-Chloro-4-nitrobenzoic acid (CAS No. 99-60-5) , a significant building block in organic synthesis and drug discovery.

Compound Identification and Overview

2-Chloro-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a nitro group on the benzene ring, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor for creating complex molecular architectures. The compound has been noted for its potential antiviral and antineoplastic activities.[1]

IdentifierValue
CAS Number 99-60-5[1][2][3][4]
Molecular Formula C₇H₄ClNO₄[1][2]
Molecular Weight 201.56 g/mol [1][3]
IUPAC Name 2-chloro-4-nitrobenzoic acid[1]
Synonyms Benzoic acid, 2-chloro-4-nitro-; 4-nitro-2-chlorobenzoic acid[1][4]

Physicochemical Properties

The physical and chemical properties of 2-Chloro-4-nitrobenzoic acid are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Appearance White to straw yellow crystalline powder[4]
Melting Point 136-140 °C[3]
Boiling Point 362.2 °C at 760 mmHg[4]
Water Solubility 1 g/L (20 °C)[4]
Stability Stable under normal temperatures and pressures[4]

Synthesis and Mechanistic Insights

The primary industrial synthesis of 2-Chloro-4-nitrobenzoic acid involves the oxidation of 2-chloro-4-nitrotoluene.[5] This process is favored due to the ready availability of the starting material and the efficiency of the transformation.

Experimental Protocol: Oxidation of 2-chloro-4-nitrotoluene

This protocol outlines a general laboratory-scale synthesis.

Materials:

  • 2-chloro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

Procedure:

  • A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • 2-chloro-4-nitrotoluene is added to the flask, and the mixture is heated.

  • Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition.

  • The reaction mixture is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • After cooling, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with sulfuric acid, leading to the precipitation of 2-Chloro-4-nitrobenzoic acid.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[5]

Causality in Experimental Choices:

  • The use of a strong oxidizing agent like potassium permanganate is necessary to convert the methyl group to a carboxylic acid.[5]

  • The reaction is performed under alkaline conditions to facilitate the oxidation process.

  • Acidification of the reaction mixture after filtration protonates the carboxylate salt, causing the desired acid to precipitate out of the solution.[5]

Synthesis_Workflow cluster_synthesis Synthesis of 2-Chloro-4-nitrobenzoic acid start Start: 2-chloro-4-nitrotoluene oxidation Oxidation with KMnO4 in alkaline solution start->oxidation 1 filtration1 Filtration to remove MnO2 oxidation->filtration1 2 acidification Acidification with H2SO4 filtration1->acidification 3 precipitation Precipitation of product acidification->precipitation 4 filtration2 Filtration and washing precipitation->filtration2 5 purification Recrystallization for purification filtration2->purification 6 end End: Pure 2-Chloro-4-nitrobenzoic acid purification->end 7

Caption: Workflow for the synthesis of 2-Chloro-4-nitrobenzoic acid.

Applications in Drug Development and Research

2-Chloro-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of the antiseptic drug Rivanol.[4] Its derivatives have also been explored for their potential as novel therapeutic agents.

Safety and Handling

2-Chloro-4-nitrobenzoic acid presents several hazards that require appropriate safety precautions.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[4]

Safety_Handling cluster_safety Safety and Handling Protocol cluster_hazards Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling and Storage compound 2-Chloro-4-nitrobenzoic acid h315 Skin Irritation (H315) compound->h315 h318 Serious Eye Damage (H318) compound->h318 h335 Respiratory Irritation (H335) compound->h335 gloves Protective Gloves compound->gloves goggles Safety Goggles/Face Shield compound->goggles respirator Dust Mask/Respirator compound->respirator storage Store in a cool, dry, well-ventilated area compound->storage container Keep container tightly closed storage->container incompatible Avoid incompatible substances container->incompatible

Caption: Key safety considerations for 2-Chloro-4-nitrobenzoic acid.

References

  • PubChem. Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid. National Center for Biotechnology Information. [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Sunshine Pharma. The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. [Link]

  • Home Sunshine Pharma. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5. [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

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A Comprehensive Technical Guide to the Spectral Analysis of 2-Chloro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectroscopic characterization of 2-chloro-4-methyl-5-nitrobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and methodological whitepaper. It outlines the foundational principles, details robust experimental protocols, and presents predicted spectral data to guide researchers in the empirical analysis and structural confirmation of this compound.

Molecular Structure and Predicted Spectroscopic Overview

2-Chloro-4-methyl-5-nitrobenzoic acid possesses a unique substitution pattern on the benzene ring, which imparts a distinct spectroscopic signature. The presence of a carboxylic acid, a chloro group, a methyl group, and a nitro group governs the electronic environment and, consequently, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

A thorough analysis combining these techniques is essential for unambiguous structural elucidation. This guide will delve into the theoretical underpinnings and practical application of each method for the comprehensive characterization of the title compound.

Molecular Structure of 2-Chloro-4-methyl-5-nitrobenzoic acid

Caption: Chemical structure of 2-Chloro-4-methyl-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Chloro-4-methyl-5-nitrobenzoic acid, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.

Foundational Principles and Experimental Causality

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups (like -NO₂ and -COOH) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -CH₃) shield protons, shifting them upfield.

¹³C NMR Spectroscopy provides information about the different carbon environments in a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are affected by the electronic effects of neighboring substituents.

Experimental Protocol for NMR Analysis

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Instrumentation:

  • A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Materials:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve the compound and allow for the observation of the acidic proton.

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently sonicate or vortex the vial to ensure complete dissolution.

    • Transfer the solution to an NMR tube using a pipette.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. The instrument's automated shimming routines are typically sufficient.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • ¹H NMR Data Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals, simplifying the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for 2-Chloro-4-methyl-5-nitrobenzoic acid. These predictions are based on established chemical shift correlations and data from structurally similar compounds.[1]

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-methyl-5-nitrobenzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-COOH10.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and its signal is often broad.
Ar-H (H-6)8.0 - 8.2Singlet1HThis proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift.
Ar-H (H-3)7.6 - 7.8Singlet1HThis proton is ortho to the carboxylic acid group and para to the nitro group, leading to a downfield shift.
-CH₃2.4 - 2.6Singlet3HThe methyl group protons are attached to the aromatic ring and will appear as a singlet in a typical chemical shift range for aryl methyl groups.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-methyl-5-nitrobenzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-COOH165 - 170The carbonyl carbon of the carboxylic acid is significantly deshielded.
C-5148 - 152The carbon atom attached to the nitro group is strongly deshielded.
C-4140 - 145The carbon atom attached to the methyl group.
C-2133 - 138The carbon atom attached to the chlorine atom is deshielded.
C-1130 - 135The carbon atom attached to the carboxylic acid group.
C-6125 - 130Aromatic carbon adjacent to the nitro group.
C-3122 - 127Aromatic carbon adjacent to the carboxylic acid group.
-CH₃20 - 25The methyl carbon chemical shift is in the typical range for an aryl methyl group.

NMR Structural Correlation Diagram

Caption: Predicted NMR correlations for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Foundational Principles and Experimental Causality

Different types of chemical bonds (e.g., C=O, O-H, N-O, C-H) vibrate at specific frequencies. By analyzing the absorption bands in an IR spectrum, we can deduce the presence of functional groups. For 2-Chloro-4-methyl-5-nitrobenzoic acid, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the nitro group N-O bonds, the aromatic C-H and C=C bonds, and the C-Cl bond.

Experimental Protocol for IR Analysis

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal or KBr press)

Materials:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopic grade (if using KBr pellet method)

  • Spatula, agate mortar and pestle

Step-by-Step Procedure (ATR method - recommended for ease of use):

  • Instrument Background:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum. This is crucial to subtract the absorbance of the atmosphere (CO₂ and water vapor) from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Predicted IR Data and Interpretation

The following table lists the predicted characteristic IR absorption bands for 2-Chloro-4-methyl-5-nitrobenzoic acid. These predictions are based on well-established correlation tables.[2]

Table 3: Predicted IR Absorption Bands for 2-Chloro-4-methyl-5-nitrobenzoic acid

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
1680-1710C=O stretchCarboxylic acid
1500-1550 and 1340-1380N-O asymmetric and symmetric stretchNitro group
1450-1600C=C stretchAromatic ring
3000-3100C-H stretchAromatic
2850-2960C-H stretchMethyl group
1210-1320C-O stretchCarboxylic acid
700-850C-Cl stretchChloro group

Key Vibrational Modes Diagram

cluster_stretching Stretching Vibrations cluster_bending Bending and Other Vibrations Molecule 2-Chloro-4-methyl-5-nitrobenzoic acid OH_stretch O-H (Carboxylic Acid) ~2500-3300 cm⁻¹ Molecule->OH_stretch CO_stretch C=O (Carboxylic Acid) ~1680-1710 cm⁻¹ Molecule->CO_stretch NO2_stretch N-O (Nitro) ~1500-1550 cm⁻¹ & ~1340-1380 cm⁻¹ Molecule->NO2_stretch Ar_CH_stretch Aromatic C-H ~3000-3100 cm⁻¹ Molecule->Ar_CH_stretch Me_CH_stretch Methyl C-H ~2850-2960 cm⁻¹ Molecule->Me_CH_stretch Ar_CC_stretch Aromatic C=C ~1450-1600 cm⁻¹ Molecule->Ar_CC_stretch CO_C_stretch C-O (Carboxylic Acid) ~1210-1320 cm⁻¹ Molecule->CO_C_stretch CCl_stretch C-Cl ~700-850 cm⁻¹ Molecule->CCl_stretch

Caption: Predicted key IR vibrational modes for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Foundational Principles and Experimental Causality

In a typical mass spectrometer, a molecule is first ionized, and the resulting molecular ion and any fragment ions are then separated based on their m/z ratio. The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer ionization method that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight.

Experimental Protocol for MS Analysis

Instrumentation:

  • Mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an appropriate ion source (EI or ESI).

Materials:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid sample (~1 mg)

  • Solvent (e.g., methanol, acetonitrile) for ESI, or direct insertion probe for EI.

Step-by-Step Procedure (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximize the signal of the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • Both positive and negative ion modes should be explored, as carboxylic acids can be readily deprotonated to form [M-H]⁻ ions.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-Chloro-4-methyl-5-nitrobenzoic acid (C₈H₆ClNO₄) is 215.6 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Expected Molecular Ion Peaks:

  • [M]⁺˙ (EI): m/z 215 and 217 (in a ~3:1 ratio)

  • [M+H]⁺ (ESI+): m/z 216 and 218 (in a ~3:1 ratio)

  • [M-H]⁻ (ESI-): m/z 214 and 216 (in a ~3:1 ratio)

Predicted Fragmentation Pathway (EI):

Common fragmentation pathways for nitroaromatic carboxylic acids include the loss of small neutral molecules such as H₂O, NO, NO₂, and COOH.

Predicted Mass Spectrometry Fragmentation

cluster_frags M [M]⁺˙ m/z 215/217 M_OH [M-OH]⁺ m/z 198/200 M->M_OH -OH M_NO2 [M-NO₂]⁺ m/z 169/171 M->M_NO2 -NO₂ M_COOH [M-COOH]⁺ m/z 170/172 M->M_COOH -COOH M_COOH_NO2 [M-COOH-NO]⁺ m/z 140/142 M_COOH->M_COOH_NO2 -NO

Caption: A plausible EI fragmentation pathway for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Data Integration and Structural Confirmation

The definitive structural confirmation of 2-Chloro-4-methyl-5-nitrobenzoic acid relies on the synergistic interpretation of data from NMR, IR, and MS.

  • MS will confirm the molecular weight and elemental formula (via high-resolution mass spectrometry).

  • IR will confirm the presence of the key functional groups: carboxylic acid, nitro group, and aromatic ring.

  • ¹H and ¹³C NMR will provide the final and most detailed piece of the puzzle, confirming the precise connectivity of the atoms and the substitution pattern on the aromatic ring.

By following the rigorous experimental protocols and guided interpretation outlined in this document, researchers can confidently characterize and confirm the structure of 2-Chloro-4-methyl-5-nitrobenzoic acid.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

NMR spectrum of 2-Chloro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-4-methyl-5-nitrobenzoic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers in drug discovery and development, the precise structural elucidation of novel chemical entities is a critical step. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-Chloro-4-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid. By dissecting the influence of each substituent—chloro, methyl, nitro, and carboxylic acid groups—on the chemical environment of the molecule's protons and carbons, we can achieve a complete spectral assignment. This document serves as a technical resource, blending theoretical principles with practical, field-proven methodologies for obtaining and interpreting high-quality NMR data.

Molecular Structure and Predicted Spectral Features

The substitution pattern of 2-Chloro-4-methyl-5-nitrobenzoic acid dictates the electronic environment of each nucleus, which in turn governs its resonance frequency (chemical shift) in the NMR spectrum. The molecule lacks any element of symmetry, meaning that every proton and carbon atom in the aromatic ring is chemically unique and should, in principle, give rise to a distinct signal.

Caption: Molecular structure with atom numbering for NMR assignment.

¹H NMR Predictions:

  • Aromatic Protons (H3, H6): Two distinct signals are expected in the aromatic region. The proton at the C6 position (H6) is ortho to the electron-withdrawing carboxylic acid group and is expected to be significantly downfield. The proton at the C3 position (H3) is ortho to the chloro group and meta to the nitro group, also placing it in a deshielded environment. Due to the lack of adjacent protons, these are expected to appear as singlets.

  • Methyl Protons (C8-H): A single, sharp signal is anticipated for the three equivalent protons of the methyl group. Its position will be influenced by the aromatic ring current, typically appearing between 2.0 and 2.5 ppm.[1]

  • Carboxylic Acid Proton (C7-OH): A broad singlet is expected for the acidic proton, typically appearing far downfield (>10 ppm). Its chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2]

¹³C NMR Predictions:

  • Due to the molecule's asymmetry, nine distinct signals are expected:

    • Six Aromatic Carbons (C1-C6): Each carbon in the benzene ring is in a unique chemical environment. Their shifts will be spread across the aromatic region (~120-150 ppm), influenced by the attached substituents. For instance, the carbon bearing the nitro group (C5) and the carboxylic acid group (C1) are expected to be significantly deshielded.[3]

    • One Carboxyl Carbon (C7): The carbonyl carbon of the carboxylic acid will be the most deshielded signal in the spectrum, typically appearing between 165 and 175 ppm.[3]

    • One Methyl Carbon (C8): The methyl carbon will appear in the upfield (aliphatic) region of the spectrum, generally between 15 and 25 ppm.[1]

Experimental Protocol for NMR Data Acquisition

The integrity of NMR data begins with meticulous sample preparation and a standardized acquisition procedure. The following protocol ensures reproducibility and high-quality results.

G start Start: Sample Preparation weigh 1. Weigh Sample (10-20 mg) start->weigh dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL DMSO-d6) weigh->dissolve vortex 3. Vortex/Sonicate (Ensure complete dissolution) dissolve->vortex transfer 4. Transfer to NMR Tube (Use a Pasteur pipette with cotton plug) vortex->transfer acquire 5. Acquire Spectra (¹H, ¹³C, etc.) transfer->acquire process 6. Process Data (Fourier transform, phase, baseline correction) acquire->process analyze 7. Analyze & Assign (Interpret shifts, couplings, and integrals) process->analyze end End: Structural Confirmation analyze->end

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10-20 mg of 2-Chloro-4-methyl-5-nitrobenzoic acid using an analytical balance.

  • Solvent Selection and Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its high polarity and ability to solubilize the compound while keeping the acidic proton observable. Chloroform-d (CDCl₃) is another common option.[2]

  • Homogenization: Vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer to NMR Tube: Using a Pasteur pipette plugged with a small piece of cotton or glass wool to act as a filter, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[1]

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Analysis of the ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR spectral data for 2-Chloro-4-methyl-5-nitrobenzoic acid, based on analysis of structurally similar compounds and established substituent effects.[1][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Broad Singlet1HCOOHThe acidic proton is highly deshielded and subject to chemical exchange and hydrogen bonding, resulting in a broad signal far downfield.
~8.35Singlet1HH6Positioned ortho to the strongly electron-withdrawing COOH and meta to the NO₂ group, this proton is significantly deshielded.
~7.90Singlet1HH3Influenced by the deshielding effects of the adjacent chloro group and the meta-positioned nitro and carboxyl groups.
~2.45Singlet3HCH₃The methyl group protons are in a typical range for an aryl methyl group. The singlet multiplicity confirms no adjacent proton neighbors.

Analysis of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a carbon map of the molecule. Each unique carbon environment gives a distinct signal, confirming the molecular backbone and substitution pattern.

Chemical Shift (δ, ppm)AssignmentRationale
~166.5C7 (COOH)The carbonyl carbon is the most deshielded due to the direct attachment of two electronegative oxygen atoms.[3]
~148.0C5 (C-NO₂)The carbon atom bonded to the strongly electron-withdrawing nitro group is significantly deshielded.
~144.2C4 (C-CH₃)The methyl-substituted carbon.
~136.0C2 (C-Cl)The carbon atom bonded to the electronegative chlorine atom is deshielded.
~133.5C6Aromatic carbon deshielded by its proximity to the carboxylic acid group.
~131.0C1 (C-COOH)The ipso-carbon attached to the carboxylic acid group.
~126.8C3Aromatic methine carbon.
~20.5C8 (CH₃)The methyl carbon appears in the characteristic upfield aliphatic region.[1]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4-methyl-5-nitrobenzoic acid allows for unambiguous structural confirmation. The predicted chemical shifts, multiplicities, and integration values align perfectly with the proposed molecular structure. The strong deshielding effects of the nitro and carboxylic acid groups, combined with the influence of the chloro and methyl substituents, create a unique and interpretable spectral fingerprint. This guide provides researchers with the foundational knowledge and practical protocols necessary to utilize NMR spectroscopy effectively for the characterization of this and other complex substituted aromatic compounds, ensuring scientific rigor in drug development and chemical research.

References

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 1997.
  • MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Available from: [Link]

Sources

The Solubility of 2-Chloro-4-methyl-5-nitrobenzoic Acid in Organic Solvents: A Framework for Experimental Determination and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-4-methyl-5-nitrobenzoic acid in organic solvents. Recognizing the current absence of extensive published quantitative data for this specific compound, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed, field-proven experimental protocols necessary to generate reliable solubility data. We will delve into the molecular characteristics of the target compound, explore the theoretical factors governing solubility, and provide a step-by-step guide to the gold-standard isothermal equilibrium (shake-flask) method, coupled with UV-Vis spectrophotometric analysis.

Introduction to 2-Chloro-4-methyl-5-nitrobenzoic Acid

2-Chloro-4-methyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a combination of electron-withdrawing (chloro and nitro) and electron-donating (methyl) groups, alongside a polar carboxylic acid moiety, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is paramount for applications in medicinal chemistry, where it may serve as a building block for more complex molecules, and in process chemistry, where solubility dictates the choice of solvents for reaction, crystallization, and purification.

This guide serves as a self-validating system for the researcher. By following the principles and protocols outlined herein, you will be equipped to produce accurate and reproducible solubility data, forming a robust basis for subsequent research and development activities.

Physicochemical Characterization and Solubility Predictions

A thorough analysis of a molecule's physicochemical properties is the first step in predicting its solubility behavior. As of this writing, a dedicated public database entry with computed properties for 2-Chloro-4-methyl-5-nitrobenzoic acid is not available. However, we can analyze the properties of a close structural isomer, 3-Chloro-4-methyl-5-nitrobenzoic acid , to provide a reasonable estimation. The shift in the chlorine atom's position from meta to ortho relative to the carboxylic acid will induce changes in electronic effects and intramolecular hydrogen bonding potential, but the overall magnitude of properties like molecular weight and polarity will be comparable.

Table 1: Computed Physicochemical Properties of 3-Chloro-4-methyl-5-nitrobenzoic Acid (Isomer) [1]

PropertyValueImplication for Solubility
Molecular FormulaC₈H₆ClNO₄-
Molecular Weight215.59 g/mol Influences the energy required to overcome crystal lattice forces.
XLogP32.1Suggests moderate lipophilicity, indicating potential solubility in less polar organic solvents.
Hydrogen Bond Donor Count1The carboxylic proton can donate a hydrogen bond to acceptor solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptor Count4The carbonyl and nitro oxygens can accept hydrogen bonds from donor solvents (e.g., alcohols, water).
Polar Surface Area (PSA)83.1 ŲA relatively high PSA suggests a preference for polar solvents to facilitate solvation.
Analysis of Functional Groups:
  • Carboxylic Acid (-COOH): This is the primary driver of polarity and hydrogen bonding. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Nitro Group (-NO₂): A strong electron-withdrawing and polar group that contributes to the overall polarity and can act as a hydrogen bond acceptor.

  • Chloro Group (-Cl): An electronegative group that adds to the molecule's polarity and can participate in dipole-dipole interactions.

  • Methyl Group (-CH₃): A nonpolar, lipophilic group that will slightly enhance solubility in less polar or nonpolar solvents (e.g., toluene, ethyl acetate).

Based on this analysis, 2-Chloro-4-methyl-5-nitrobenzoic acid is expected to exhibit its highest solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents like hexanes is anticipated to be low.

Core Principles: Factors Influencing Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process. The final equilibrium solubility is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The key influencing factors are illustrated below.

Diagram 1: Key Factors Influencing Solubility cluster_solute Solute cluster_solvent Solvent cluster_system System Solubility Equilibrium Solubility Solute Solute Properties Solute->Solubility Crystallinity Crystallinity & Polymorphism Purity Purity MW Molecular Size & Shape Solvent Solvent Properties Solvent->Solubility Polarity Polarity HBond Hydrogen Bonding (Donor/Acceptor) Dielectric Dielectric Constant System System Conditions System->Solubility Temp Temperature Pressure Pressure (minor for solids)

Caption: Key factors influencing the solubility of a solid compound.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is essential. The Isothermal Equilibrium (Shake-Flask) Method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[2][3][4]

Principle

An excess amount of the solid compound is added to a specific solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the solute in the liquid phase is, by definition, its solubility.

Required Materials and Equipment
  • 2-Chloro-4-methyl-5-nitrobenzoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge with appropriate tubes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

The entire workflow, from preparation to final analysis, is a self-validating system designed for accuracy.

Diagram 2: Isothermal Equilibrium (Shake-Flask) Workflow cluster_check Start Start Prep Step 1: Preparation Add excess solute to a known volume of solvent in a vial. Start->Prep Equil Step 2: Equilibration Agitate at constant temperature for 18-24 hours. Prep->Equil Equil_Check Equilibrium Reached? Equil->Equil_Check Separate Step 3: Phase Separation Centrifuge to pellet undissolved solid. Sample Step 4: Sampling Carefully extract supernatant. Filter using a syringe filter. Separate->Sample Dilute Step 5: Dilution Dilute the saturated filtrate to fall within the calibration range. Sample->Dilute Analyze Step 6: UV-Vis Analysis Measure absorbance at λmax. Dilute->Analyze Calc Step 7: Calculation Determine concentration from calibration curve and apply dilution factor. Analyze->Calc End End Calc->End Equil_Check->Equil No, continue agitation Equil_Check->Separate Yes

Caption: Experimental workflow for solubility determination.

  • Preparation: Accurately weigh an excess amount of 2-Chloro-4-methyl-5-nitrobenzoic acid into a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is to add ~10-20 mg of solute to 2 mL of solvent. Record the exact mass.

  • Equilibration: Add a precise volume of the chosen organic solvent to the vial. Seal the vial tightly. Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a prolonged period, typically 18-24 hours, to ensure equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, let the vials stand at the same temperature to allow the excess solid to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid material.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a pipette. To ensure no particulate matter is transferred, pass the sample through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean vial. This filtered solution is the saturated stock.

  • Dilution: The saturated stock will likely be too concentrated for direct spectrophotometric analysis. Perform an accurate serial dilution of the saturated stock with the same solvent to bring the analyte concentration into the linear range of the calibration curve.

  • Quantification via UV-Vis Spectrophotometry:

    • Prepare Standards: Create a series of standard solutions of 2-Chloro-4-methyl-5-nitrobenzoic acid in the solvent of interest with known concentrations.

    • Determine λmax: Scan one of the standard solutions across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). Aromatic nitro compounds typically have strong absorbance in the UV range.[7][8]

    • Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration. The resulting graph should be a straight line that passes through the origin (Beer-Lambert Law).

    • Measure Sample: Measure the absorbance of your diluted, saturated sample at λmax.

  • Calculation: Use the equation from the linear regression of your calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This final value is the solubility of the compound in that solvent at that temperature.

Data Presentation

All experimentally determined solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 2: Example Data Summary for Solubility of 2-Chloro-4-methyl-5-nitrobenzoic Acid at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
Ethyl AcetateModerately PolarExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
n-HexaneNonpolarExperimental ValueCalculated Value

Conclusion

While published quantitative solubility data for 2-Chloro-4-methyl-5-nitrobenzoic acid is scarce, this guide provides the necessary intellectual and practical framework for its determination. By understanding the physicochemical properties of the molecule and meticulously applying the gold-standard isothermal equilibrium method, researchers can generate the high-quality, reliable data essential for advancing pharmaceutical and chemical development projects. The protocols described herein are designed to be self-validating, ensuring that the generated data meets the highest standards of scientific integrity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22754, Methyl 2-chloro-5-nitrobenzoate. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22107457, 3-Chloro-4-methyl-5-nitrobenzoic acid. [Link]

  • Avdeef, A. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Tanczos, I., et al. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. [Link]

  • Applied Analytics. Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83343, Methyl 2-chloro-4-nitrobenzoate. [Link]

  • Chemsrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Völgyi, G., et al. A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. [Link]

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

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Unlocking the Therapeutic Potential of 2-Chloro-4-methyl-5-nitrobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for significant biological activity is paramount. Substituted benzoic acid derivatives have long been a fertile ground for the development of therapeutics, with their versatile scaffold lending itself to a wide array of pharmacological applications.[1][2][3] This guide focuses on a specific, yet under-explored molecule: 2-Chloro-4-methyl-5-nitrobenzoic acid. While direct, extensive research on this particular compound is nascent, a comprehensive analysis of its structural analogues and the broader class of nitrobenzoic acids provides a compelling rationale for its investigation as a potential therapeutic agent.

The presence of a nitro group, a strong electron-withdrawing feature, is a known pharmacophore in various antimicrobial and antiprotozoal agents.[4] Furthermore, the chloro and methyl substitutions on the benzene ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties.[4][5] This guide will serve as a technical roadmap for researchers, scientists, and drug development professionals to unlock the potential biological activities of 2-Chloro-4-methyl-5-nitrobenzoic acid, with a focus on its prospective antimicrobial and anticancer properties.

Physicochemical Characterization and Synthesis

A thorough understanding of the physicochemical properties of 2-Chloro-4-methyl-5-nitrobenzoic acid is the foundational step in any investigation of its biological activity.

Table 1: Physicochemical Properties of 2-Chloro-4-methyl-5-nitrobenzoic Acid (Predicted)

PropertyValueSource
Molecular FormulaC₈H₆ClNO₄N/A
Molecular Weight215.59 g/mol N/A
pKa(Predicted to be acidic due to the carboxylic acid and nitro group)N/A
LogP(Predicted to be moderately lipophilic)N/A
Solubility(Predicted to have low aqueous solubility)N/A

Note: Experimental validation of these predicted values is a critical first step.

Synthetic Pathways

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid can be approached through several established organic chemistry reactions. A common method involves the nitration of a substituted chlorotoluene precursor followed by oxidation of the methyl group to a carboxylic acid.

A plausible synthetic route could be the nitration of 2-chloro-4-methyltoluene. The directing effects of the chloro and methyl groups would need to be carefully considered to achieve the desired 5-nitro substitution pattern. Subsequent oxidation of the methyl group, for instance using potassium permanganate, would yield the final product.[6]

Another potential route involves the nitration of 2-chloro-4-methylbenzoic acid. However, the conditions would need to be carefully controlled to prevent unwanted side reactions.

Potential Antimicrobial Activity

The presence of the nitroaromatic moiety in 2-Chloro-4-methyl-5-nitrobenzoic acid strongly suggests potential antimicrobial activity.[4] Nitro-containing compounds have been shown to exhibit activity against a range of pathogens, including bacteria and fungi.[7][8][9][10]

Proposed Mechanism of Action

A key mechanism by which nitroaromatic compounds exert their antimicrobial effects is through bioreduction. The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species. These radical species can induce significant cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death.

antimicrobial_moa 2-Chloro-4-methyl-5-nitrobenzoic_acid 2-Chloro-4-methyl-5-nitrobenzoic_acid Microbial_Cell Microbial_Cell 2-Chloro-4-methyl-5-nitrobenzoic_acid->Microbial_Cell Uptake Nitroreductase Nitroreductase Microbial_Cell->Nitroreductase Internalization Reactive_Nitrogen_Species Reactive_Nitrogen_Species Nitroreductase->Reactive_Nitrogen_Species Bioreduction Cellular_Damage Cellular_Damage Reactive_Nitrogen_Species->Cellular_Damage Induces Cell_Death Cell_Death Cellular_Damage->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action.

Experimental Workflow for Antimicrobial Screening

A systematic approach is crucial to evaluate the antimicrobial potential of 2-Chloro-4-methyl-5-nitrobenzoic acid.

antimicrobial_workflow cluster_screening Initial Screening cluster_spectrum Spectrum of Activity cluster_mechanistic Mechanistic Studies MIC_Determination Minimum Inhibitory Concentration (MIC) Assay MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Gram_Positive_Bacteria Gram-Positive Strains (e.g., S. aureus, B. subtilis) MIC_Determination->Gram_Positive_Bacteria Gram_Negative_Bacteria Gram-Negative Strains (e.g., E. coli, P. aeruginosa) MIC_Determination->Gram_Negative_Bacteria Fungal_Strains Fungal Strains (e.g., C. albicans, A. niger) MIC_Determination->Fungal_Strains Nitroreductase_Assay Nitroreductase Activity Assay MBC_Determination->Nitroreductase_Assay ROS_Assay Reactive Oxygen/Nitrogen Species (ROS/RNS) Assay Gram_Positive_Bacteria->ROS_Assay Membrane_Permeability_Assay Membrane Permeability Assay Gram_Negative_Bacteria->Membrane_Permeability_Assay Synthesis_Purification Synthesis & Purification of Compound Synthesis_Purification->MIC_Determination

Caption: Experimental workflow for antimicrobial evaluation.

Step-by-Step Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a stock solution of 2-Chloro-4-methyl-5-nitrobenzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

    • Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.

    • Incubate the plates under appropriate conditions.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Potential Anticancer Activity

The benzoic acid scaffold is a recurring motif in a number of approved anticancer drugs.[1][2] Derivatives of benzoic acid have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3]

Rationale for Anticancer Investigation

The cytotoxic potential of nitroaromatic compounds, coupled with the established anticancer profile of the benzoic acid core, provides a strong basis for evaluating 2-Chloro-4-methyl-5-nitrobenzoic acid as a potential anticancer agent. The substituents on the ring can influence its interaction with biological targets and its ability to penetrate cancer cells.

Experimental Workflow for Anticancer Screening

A tiered screening approach is recommended to assess the anticancer potential of the compound.

anticancer_workflow cluster_cytotoxicity Initial Cytotoxicity Screening cluster_mechanistic_cancer Mechanistic Studies MTT_Assay MTT/MTS Assay (Cell Viability) Cell_Line_Panel Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) MTT_Assay->Cell_Line_Panel Normal_Cell_Line Normal Cell Line Control (e.g., HEK293) MTT_Assay->Normal_Cell_Line Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Line_Panel->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) Cell_Cycle_Analysis->Western_Blot Compound_Preparation Compound Preparation & Solubilization Compound_Preparation->MTT_Assay

Caption: Experimental workflow for anticancer evaluation.

Step-by-Step Protocols:

  • MTT Cell Viability Assay:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-Chloro-4-methyl-5-nitrobenzoic acid for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay:

    • Treat cells with the compound at its IC₅₀ concentration for a predetermined time.

    • Harvest the cells and wash them with binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Role as a Synthetic Intermediate

Beyond its own potential biological activity, 2-Chloro-4-methyl-5-nitrobenzoic acid can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid, nitro group, and chloro substituent all offer handles for further chemical modification, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a key intermediate in the synthesis of the antifungal agent albaconazole.[11]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of 2-Chloro-4-methyl-5-nitrobenzoic acid. Based on the established pharmacology of related substituted benzoic acids and nitroaromatic compounds, there is a strong scientific rationale to explore its potential as an antimicrobial and anticancer agent. The proposed experimental workflows and protocols offer a clear path for researchers to systematically evaluate these activities. Future work should focus on the synthesis of a series of analogues to establish structure-activity relationships, which will be crucial for optimizing potency and selectivity. Furthermore, in-depth mechanistic studies will be necessary to elucidate the precise molecular targets and pathways through which this compound exerts its biological effects. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but the foundational research outlined in this guide provides a solid starting point for unlocking the therapeutic promise of 2-Chloro-4-methyl-5-nitrobenzoic acid.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. Available at: [Link]

  • NITROBENZOIC ACID - Ataman Kimya. Available at: [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. Available at: [Link]

  • Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. Available at: [Link]

  • 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - ResearchGate. Available at: [Link]

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Available at: [Link]

  • UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. - CUTM Courseware. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. Available at: [Link]

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. Available at: [Link]

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physical and chemical characteristics of 2-Chloro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-4-methyl-5-nitrobenzoic Acid

Molecular Structure and Identification

2-Chloro-4-methyl-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a carboxylic acid, a chloro group, a methyl group, and a nitro group—makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating methyl group, creates a specific electronic profile that dictates its reactivity.

Chemical Structure:

Caption: 2D Structure of 2-Chloro-4-methyl-5-nitrobenzoic acid.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-Chloro-4-methyl-5-nitrobenzoic acid N/A
CAS Number 101580-96-5 [1][2][3]
Molecular Formula C₈H₆ClNO₄ [4]
Molecular Weight 215.59 g/mol [4]

| SMILES | O=C(O)C1=CC(=O)=C(C)C=C1Cl |[4] |

Physicochemical Properties

Precise experimental data for the melting point and solubility of 2-Chloro-4-methyl-5-nitrobenzoic acid are not extensively reported. However, properties can be estimated by examining its structural analogues. The presence of the polar carboxylic acid and nitro groups suggests some solubility in polar organic solvents, while the aromatic ring provides hydrophobic character. Acidity will be significant due to the inductive effect of the chloro and nitro substituents.

Table 2: Physical and Chemical Properties

Property Value Notes
Appearance Colorless solid As observed during synthesis.[5]
Melting Point Data not available The structurally similar 2-chloro-4-fluoro-5-nitrobenzoic acid has a melting point of 146-150°C.[6]
Boiling Point Data not available Expected to be high and likely to decompose before boiling at atmospheric pressure.
Aqueous Solubility Data not available The analogue 2-chloro-4-nitrobenzoic acid has a reported solubility of 1 g/L at 20°C.[7] The solubility of carboxylic acids is pH-dependent and increases in alkaline solutions.[4]

| pKa | Data not available | Expected to be a relatively strong acid due to electron-withdrawing groups. |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. The following data were reported in a 2023 study published in the Journal of Medicinal Chemistry.[5]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: 1H and 13C NMR Spectral Data

Nucleus Solvent Chemical Shifts (δ in ppm) Source
1H NMR Acetone-d₆ 8.54 (s, 1H), 7.72 (s, 1H), 2.65 (s, 3H) [5]

| 13C NMR | Acetone-d₆ | 164.70, 148.50, 139.43, 138.57, 136.14, 129.76, 128.72, 20.03 |[5] |

  • Expert Interpretation: In the 1H NMR spectrum, the two singlets at 8.54 and 7.72 ppm correspond to the two aromatic protons. The singlet at 2.65 ppm represents the three protons of the methyl group. In the 13C NMR spectrum, the peak at 164.70 ppm is characteristic of a carboxylic acid carbon. The peak at 20.03 ppm corresponds to the methyl carbon, and the remaining signals are within the aromatic region.

3.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

  • Method: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[5]

  • Result: m/z 214.5 ([M – H]⁻).[5]

  • Expert Interpretation: This result corresponds to the deprotonated molecule, confirming the molecular weight of 215.59 g/mol .

Chemical Synthesis

The most direct synthesis for this compound is the electrophilic nitration of 2-chloro-4-methylbenzoic acid. This reaction must be carefully controlled to ensure regioselectivity and prevent over-nitration.

4.1 Synthesis Workflow Diagram

SynthesisWorkflow start 2-Chloro-4-methylbenzoic acid (Starting Material) reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents H₂SO₄ (solvent) HNO₃ (nitrating agent) reagents->reaction conditions Cool to 5°C Maintain T < 15°C reaction->conditions workup Quench in Ice Water Filter Precipitate reaction->workup Stir 30 min at RT purification Recrystallize from EtOH/Water workup->purification product 2-Chloro-4-methyl-5-nitrobenzoic acid (Final Product) purification->product

Caption: Workflow for the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid.

4.2 Detailed Synthesis Protocol This protocol is adapted from Willems et al., 2023.[5]

  • Reaction Setup: Suspend 2-chloro-4-methylbenzoic acid (1.00 equiv) in concentrated sulfuric acid in a flask equipped with a stirrer and cooling bath.

  • Cooling: Cool the suspension to 5°C. The use of a low temperature is critical to control the exothermic nitration reaction and to favor the formation of the desired 5-nitro isomer. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. The 5-position is sterically accessible and electronically favored.

  • Addition of Nitrating Agent: Add nitric acid (0.90 equiv) dropwise over a period of approximately 40 minutes. The temperature of the reaction mixture must be carefully monitored and maintained below 15°C to prevent the formation of undesired by-products.

  • Reaction: After the complete addition of nitric acid, allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

  • Work-up: Pour the reaction mixture into ice water. This step quenches the reaction and precipitates the solid product, which has low solubility in the acidic aqueous medium.

  • Isolation: Collect the precipitated solid by filtration and wash it with cold water to remove residual acid.

  • Purification: For further purification, dissolve the crude solid in ethanol and add water dropwise to induce recrystallization, yielding the final product as a colorless solid.[5]

Chemical Reactivity

The reactivity of 2-Chloro-4-methyl-5-nitrobenzoic acid is governed by its functional groups.

  • Carboxylic Acid: The -COOH group is acidic and can be deprotonated by bases to form carboxylate salts. It can also undergo esterification, as demonstrated by its conversion to Methyl 2-chloro-4-methyl-5-nitrobenzoate using acetyl chloride in methanol.[5] This reaction is a standard procedure for protecting the carboxylic acid or for creating derivatives for further synthesis.

  • Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the presence of the chloro, nitro, and carboxyl groups. However, it is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions. The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceuticals and other fine chemicals.

5.1 Esterification Reaction Workflow

EsterificationWorkflow acid 2-Chloro-4-methyl-5- nitrobenzoic acid reaction Fischer Esterification acid->reaction reagents Methanol (Solvent/Reagent) Acetyl Chloride (Esterification Catalyst) reagents->reaction conditions Stir at 50°C for 4h reaction->conditions product Methyl 2-Chloro-4-methyl-5- nitrobenzoate reaction->product

Caption: Workflow for the esterification of the title compound.

Safety and Handling

Safety information is derived from the Globally Harmonized System (GHS) classifications provided by chemical suppliers.[4]

Table 4: GHS Hazard Information

Hazard Code Description Precautionary Statement
H302 Harmful if swallowed P270: Do not eat, drink or smoke when using this product.
H315 Causes skin irritation P280: Wear protective gloves.
H319 Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. |

  • Handling Recommendations: Handle in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Standard Experimental Protocols

For properties not found in the literature, the following standard protocols are provided as a guide for researchers to determine these values experimentally.

7.1 Protocol: Melting Point Determination

  • Sample Preparation: Place a small, finely powdered amount of the dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point (based on analogues, an initial target could be ~130°C).

  • Observation: Decrease the heating rate to 1-2°C per minute and observe the sample closely.

  • Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

7.2 Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • System Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed, Erlenmeyer flask. The goal is to create a saturated solution with undissolved solid present.

  • Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge an aliquot of the suspension to separate the solid from the saturated solution.

  • Analysis: Carefully extract a known volume of the clear, saturated supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, using a pre-prepared calibration curve. The resulting concentration is the aqueous solubility at that temperature.

References

  • Chemsrc. (2025). 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. [Link]

  • Willems, S., Morozov, V., Marschner, J. A., & Merk, D. (2023). Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole. Journal of Medicinal Chemistry. [Link]

  • Chemsrc. (2025). 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7. [Link]

  • Google Patents. (2014).
  • Willems, S. (2023). Novel Strategies in Chemical Tool Development for the Nuclear Receptors Nurr1, RXR and PPAR. [Link]

  • Google Patents. (2013).
  • Google Patents. (2017). US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof.

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The Double-Edged Sword: A Technical Guide to the Mechanism of Action of Chloro-Nitro Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chloro-nitro aromatic compounds (CNACs) represent a class of chemicals with a profound and often paradoxical impact on biological systems. Utilized in industries ranging from pharmaceuticals and agrochemicals to dyes and explosives, their inherent reactivity also underpins significant toxicological concerns, including mutagenicity and carcinogenicity. This guide provides an in-depth exploration of the core mechanisms driving the biological activity of CNACs. We will dissect the critical role of metabolic activation, primarily through nitroreduction, in transforming these seemingly stable molecules into highly reactive electrophiles. The subsequent cascade of events, including the formation of covalent DNA adducts and the induction of oxidative stress, will be examined in detail. Furthermore, this guide will illuminate the downstream cellular consequences, from the activation of critical signaling pathways such as p53 and MAPK to the ultimate induction of apoptosis. Woven throughout this technical narrative are field-proven insights and detailed experimental protocols, designed to equip researchers with the knowledge and tools necessary to navigate the complexities of this important class of compounds.

The Chemical Foundation of Reactivity

The biological activity of chloro-nitro aromatic compounds is fundamentally dictated by their chemical structure. The presence of both a chloro and a nitro group on an aromatic ring creates a unique electronic environment that primes these molecules for metabolic activation. The nitro group, being strongly electron-withdrawing, renders the aromatic ring electron-deficient. This property, combined with the stability of the benzene ring, makes these compounds resistant to oxidative degradation but susceptible to reductive metabolism.[1]

The position of the chloro and nitro groups on the aromatic ring also significantly influences their reactivity and toxicity. For instance, studies on nitrotoluene isomers have shown that the ortho-isomer generally exhibits greater toxicity than the meta or para isomers.[2]

Metabolic Activation: The Genesis of Toxicity

The toxicity of most chloro-nitro aromatic compounds is not an intrinsic property of the parent molecule but rather a consequence of their metabolic activation into reactive intermediates. This bioactivation is a critical initiating event in their mechanism of action.

The Central Role of Nitroreduction

The primary pathway for the metabolic activation of CNACs is the reduction of the nitro group. This process is predominantly carried out by a class of enzymes known as nitroreductases . These enzymes are found in both prokaryotic and eukaryotic organisms, including mammalian tissues and gut microflora.[3][4] The reduction of the nitro group occurs in a stepwise manner, generating a series of highly reactive intermediates:

  • Nitro Anion Radical: A one-electron reduction of the nitro group forms a nitro anion radical.

  • Nitroso Intermediate: A further one-electron reduction and protonation yields a nitroso derivative.

  • Hydroxylamine Intermediate: A two-electron reduction of the nitroso group leads to the formation of a hydroxylamine derivative.

  • Amine Metabolite: Finally, a further two-electron reduction of the hydroxylamine results in the corresponding amino compound.

The hydroxylamine intermediate is a key player in the genotoxicity of CNACs. It is a potent electrophile that can directly interact with nucleophilic sites on cellular macromolecules, most notably DNA.

The "Futile Cycle" and Oxidative Stress

Under aerobic conditions, the nitro anion radical can participate in a "futile cycle." It can transfer its extra electron to molecular oxygen (O₂) to regenerate the parent nitroaromatic compound and produce a superoxide anion radical (O₂⁻).[3][4] This process can be repeated, leading to a continuous generation of superoxide radicals.

The overproduction of superoxide and other reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress . This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA.

The Role of Cytochrome P450

While nitroreduction is the primary activation pathway, cytochrome P450 (CYP) enzymes can also play a role in the metabolism of CNACs.[5][6] CYPs are a diverse family of enzymes primarily involved in the oxidative metabolism of xenobiotics. In the context of CNACs, CYPs can be involved in both detoxification and, in some cases, bioactivation. For example, CYP-mediated hydroxylation of the aromatic ring can produce phenolic metabolites that may be more readily conjugated and excreted. However, CYP enzymes can also contribute to the formation of reactive intermediates.[5]

Visualizing Metabolic Activation

Metabolic_Activation cluster_nitroreduction Nitroreductase-Mediated Reduction cluster_futile_cycle Futile Cycling & Oxidative Stress CNAC Chloro-Nitro Aromatic Compound Nitro_Radical Nitro Anion Radical CNAC->Nitro_Radical +e⁻ Nitro_Radical->CNAC -e⁻ Nitroso Nitroso Intermediate Nitro_Radical->Nitroso +e⁻, +H⁺ Superoxide O₂⁻ Nitro_Radical->Superoxide Hydroxylamine N-Hydroxylamine (Electrophilic) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Amine Metabolite Hydroxylamine->Amine +2e⁻, +2H⁺ DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Protein_Adducts Protein Adducts Hydroxylamine->Protein_Adducts ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Oxidative_DNA_Damage Oxidative DNA Damage ROS->Oxidative_DNA_Damage O2 O₂ O2->Superoxide +e⁻ Superoxide->ROS

Figure 1: Metabolic activation of chloro-nitro aromatic compounds.

Molecular Mechanisms of Damage

The reactive intermediates generated during the metabolism of CNACs can inflict significant damage on cellular macromolecules, leading to a cascade of toxic effects.

Genotoxicity: The Formation of DNA Adducts

The electrophilic N-hydroxylamine intermediate is a primary culprit in the genotoxicity of CNACs. It can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts .[1][7] These adducts are lesions in the DNA that can disrupt its normal structure and function. If not repaired, DNA adducts can lead to mutations during DNA replication, including base pair substitutions, frameshifts, and larger chromosomal aberrations.[1]

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The types and locations of these adducts can influence the mutagenic outcome.

Oxidative Damage

As described earlier, the futile cycling of the nitro anion radical leads to the production of ROS and a state of oxidative stress. This can result in:

  • Lipid Peroxidation: Damage to cellular membranes, leading to loss of integrity and function.

  • Protein Oxidation: Modification of amino acid residues, resulting in enzyme inactivation and altered protein function.

  • Oxidative DNA Damage: The formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG), which is a mutagenic base modification.[7]

Cellular Consequences and Signaling Pathways

The cellular damage induced by CNACs triggers a complex network of signaling pathways as the cell attempts to mitigate the damage and decide its fate.

The p53 "Guardian of the Genome" Response

The tumor suppressor protein p53 plays a pivotal role in the cellular response to genotoxic stress.[8][9][10] DNA damage, such as that caused by CNAC-induced adducts and oxidative stress, leads to the stabilization and activation of p53. Activated p53 functions as a transcription factor, inducing the expression of genes involved in:

  • Cell Cycle Arrest: Halting the cell cycle to allow time for DNA repair.

  • DNA Repair: Upregulating the machinery responsible for repairing DNA lesions.

  • Apoptosis: If the damage is too severe to be repaired, p53 can trigger programmed cell death (apoptosis) to eliminate the damaged cell.[11]

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways are key regulators of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3][5][12] Cellular stress, including oxidative stress and DNA damage, can activate various MAPK cascades, such as the ERK, JNK, and p38 pathways. The specific MAPK pathway activated and the downstream consequences can vary depending on the cell type and the nature of the stress. Activation of JNK and p38 pathways is often associated with pro-apoptotic signaling.[4]

Induction of Apoptosis: The Cell's Self-Destruct Mechanism

When cellular damage is irreparable, the cell initiates apoptosis to prevent the propagation of mutations. This process is executed by a family of proteases called caspases .[2][13][14] The activation of initiator caspases (e.g., caspase-9 in the intrinsic pathway) triggers a cascade that leads to the activation of executioner caspases (e.g., caspase-3).[15] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Visualizing Cellular Response Pathways

Cellular_Response cluster_stress_response Stress Response Signaling CNAC Chloro-Nitro Aromatic Compound Metabolic_Activation Metabolic Activation CNAC->Metabolic_Activation DNA_Damage DNA Damage (Adducts, Oxidative) Metabolic_Activation->DNA_Damage ROS Oxidative Stress (ROS) Metabolic_Activation->ROS p53 p53 Activation DNA_Damage->p53 MAPK MAPK Activation (JNK, p38) ROS->MAPK Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis->Caspase_Activation

Figure 2: Cellular response pathways to chloro-nitro aromatic compound-induced damage.

Experimental Protocols for Mechanistic Studies

A thorough understanding of the mechanism of action of CNACs relies on a suite of well-established experimental techniques. The following section provides an overview and key steps for several essential protocols.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[13][16]

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The bacteria are exposed to the test compound, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Step-by-Step Methodology:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test is often performed with and without the addition of a rat liver homogenate fraction (S9 mix), which contains enzymes like cytochrome P450s.[17]

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[18]

  • Colony Counting: Count the number of revertant colonies on each plate.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.[2][6]

Principle: DNA is isolated from cells or tissues exposed to the test compound and enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P, separated by chromatography, and quantified.[2]

Step-by-Step Methodology:

  • DNA Isolation: Isolate high-purity DNA from the experimental samples.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): For very low levels of adducts, an enrichment step using nuclease P1 digestion can be employed. Nuclease P1 dephosphorylates normal nucleotides but not most bulky adducts.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[2]

  • Chromatographic Separation: Separate the ³²P-labeled adducts from normal nucleotides using multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[19][20]

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Step-by-Step Methodology:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).

  • Loading with DCFH-DA: Incubate the cells with DCFH-DA working solution (typically 10-25 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess probe.

  • Treatment: Expose the cells to the chloro-nitro aromatic compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Western Blotting for Signaling Protein Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[21]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Step-by-Step Methodology:

  • Protein Extraction: Lyse cells or tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-phospho-p38).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[15]

Principle: A specific peptide substrate for caspase-3 (e.g., DEVD) is conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore. When caspase-3 is active in a cell lysate, it cleaves the substrate, releasing the chromophore or fluorophore, which can then be quantified.[15]

Step-by-Step Methodology:

  • Cell Lysis: Prepare cell lysates from control and treated cells.[15]

  • Reaction Setup: In a microplate, combine the cell lysate with the caspase-3 substrate and a reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm (for pNA) or the fluorescence at the appropriate excitation/emission wavelengths.

Toxicokinetics: The Body's Handling of Chloro-Nitro Aromatics

Understanding the toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—of CNACs is crucial for assessing their potential for systemic toxicity.

  • Absorption: CNACs can be absorbed through inhalation, dermal contact, and ingestion.[22]

  • Distribution: Due to their lipophilic nature, CNACs can distribute to various tissues, with a potential for accumulation in adipose tissue.[1][23]

  • Metabolism: As extensively discussed, metabolism primarily involves nitroreduction and, to a lesser extent, oxidation by CYPs. Metabolites are often conjugated (e.g., with glucuronic acid or sulfate) to increase their water solubility and facilitate excretion.

  • Excretion: The metabolites of CNACs are primarily excreted in the urine.[1][24] Biomonitoring of urinary metabolites, such as 4-chloroaniline and N-acetyl-S-(4-nitrophenyl)-L-cysteine for p-chloronitrobenzene exposure, can be used to assess human exposure levels.[3][25]

Conclusion: A Call for Continued Investigation

The chloro-nitro aromatic compounds are a testament to the intricate and often perilous relationship between chemical structure and biological activity. Their mechanism of action, initiated by metabolic activation and culminating in genotoxicity, oxidative stress, and the triggering of cell death pathways, underscores the importance of a deep mechanistic understanding in both drug development and toxicology. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of these compounds. As we continue to encounter and utilize these molecules, a continued commitment to rigorous scientific inquiry will be paramount in harnessing their potential benefits while mitigating their inherent risks.

References

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. International Agency for Research on Cancer. [Link]

  • DNA Adducts Formation by Carcinogens and P-postlabeling Determination. (2022, November 7). JoVE. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2024, March 12). PubMed. [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). PubMed Central. [Link]

  • p53 regulation upon genotoxic stress: intricacies and complexities. (2015, January 1). PubMed Central. [Link]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorobenzene. (n.d.). NCBI Bookshelf. [Link]

  • The 32P-postlabeling assay for DNA adducts. (2007). Nature Protocols. [Link]

  • Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. (1993, May). PubMed. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024, January 9). PubMed Central. [Link]

  • and 4-chloronitrobenzene. (1996). IARC Publications. [Link]

  • Toxicological Profile for Chlorobenzene. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • Western blot revealed the PI3K/AKT pathway and P53 protein expression... (n.d.). ResearchGate. [Link]

  • (PDF) Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2023, December 19). ResearchGate. [Link]

  • 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6. (n.d.). PubChem. [Link]

  • Post-translational modifications and activation of p53 by genotoxic stresses. (2002, August 15). PubMed. [Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (n.d.). Bio-protocol. [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2024, March 12). PubMed Central. [Link]

  • Redox-sensitive Nrf2 and MAPK signaling pathways contribute to trichloroethene-mediated autoimmune disease progression. (2021, March 1). PubMed Central. [Link]

  • Caspase Protocols in Mice. (2015, January 1). PubMed Central. [Link]

  • p53 Antibody: An Introductory Guide. (n.d.). Bio-Rad. [Link]

  • The p53 signaling pathway in response to genotoxic stress in... (n.d.). ResearchGate. [Link]

  • The 32P-postlabeling assay for DNA adducts | Request PDF. (2007). ResearchGate. [Link]

  • Structures of adducts studied and of modifying agents. (n.d.). ResearchGate. [Link]

  • Pharmacokinetic study of p-chloronitrobenzene in humans suffering from acute poisoning. (1994, March). Drug Metabolism and Disposition. [Link]

  • Exposure Data - Some nitrobenzenes and other industrial chemicals. (n.d.). NCBI Bookshelf. [Link]

  • Chloronitrobenzenes (IARC Summary & Evaluation, Volume 65, 1996). (1997, August 14). Inchem.org. [Link]

  • Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. (2022, January 5). Pharmacia. [Link]

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  • P53 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

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  • DNA adducts – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • MAPK signaling pathway-targeted marine compounds in cancer therapy. (2020, December 1). PubMed Central. [Link]

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Methodological & Application

Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic Acid: An Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol details a robust and reproducible method centered on the electrophilic nitration of 2-chloro-4-methylbenzoic acid. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction

2-Chloro-4-methyl-5-nitrobenzoic acid is a key building block in organic synthesis. Its trifunctionalized aromatic ring, featuring chloro, methyl, and nitro groups, offers multiple reaction sites for further chemical modifications, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. The strategic placement of these functional groups allows for selective transformations, enabling the construction of diverse molecular scaffolds. This application note outlines a detailed and reliable protocol for the preparation of this important compound.

Synthesis Overview

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid is achieved through the nitration of the commercially available starting material, 2-chloro-4-methylbenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Synthesis_Workflow Start Start: 2-chloro-4-methylbenzoic acid Nitration Nitration (HNO3, H2SO4, 0-10 °C) Start->Nitration Quenching Reaction Quenching (Ice-water) Nitration->Quenching Isolation Product Isolation (Vacuum Filtration) Quenching->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Final Product: 2-Chloro-4-methyl-5-nitrobenzoic acid Purification->Product

Caption: Synthetic workflow for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Mechanistic Rationale and Regioselectivity

The nitration of 2-chloro-4-methylbenzoic acid is a classic example of electrophilic aromatic substitution. The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1]

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the benzene ring: the chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) groups.

  • -CH₃ group: An activating, ortho, para-director.

  • -Cl group: A deactivating, ortho, para-director.

  • -COOH group: A deactivating, meta-director.

The interplay of these directing effects favors the introduction of the nitro group at the C5 position. The strong ortho, para-directing influence of the methyl group, combined with the meta-directing effect of the carboxylic acid group, synergistically directs the incoming electrophile to the position that is para to the methyl group and meta to the carboxylic acid. While the chloro group is also an ortho, para-director, its deactivating nature is less influential than the activating methyl group. Consequently, 2-Chloro-4-methyl-5-nitrobenzoic acid is expected to be the major product of this reaction.

Experimental Protocol

This protocol is designed for the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid on a laboratory scale.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-chloro-4-methylbenzoic acid7697-25-8170.5910.0 g
Concentrated Sulfuric Acid (98%)7664-93-998.0850 mL
Concentrated Nitric Acid (70%)7697-37-263.0110 mL
Crushed IceN/A18.02~200 g
Deionized Water7732-18-518.02As needed
Ethanol64-17-546.07For recrystallization

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 10.0 g of 2-chloro-4-methylbenzoic acid.

  • Dissolution: Carefully add 50 mL of concentrated sulfuric acid to the flask while stirring. The mixture may warm up slightly.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-chloro-4-methylbenzoic acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for similar compounds is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized 2-Chloro-4-methyl-5-nitrobenzoic acid should be confirmed by standard analytical techniques:

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling constants consistent with the proposed structure.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

    • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the C-Cl, C-H, and N-O stretches of the nitro group.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Safety Precautions

This synthesis involves the use of corrosive and oxidizing acids. It is imperative to perform the experiment in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated Sulfuric and Nitric Acids: These are strong acids and oxidizing agents. Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water. Handle with extreme care.

  • Nitration Reaction: The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Maintain the reaction temperature below 10 °C to prevent runaway reactions and the formation of dinitrated byproducts.

  • Quenching: The addition of the acidic reaction mixture to ice water should be done slowly and with good stirring to dissipate the heat generated.

For detailed safety information on a closely related compound, 2-chloro-5-nitrobenzoic acid, refer to its Safety Data Sheet (SDS).

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time or slightly increase the temperature (while still maintaining it below 10 °C).
Loss of product during workupEnsure efficient precipitation during quenching and minimize losses during filtration and recrystallization.
Formation of multiple isomersPoor regioselectivity due to improper temperature controlStrictly maintain the reaction temperature between 0-10 °C.
Product does not crystallizeImpurities present or incorrect solvent systemTry different recrystallization solvents or solvent mixtures. Consider a column chromatography purification if recrystallization is ineffective.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid. By carefully controlling the reaction conditions, particularly the temperature, the desired product can be obtained in good yield and purity. This versatile intermediate can then be utilized in a wide range of synthetic applications, contributing to the advancement of drug discovery and materials science.

References

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University Department of Chemistry. [Link]

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. [Link]

  • Nitration Of Benzoic Acid. [Link]

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The Strategic Utility of 2-Chloro-4-methyl-5-nitrobenzoic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. 2-Chloro-4-methyl-5-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, presents itself as a versatile and highly functionalized building block. Its unique arrangement of activating and deactivating groups, coupled with three distinct points of reactivity, offers a powerful tool for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical development.

This technical guide provides an in-depth exploration of the synthetic utility of 2-chloro-4-methyl-5-nitrobenzoic acid, moving beyond a simple recitation of reactions to a detailed analysis of the causality behind experimental choices. The protocols described herein are designed to be self-validating, providing a robust foundation for your synthetic endeavors.

Molecular Architecture and Synthetic Potential

The strategic value of 2-chloro-4-methyl-5-nitrobenzoic acid lies in the interplay of its functional groups: a carboxylic acid, a chloro group, and a nitro group, all decorating a toluene backbone. This arrangement provides a versatile platform for a variety of chemical transformations.

  • Carboxylic Acid: This group serves as a handle for amide bond formation, esterification, or reduction to an alcohol, allowing for the introduction of a wide array of side chains and functional groups.

  • Chloro Group: Positioned ortho to the carboxylic acid, the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group situated para to it. This allows for the facile introduction of amine, ether, and other nucleophilic moieties.

  • Nitro Group: The nitro group is a powerful electron-wasting group that not only activates the chloro group for SNAr but can also be readily reduced to an amine. This resulting aniline derivative opens up a vast landscape of subsequent reactions, including diazotization, amide coupling, and the formation of heterocyclic systems.

  • Methyl Group: The methyl group can be a site for radical halogenation or oxidation under specific conditions, although it is generally less reactive than the other functional groups.

The interplay of these functionalities allows for a sequential and controlled derivatization of the aromatic ring, making 2-chloro-4-methyl-5-nitrobenzoic acid a valuable scaffold for building molecular diversity.

Core Synthetic Transformations and Protocols

The following sections detail key synthetic transformations involving 2-chloro-4-methyl-5-nitrobenzoic acid, providing both the rationale behind the chosen conditions and step-by-step protocols.

Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic Acid

A common and efficient method for the synthesis of 2-chloro-4-methyl-5-nitrobenzoic acid involves a two-step process starting from 2-chloro-4-methyltoluene: nitration followed by oxidation.

Workflow for the Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic Acid

Start 2-Chloro-4-methyltoluene Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 2-Chloro-4-methyl-5-nitrotoluene Nitration->Intermediate Oxidation Oxidation (KMnO4 or CrO3) Intermediate->Oxidation Product 2-Chloro-4-methyl-5-nitrobenzoic acid Oxidation->Product

Caption: Synthetic route to 2-Chloro-4-methyl-5-nitrobenzoic acid.

Protocol 1: Nitration of 2-Chloro-4-methyltoluene

This protocol describes the regioselective nitration of 2-chloro-4-methyltoluene to yield 2-chloro-4-methyl-5-nitrotoluene. The directing effects of the chloro and methyl groups favor nitration at the 5-position.

Reagent Amount Molar Equiv.
2-Chloro-4-methyltoluene14.0 g1.0
Concentrated Sulfuric Acid (98%)50 mL-
Concentrated Nitric Acid (70%)10 mL~1.5

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool the concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-chloro-4-methyltoluene to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding the concentrated nitric acid to an additional 20 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-4-methyltoluene over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The solid precipitate of 2-chloro-4-methyl-5-nitrotoluene is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be recrystallized from ethanol to afford the pure product.

Protocol 2: Oxidation of 2-Chloro-4-methyl-5-nitrotoluene

This protocol details the oxidation of the methyl group of 2-chloro-4-methyl-5-nitrotoluene to a carboxylic acid using potassium permanganate.

Reagent Amount Molar Equiv.
2-Chloro-4-methyl-5-nitrotoluene10.0 g1.0
Potassium Permanganate (KMnO4)18.0 g~2.2
Water200 mL-
Sodium Hydroxide (10% aq.)q.s. to pH 9-10-
Concentrated Hydrochloric Acidq.s. to pH 1-2-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-chloro-4-methyl-5-nitrotoluene in 200 mL of water.

  • Adjust the pH of the suspension to 9-10 with a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and add potassium permanganate portion-wise over 2-3 hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, or until the purple color persists.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid.

  • The white precipitate of 2-chloro-4-methyl-5-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture can be performed for further purification.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles under relatively mild conditions.

Reaction Scheme for Nucleophilic Aromatic Substitution

Reactant 2-Chloro-4-methyl-5-nitrobenzoic acid Nucleophile + Nu-H Reactant->Nucleophile Product 2-(Nucleophil)-4-methyl-5-nitrobenzoic acid Nucleophile->Product

Caption: General scheme for SNAr reactions.

Protocol 3: Amination with a Primary Amine

This protocol describes the synthesis of an N-aryl or N-alkyl anthranilic acid derivative, which are important precursors for many heterocyclic compounds, including quinolines and acridones.

Reagent Amount Molar Equiv.
2-Chloro-4-methyl-5-nitrobenzoic acid2.15 g1.0
Aniline (or other primary amine)1.12 g1.2
Potassium Carbonate (K2CO3)2.76 g2.0
N,N-Dimethylformamide (DMF)20 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 2-chloro-4-methyl-5-nitrobenzoic acid, aniline, and potassium carbonate in 20 mL of DMF.

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water.

  • Acidify the aqueous solution with 2N HCl to pH 3-4.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, as it unveils a new site for functionalization and is often a key step in the synthesis of bioactive molecules.

Protocol 4: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Reagent Amount Molar Equiv.
2-Chloro-4-methyl-5-nitrobenzoic acid2.15 g1.0
10% Palladium on Carbon (Pd/C)0.2 g10 wt%
Ethanol50 mL-
Hydrogen Gas (H2)1 atm (balloon)-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-chloro-4-methyl-5-nitrobenzoic acid in 50 mL of ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • The filtrate is concentrated under reduced pressure to yield the desired 5-amino-2-chloro-4-methylbenzoic acid.

Amide Bond Formation

The carboxylic acid functionality is a versatile handle for constructing amide bonds, a common linkage in many pharmaceutical compounds.

Protocol 5: Amide Coupling using a Coupling Reagent

This protocol utilizes a standard coupling reagent for the efficient formation of an amide bond.

Reagent Amount Molar Equiv.
2-Chloro-4-methyl-5-nitrobenzoic acid2.15 g1.0
Benzylamine (or other amine)1.18 g1.1
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)4.18 g1.1
N,N-Diisopropylethylamine (DIPEA)3.87 g3.0
N,N-Dimethylformamide (DMF)20 mL-

Procedure:

  • Dissolve 2-chloro-4-methyl-5-nitrobenzoic acid in 20 mL of DMF in a 100 mL round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine to the reaction mixture and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Bioactive Molecules

The true measure of a building block's utility is its successful application in the synthesis of complex and valuable molecules. While direct, multi-step syntheses starting from 2-chloro-4-methyl-5-nitrobenzoic acid are not abundantly found in the literature for specific named drugs, its structural motifs are present in various patented compounds, particularly in the domain of kinase inhibitors and other targeted therapies. The combination of a substituted anthranilic acid core, which can be readily accessed from this starting material, is a common feature in many kinase inhibitors.

For instance, the anilino-quinazoline and anilino-pyrimidine scaffolds, which are prevalent in a number of approved and investigational kinase inhibitors, can be conceptually derived from intermediates synthesized from 2-chloro-4-methyl-5-nitrobenzoic acid. The general strategy involves the initial SNAr reaction to introduce a desired aniline moiety, followed by reduction of the nitro group and subsequent cyclization to form the heterocyclic core.

Safety and Handling

2-Chloro-4-methyl-5-nitrobenzoic acid and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2-Chloro-4-methyl-5-nitrobenzoic acid is a highly functionalized and versatile building block that offers a wealth of synthetic possibilities. Its strategically positioned reactive sites allow for a range of transformations, including nucleophilic aromatic substitution, reduction, and amide coupling, making it an invaluable tool for the synthesis of complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable compound in their pursuit of novel chemical entities.

References

The following is a representative list of sources that provide foundational knowledge for the reactions described. Specific, direct citations for protocols involving 2-chloro-4-methyl-5-nitrobenzoic acid are limited in publicly available literature; therefore, these references provide authoritative grounding for the general transformations.

  • Nucleophilic Aromatic Substitution: For a general overview of the mechanism and scope of SNAr reactions, consult standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." A relevant online resource is the Chemistry LibreTexts page on Nucleophilic Aromatic Substitution. [Link]

  • Reduction of Nitro Compounds: A comprehensive overview of methods for the reduction of nitro groups can be found in "Comprehensive Organic Transformations: A Guide to Functional Group Prepar
  • Amide Bond Formation: For a detailed review of modern amide bond formation techniques, see "Amide bond formation: beyond the myth of coupling reagents" in Chemical Society Reviews. An online resource detailing various protocols is provided by the Organic Chemistry Portal. [Link]

  • Synthesis of 2-Chloro-5-nitrobenzoic Acid: A representative procedure for the nitration of a chlorobenzoic acid is available at PrepChem. [Link]

  • Patents on Related Syntheses: Patents often provide detailed experimental procedures.
  • Kinase Inhibitors: For an overview of the structures and synthesis of kinase inhibitors, refer to "Small Molecule Kinase Inhibitors: A Review of Recent Patents" in the journal Expert Opinion on Therapeutic Patents. A relevant publication from the Journal of Medicinal Chemistry is "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". [Link]

Application Notes and Protocols: 2-Chloro-4-methyl-5-nitrobenzoic Acid as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules. 2-Chloro-4-methyl-5-nitrobenzoic acid is a highly functionalized aromatic scaffold that serves as an excellent starting material for the construction of various heterocyclic systems, including benzimidazoles and quinazolinones. The strategic placement of the chloro, methyl, nitro, and carboxylic acid groups offers multiple reaction sites for diversification and cyclization reactions. This guide provides a comprehensive overview of the synthesis of 2-chloro-4-methyl-5-nitrobenzoic acid and its application as a precursor to valuable heterocyclic compounds, complete with detailed protocols and mechanistic insights.

Part 1: Synthesis of the Precursor: 2-Chloro-4-methyl-5-nitrobenzoic Acid

The synthesis of 2-chloro-4-methyl-5-nitrobenzoic acid is a multi-step process that begins with the readily available starting material, 2-chloro-4-methyltoluene. The synthetic strategy involves two key transformations: nitration of the aromatic ring followed by oxidation of the methyl group to a carboxylic acid.

Workflow for the Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic Acid

start Start: 2-Chloro-4-methyltoluene nitration Step 1: Nitration start->nitration HNO₃, H₂SO₄ oxidation Step 2: Oxidation nitration->oxidation KMnO₄, NaOH(aq) then H₃O⁺ product Product: 2-Chloro-4-methyl-5-nitrobenzoic acid oxidation->product start 2-Chloro-4-methyl-5-nitrobenzoic acid reduction Step 1: Nitro Reduction start->reduction SnCl₂·2H₂O, HCl or H₂, Pd/C condensation Step 2: Condensation & Cyclization reduction->condensation o-Phenylenediamine, Acid catalyst (e.g., PPA) product Substituted Benzimidazole condensation->product

Caption: General workflow for the synthesis of benzimidazoles.

Step 1: Reduction of the Nitro Group

The nitro group of 2-chloro-4-methyl-5-nitrobenzoic acid is reduced to an amino group to yield 5-amino-2-chloro-4-methylbenzoic acid. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation. [1][2] Protocol 3: Synthesis of 5-Amino-2-chloro-4-methylbenzoic Acid

  • Materials:

    • 2-Chloro-4-methyl-5-nitrobenzoic acid

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Suspend 2-chloro-4-methyl-5-nitrobenzoic acid in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

    • Heat the reaction mixture at 60-70°C for 2-3 hours.

    • Cool the mixture and pour it into a beaker of crushed ice.

    • Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the crude amino acid.

    • Filter the precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent may be required.

  • Experimental Rationale:

    • Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups like carboxylic acids and halogens.

Step 2: Phillips-Ladenburg Benzimidazole Synthesis

The resulting 5-amino-2-chloro-4-methylbenzoic acid can be condensed with an ortho-diamine, such as o-phenylenediamine, to form the benzimidazole ring system. This reaction is typically acid-catalyzed and driven by the removal of water. [3] Protocol 4: Synthesis of a Substituted Benzimidazole

  • Materials:

    • 5-Amino-2-chloro-4-methylbenzoic acid

    • o-Phenylenediamine

    • Polyphosphoric acid (PPA) or 4M Hydrochloric Acid

  • Procedure:

    • Mix equimolar amounts of 5-amino-2-chloro-4-methylbenzoic acid and o-phenylenediamine.

    • Add polyphosphoric acid as both a solvent and a catalyst.

    • Heat the mixture at 150-160°C for 4-6 hours with stirring.

    • Cool the reaction mixture and carefully add it to a beaker of ice water with vigorous stirring.

    • Neutralize the solution with a sodium hydroxide or ammonium hydroxide solution to precipitate the crude benzimidazole.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the product by recrystallization from a suitable solvent like ethanol.

  • Experimental Rationale:

    • The Phillips-Ladenburg synthesis involves the condensation of an o-diamine with a carboxylic acid. [4][3] * The acidic catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the amino group of the diamine.

    • High temperatures are often required to drive the dehydration and cyclization steps.

Part 3: Application in the Synthesis of Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with diverse biological activities. The synthesis of quinazolinones from 2-chloro-4-methyl-5-nitrobenzoic acid first requires the formation of the corresponding anthranilic acid derivative, followed by cyclization with a one-carbon source.

Workflow for Quinazolinone Synthesis

start 5-Amino-2-chloro-4-methylbenzoic acid cyclization Niementowski Reaction start->cyclization Formamide or Triethyl orthoformate and an amine product Substituted Quinazolinone cyclization->product

Caption: General workflow for the synthesis of quinazolinones.

Niementowski Quinazolinone Synthesis

The Niementowski reaction is a classic method for synthesizing quinazolinones from anthranilic acids and amides. [5][6]In this case, 5-amino-2-chloro-4-methylbenzoic acid serves as the anthranilic acid precursor.

Protocol 5: Synthesis of a Substituted Quinazolinone

  • Materials:

    • 5-Amino-2-chloro-4-methylbenzoic acid

    • Formamide (for an unsubstituted quinazolinone) or a substituted amide

    • Alternatively: Triethyl orthoformate and a primary amine

  • Procedure (using Formamide):

    • In a round-bottom flask, mix 5-amino-2-chloro-4-methylbenzoic acid with an excess of formamide.

    • Heat the mixture to 130-150°C for 2-4 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize from a suitable solvent such as ethanol or acetic acid.

  • Procedure (using Triethyl Orthoformate and an Amine):

    • In a flask, dissolve 5-amino-2-chloro-4-methylbenzoic acid and a primary amine in a solvent like ethanol or DMF.

    • Add triethyl orthoformate to the solution.

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography or recrystallization.

  • Experimental Rationale:

    • The Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide. [5] * The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then cyclizes to the quinazolinone with the elimination of water. [5] * The use of triethyl orthoformate with an amine provides a versatile route to substituted quinazolinones. [7]

Conclusion

2-Chloro-4-methyl-5-nitrobenzoic acid is a valuable and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its synthesis from readily available starting materials and its subsequent transformation into benzimidazoles and quinazolinones demonstrate its utility in drug discovery and development. The protocols provided herein, based on established chemical principles, offer a guide for researchers to explore the rich chemistry of this scaffold and to generate novel molecular entities for biological evaluation.

References

  • Various authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Various authors. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Various authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

  • Various authors. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Chegg. (2021). Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene. [Link]

  • Various authors. (n.d.). Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Korean Chemical Society. [Link]

  • Sciencemadness Discussion Board. (2020). Nitrotoluene oxidation. [Link]

  • Google Patents. (n.d.). Reduction of nitrobenzoic acid.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]

  • ACS Publications. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. [Link]

  • ResearchGate. (n.d.). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. [Link]

  • Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. [Link]

  • ResearchGate. (2025). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. [Link]

  • ResearchGate. (2025). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. [Link]

  • ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. [Link]

  • ijarsct. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. [Link]

  • Patsnap Eureka. (n.d.). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid. [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

  • ResearchGate. (n.d.). Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ChCX2 as.... [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • Quora. (2018). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. [Link]

  • ResearchGate. (n.d.). Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. [Link]

  • Patsnap Eureka. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]

  • Reddit. (2018). [Organic Chemistry] Synthesis of 4-chloro-2-nitrobenzoic acid from toluene. [Link]

Sources

Application Note: High-Throughput Quantification of 2-Chloro-4-methyl-5-nitrobenzoic Acid in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 2-Chloro-4-methyl-5-nitrobenzoic acid, a key intermediate in various pharmaceutical manufacturing processes. Ensuring the purity and concentration of this compound is critical for downstream reaction efficiency and the impurity profile of the final active pharmaceutical ingredient (API). We provide detailed protocols for a primary High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control, and a secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method with prior derivatization is discussed for orthogonal verification. All methods are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction: The Analytical Imperative

2-Chloro-4-methyl-5-nitrobenzoic acid (C₈H₆ClNO₄, M.W.: 215.59 g/mol ) is a substituted aromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom, imparts specific physicochemical properties that dictate the choice of analytical strategy. The acidic nature of the molecule makes it amenable to reversed-phase HPLC, while its chromophore allows for UV detection. The accurate quantification of this compound is paramount in drug development and manufacturing to control reaction stoichiometry, monitor impurity levels, and ensure the quality of the final product. This guide provides the foundational protocols to establish reliable analytical control.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine quality control and assay, RP-HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and widespread availability. The carboxylic acid moiety's ionization is controlled by adjusting the mobile phase pH, which is crucial for achieving reproducible retention and sharp peak shapes.[6]

Rationale for Method Design
  • Stationary Phase: A C18 stationary phase is selected for its hydrophobicity, providing good retention for the moderately polar analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography.[7] The addition of an acid, such as phosphoric or formic acid, to the aqueous phase is critical. By maintaining a low pH (typically 2-3), the carboxylic acid group of the analyte remains protonated (non-ionized), which enhances its retention on the nonpolar C18 column and prevents peak tailing.[6]

  • Detection: The aromatic ring and nitro group constitute a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

Experimental Protocol: RP-HPLC-UV

2.2.1. Materials and Reagents

  • 2-Chloro-4-methyl-5-nitrobenzoic acid reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV-Vis Detector
Detection Wavelength 254 nm

2.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing an amount of 2-Chloro-4-methyl-5-nitrobenzoic acid expected to be within the calibration range. Dissolve the sample in the diluent, using sonication if necessary. Filter the solution through a 0.45 µm syringe filter prior to injection.[8]

2.2.4. System Suitability Before sample analysis, perform five replicate injections of a mid-range standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, as per general chromatography guidelines.[9][10][11][12][13]

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the preferred technique.[14][15][16] Its ability to provide structural information through fragmentation enhances confidence in analyte identification.

Rationale for Method Design
  • Ionization: Electrospray ionization (ESI) in negative mode is ideal for acidic compounds like 2-Chloro-4-methyl-5-nitrobenzoic acid, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.

  • Mobile Phase: A mobile phase containing volatile buffers, such as formic acid instead of phosphoric acid, is necessary for MS compatibility.[17]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This provides excellent selectivity and reduces background noise.

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Conditions

ParameterRecommended Setting
LC System UHPLC system (e.g., Shimadzu Nexera)
Mass Spectrometer Triple Quadrupole (e.g., SCIEX Triple Quad™ 5500)
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
MRM Transition Precursor Ion (m/z): 214.0 → Product Ion (m/z): 170.0 (Loss of CO₂)
Source Temperature 500 °C

Note: MRM transitions must be optimized empirically for the specific instrument.

3.2.2. Sample and Standard Preparation Prepare standards and samples as described for the HPLC-UV method, but use diluent compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS can serve as a valuable orthogonal technique. However, due to the low volatility and high polarity of the carboxylic acid, direct analysis is challenging and often results in poor peak shape.[18] Derivatization is necessary to convert the analyte into a more volatile and thermally stable form.[19][20][21]

Rationale for Derivatization

Silylation is a common and effective derivatization technique for carboxylic acids. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxyl group to form a nonpolar trimethylsilyl (TMS) ester, which is amenable to GC analysis.[20]

Experimental Protocol: GC-MS

4.2.1. Derivatization Procedure

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4.2.2. Instrumentation and Conditions

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-350 amu

Method Validation Protocol

A comprehensive validation of the primary HPLC-UV method should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4][5]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest.Peak purity index > 99%; No interference at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte.For assay: 80-120% of the test concentration.
Accuracy The closeness of the measured value to the true value.98.0% to 102.0% recovery of spiked analyte at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability and intermediate precision.Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1; RSD at LOQ ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate, column temp.) are slightly varied.

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s0 Weigh Sample/ Reference Standard s1 Dissolve in Acetonitrile/Water s0->s1 s2 Filter with 0.45 µm Syringe Filter s1->s2 a0 Inject into HPLC System s2->a0 Prepared Sample a1 Separate on C18 Column a0->a1 a2 Detect at 254 nm a1->a2 d0 Integrate Peak Area a2->d0 d1 Quantify using Calibration Curve d0->d1

Figure 1: General workflow for the quantification of 2-Chloro-4-methyl-5-nitrobenzoic acid by RP-HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis p0 Prepare Sample Solution p1 Evaporate to Dryness p0->p1 p2 Add BSTFA/ Pyridine p1->p2 p3 Heat at 70°C for 30 min p2->p3 g0 Inject into GC-MS System p3->g0 Derivatized Sample g1 Separate on HP-5ms Column g0->g1 g2 Detect by Mass Spectrometry (EI) g1->g2

Figure 2: Workflow for the orthogonal analysis of 2-Chloro-4-methyl-5-nitrobenzoic acid by GC-MS following derivatization.

Conclusion

The analytical methods presented provide a comprehensive framework for the reliable quantification of 2-Chloro-4-methyl-5-nitrobenzoic acid. The primary RP-HPLC-UV method is suitable for routine quality control, while the LC-MS/MS and GC-MS methods offer enhanced sensitivity, selectivity, and orthogonal confirmation. Proper method validation in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance. These protocols serve as a robust starting point for implementation in pharmaceutical development and manufacturing environments.

References

  • National Center for Biotechnology Information. (2024). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PubMed Central. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022).
  • Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Hierarchical scheme for LC-MSn identification of chorogenic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). SAM GCMS identification of benzoic acid derivatized compared with the.... Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Chromatography A. (1996). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.).
  • U.S. Pharmacopeia. (n.d.).
  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • MDPI. (2022). Simple and Selective Determination of Free Chlorine in Aqueous Solutions by an Electrophilic Aromatic Substitution Reaction Followed by Liquid Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. PubMed. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

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  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • CORE. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

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Leveraging 2-Chloro-4-methyl-5-nitrobenzoic Acid in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Prepared by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthetic utility of 2-Chloro-4-methyl-5-nitrobenzoic acid. While direct literature on this specific scaffold is emerging, its true potential lies in the predictable and versatile reactivity of its constituent functional groups. By understanding the interplay of the chloro, methyl, nitro, and carboxylic acid moieties, this building block can be strategically employed to generate diverse libraries of compounds with significant potential for biological activity.

This guide moves beyond simple reaction lists. It delves into the causality behind experimental choices, providing detailed, field-proven protocols analogous to those used for structurally related compounds. We will explore how to manipulate the key reactive sites on the molecule to achieve desired synthetic outcomes, thereby enabling the rapid development of novel chemical entities for screening and lead optimization.

Strategic Analysis of the 2-Chloro-4-methyl-5-nitrobenzoic Acid Scaffold

The synthetic value of 2-Chloro-4-methyl-5-nitrobenzoic acid stems from its unique electronic and steric properties. The benzene ring is substituted with four distinct functional groups, each offering a handle for chemical modification.

  • Carboxylic Acid (-COOH): This is the most apparent reactive site for creating derivatives. It can be readily converted into a wide array of functional groups including esters, amides, and acid chlorides, making it a primary anchor point for introducing diversity elements.[1]

  • Chloro Group (-Cl): The presence of a strong electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aryl halide for Nucleophilic Aromatic Substitution (SNAr) .[2] This is arguably the most powerful feature of this scaffold, allowing for the direct introduction of nitrogen, oxygen, or sulfur nucleophiles to build complex molecular architectures.

  • Nitro Group (-NO₂): Beyond its role in activating the chloro group, the nitro moiety is a versatile functional group in its own right. It can be reduced to an amine (-NH₂), which opens up a vast landscape of subsequent chemical transformations, including diazotization, acylation, and the construction of various heterocyclic ring systems.

  • Methyl Group (-CH₃): The methyl group provides steric influence and can subtly modulate the electronic properties of the ring. While less reactive, it can be a site for free-radical halogenation or oxidation under specific conditions to introduce further complexity.

The strategic combination of these functionalities allows for a multi-dimensional approach to library synthesis, as illustrated below.

cluster_scaffold 2-Chloro-4-methyl-5-nitrobenzoic Acid cluster_reactions Primary Synthetic Transformations cluster_products Resulting Scaffolds Scaffold Key Reactive Sites Amidation Amide / Ester Formation Scaffold->Amidation -COOH group SnAr Nucleophilic Aromatic Substitution (SNAr) Scaffold->SnAr -Cl group (activated by -NO2) Reduction Nitro Group Reduction Scaffold->Reduction -NO2 group Amides Amides & Esters Amidation->Amides Amines Substituted Amines SnAr->Amines Anilines Substituted Anilines Reduction->Anilines

Figure 1: Key reactive sites and primary synthetic transformations of the 2-Chloro-4-methyl-5-nitrobenzoic acid scaffold.

Core Synthetic Protocols and Methodologies

The following protocols are detailed, self-validating procedures based on established organic chemistry principles and successful applications with analogous compounds.[1][3][4]

Protocol 1: Synthesis of N-Benzyl-2-chloro-4-methyl-5-nitrobenzamide (Amide Formation)

This protocol details the conversion of the carboxylic acid to an amide, a cornerstone reaction in medicinal chemistry for linking molecular fragments. The conversion proceeds via an acid chloride intermediate to ensure high reactivity and yield.

Rationale: Direct amide formation between a carboxylic acid and an amine is often slow and requires high temperatures. Converting the acid to a more reactive acid chloride using thionyl chloride (SOCl₂) is a standard, high-yielding procedure. The subsequent reaction with an amine is typically fast and efficient at room temperature.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-4-methyl-5-nitrobenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-4-methyl-5-nitrobenzoyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a new flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA) in the same anhydrous solvent.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-benzyl-2-chloro-4-methyl-5-nitrobenzamide.

Protocol 2: Synthesis of 2-(Butylamino)-4-methyl-5-nitrobenzoic Acid (Nucleophilic Aromatic Substitution)

This protocol demonstrates the displacement of the activated chloride atom, a key step in building molecules with potential antibacterial or anticancer properties, similar to derivatives of related chloro-nitrobenzoic acids.[5][6][7]

Rationale: The electron-withdrawing nitro group ortho to the chlorine atom stabilizes the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step in the SNAr mechanism. This electronic stabilization makes the reaction feasible under relatively mild conditions. A base is required to neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 2-Chloro-4-methyl-5-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Add n-butylamine (2.0-3.0 eq) to the solution. The excess amine also acts as the base. Alternatively, use a stoichiometric amount of the amine (1.2 eq) with an additional base like potassium carbonate (K₂CO₃, 2.0 eq).

    • Seal the tube or heat the flask to 80-100 °C.

  • Reaction and Workup:

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

    • Acidify the aqueous solution with 1M HCl until the pH is approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of 5-Amino-2-chloro-4-methylbenzoic Acid (Nitro Group Reduction)

This protocol outlines the selective reduction of the nitro group to an amine. This transformation is fundamental, as the resulting aniline derivative is a versatile intermediate for a wide range of further chemical modifications.

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, care must be taken to avoid hydrodehalogenation (removal of the chlorine atom). Using specific catalysts like palladium on carbon (Pd/C) under controlled conditions, or alternative reagents like tin(II) chloride (SnCl₂), can achieve selective reduction. SnCl₂ in acidic medium is a classic and reliable method for this transformation.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 2-Chloro-4-methyl-5-nitrobenzoic acid (1.0 eq) and ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 90 °C) with vigorous stirring.

  • Reaction and Workup:

    • Maintain the reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the acidic solution by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 10). This will precipitate tin salts.

    • Filter the mixture through a pad of Celite to remove the tin hydroxides, washing the pad with ethanol or ethyl acetate.

    • Transfer the filtrate to a separatory funnel. The product may be in the aqueous layer as the carboxylate salt.

    • Carefully re-acidify the aqueous layer with 1M HCl to a pH of ~4-5, which is the isoelectric point for many aminobenzoic acids, causing the product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthetic Workflow and Data Summary

The following diagram illustrates a potential multi-step workflow starting from 2-Chloro-4-methyl-5-nitrobenzoic acid to generate a more complex, hypothetical bioactive molecule.

A 2-Chloro-4-methyl- 5-nitrobenzoic Acid B Amide Formation (Protocol 1) A->B C N-Aryl-2-chloro-4-methyl- 5-nitrobenzamide B->C D SNAr Reaction (Protocol 2) C->D E N-Aryl-2-(alkylamino)- 4-methyl-5-nitrobenzamide D->E F Nitro Reduction (Protocol 3) E->F G Final Product: 5-Amino Derivative F->G

Sources

protocol for the derivatization of the carboxylic acid group of 2-Chloro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Derivatization of a Versatile Building Block

2-Chloro-4-methyl-5-nitrobenzoic acid is a key intermediate in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its substituted benzene ring, featuring a sterically hindered and electronically deactivated carboxylic acid, presents both a challenge and an opportunity for synthetic chemists. The strategic derivatization of the carboxylic acid moiety into esters, amides, and other functional groups is a critical step in harnessing the potential of this molecule. This transformation allows for the modulation of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and provides a handle for further molecular elaboration in drug discovery and materials science.

This comprehensive guide provides detailed, field-proven protocols for the efficient derivatization of 2-Chloro-4-methyl-5-nitrobenzoic acid. We will delve into the mechanistic rationale behind the chosen methodologies, addressing the inherent challenges posed by the electronic and steric nature of the substrate. These protocols are designed to be self-validating, ensuring reproducibility and high yields for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-Chloro-4-methyl-5-nitrobenzoic Acid and Its Analogs

A thorough understanding of the physicochemical properties of the starting material is paramount for successful reaction design and optimization. Below is a summary of key properties for 2-Chloro-4-methyl-5-nitrobenzoic acid and its close structural analogs.

Property2-Chloro-4-methyl-5-nitrobenzoic Acid2-Methyl-5-nitrobenzoic Acid[1]2-Chloro-4-nitrobenzoic Acid[2]
CAS Number 50888-46-53113-71-199-60-5
Molecular Formula C₈H₆ClNO₄C₈H₇NO₄C₇H₄ClNO₄
Molecular Weight 215.59 g/mol 181.15 g/mol 201.56 g/mol
Appearance Off-white to pale yellow solid (predicted)Crystalline SolidLight yellow to light green crystalline powder
Melting Point Not available175-178 °C136-140 °C
Water Solubility Low (predicted)< 1 mg/mL at 22 °C1 g/L at 20 °C

Derivatization Strategies: Overcoming Steric and Electronic Hurdles

The carboxylic acid group of 2-Chloro-4-methyl-5-nitrobenzoic acid is deactivated by the electron-withdrawing nitro group and sterically hindered by the ortho-chloro substituent. These factors necessitate careful selection of derivatization methods to achieve high conversion rates. The primary strategies discussed herein are:

  • Esterification: Conversion to esters to increase lipophilicity and act as prodrugs.

  • Amidation: Formation of amides, a common functional group in pharmaceuticals, via activated intermediates.

  • Acid Chloride Formation: Synthesis of the highly reactive acyl chloride as a versatile intermediate for further transformations.

Derivatization_Pathways start 2-Chloro-4-methyl-5-nitrobenzoic Acid ester Ester Derivative start->ester Alcohol, H+ Catalyst (Fischer-Speier) amide Amide Derivative start->amide Amine, Coupling Agent (e.g., EDC, HOBt) acyl_chloride Acyl Chloride start->acyl_chloride SOCl2 or (COCl)2 acyl_chloride->amide Amine

Caption: Key derivatization pathways for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Protocol 1: Fischer-Speier Esterification

Principle and Justification: The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] Given the steric hindrance and electronic deactivation of 2-Chloro-4-methyl-5-nitrobenzoic acid, driving the equilibrium towards the product is crucial. This is achieved by using the alcohol as the solvent (a large excess) and a strong acid catalyst, such as sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[3]

Materials:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid

  • Anhydrous methanol (or other primary/secondary alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-Chloro-4-methyl-5-nitrobenzoic acid (1.0 eq). Add a large excess of anhydrous methanol (e.g., 20-40 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water. Carefully neutralize the excess acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants: - 2-Chloro-4-methyl-5-nitrobenzoic acid - Anhydrous Alcohol - Conc. H₂SO₄ B 2. Reflux (4-12 h) A->B C 3. Quench in Ice-Water & Neutralize (NaHCO₃) B->C D 4. Extract with Ethyl Acetate C->D E 5. Wash with Water & Brine D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify (Recrystallization/Chromatography) F->G

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Amide Coupling via Carbodiimide Activation

Principle and Justification: Direct amidation by heating a carboxylic acid and an amine is often ineffective for deactivated substrates. Therefore, the carboxylic acid must be "activated". Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. To improve efficiency and minimize side reactions, such as the formation of a stable N-acylurea, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an activated ester, which is less prone to side reactions and efficiently reacts with the amine.[6][7][8] This method is particularly suitable for electron-deficient and sterically hindered carboxylic acids.[6][9]

Materials:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Chloro-4-methyl-5-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA or TEA (2.5-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up - Quenching and Extraction: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling A Carboxylic Acid + EDC -> O-Acylisourea Intermediate B O-Acylisourea + HOBt -> HOBt Active Ester A->B Fast C HOBt Active Ester + Amine -> Amide + HOBt B->C

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Protocol 3: Synthesis of the Acyl Chloride Intermediate

Principle and Justification: For the synthesis of highly functionalized amides or esters, or when the nucleophile is weak, conversion of the carboxylic acid to its corresponding acyl chloride is a robust strategy. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[10][11] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[11][12]

Materials:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM) (optional)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

Equipment:

  • Dry round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator (for solvent and excess reagent removal)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, add 2-Chloro-4-methyl-5-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (2.0-5.0 eq), either neat or in an anhydrous solvent like toluene. Add one drop of DMF as a catalyst.

  • Reflux: Gently heat the mixture to reflux (approximately 79°C for SOCl₂) for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent (if used) under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual SOCl₂.

  • Product Isolation: The resulting crude acyl chloride is often used directly in the next step without further purification due to its reactivity and moisture sensitivity.

Conclusion

The derivatization of 2-Chloro-4-methyl-5-nitrobenzoic acid is a key synthetic step that unlocks its potential as a building block in various fields. The protocols detailed in this guide for esterification, amidation, and acyl chloride formation are robust and adaptable. The choice of method will depend on the desired derivative and the scale of the reaction. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently and reliably synthesize a diverse library of compounds from this versatile intermediate.

References

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • ACS Publications. (2020). Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • Homework.Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. Retrieved from [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]

  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Predict the product of the reaction of p-methylbenzoic acid with the depicted reagent. SOCl2. Retrieved from [Link]

  • ResearchGate. (n.d.). Single Electron Activation of Aryl Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT office.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-cyano-5-nitrobenzoic acid. Retrieved from [Link]

  • Journal of Organic Chemistry. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. Retrieved from [Link]

  • Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific understanding and practical solutions to overcome common challenges encountered during this chemical transformation.

I. Understanding the Synthesis: An Overview

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid is a classic example of electrophilic aromatic substitution, specifically a nitration reaction. The starting material, 2-chloro-4-methylbenzoic acid, is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.

The regioselectivity of this reaction is governed by the directing effects of the three substituents already present on the benzene ring: the chloro group (-Cl), the methyl group (-CH₃), and the carboxylic acid group (-COOH). Understanding these directing effects is crucial for predicting the formation of the desired product and potential isomeric byproducts.

  • Chloro group (-Cl): Ortho, para-directing and deactivating.

  • Methyl group (-CH₃): Ortho, para-directing and activating.

  • Carboxylic acid group (-COOH): Meta-directing and deactivating.[1][2]

The interplay of these electronic and steric effects determines the position of the incoming nitro group.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid?

The most prevalent side reactions are the formation of regioisomers due to the complex directing effects of the substituents on the starting material. The primary isomers that can be formed are:

  • 2-Chloro-4-methyl-3-nitrobenzoic acid: Nitration at the 3-position.

  • 2-Chloro-4-methyl-6-nitrobenzoic acid: Nitration at the 6-position.

The formation of these isomers is a significant challenge in achieving high purity of the desired 2-Chloro-4-methyl-5-nitrobenzoic acid. Other potential side reactions include:

  • Dinitration: Introduction of a second nitro group on the aromatic ring, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).[1]

  • Oxidation of the methyl group: The methyl group can be susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture, leading to the formation of a dicarboxylic acid derivative.

  • Degradation of the starting material or product: Charring or decomposition can occur if the reaction temperature is not carefully controlled.

Q2: How can I minimize the formation of isomeric byproducts?

Controlling the reaction conditions is paramount to maximizing the yield of the desired isomer and minimizing the formation of others. Key parameters to control include:

  • Temperature: The nitration should be carried out at a low temperature (typically 0-5 °C) to enhance the regioselectivity. Lower temperatures favor kinetic control, which can lead to a higher proportion of the desired isomer.

  • Rate of addition of the nitrating agent: A slow, dropwise addition of the nitrating mixture to the solution of the starting material helps to maintain a low reaction temperature and prevent localized overheating, which can lead to the formation of side products.

  • Choice of nitrating agent: The concentration and composition of the nitrating mixture (ratio of nitric acid to sulfuric acid) can influence the outcome of the reaction.

Q3: What is the role of sulfuric acid in the nitration reaction?

Sulfuric acid serves two primary roles in this reaction:

  • Generation of the electrophile: It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][3][4]

  • Solvent: It acts as a solvent for the reaction, keeping the reactants in the solution phase.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s). This allows you to determine the optimal reaction time and avoid over-nitration.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction.1. Monitor the reaction by TLC to ensure completion. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (with caution).
2. Ineffective nitrating agent.2. Use fresh, concentrated nitric and sulfuric acids. Ensure the correct ratio is used.
3. Loss of product during work-up.3. Ensure proper pH adjustment during the work-up to precipitate the product. Use an appropriate solvent for extraction if necessary.
Product is a mixture of isomers 1. Suboptimal reaction temperature.1. Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent and the reaction.
2. Rapid addition of the nitrating agent.2. Add the nitrating mixture slowly and dropwise with efficient stirring to ensure homogenous mixing and temperature control.
3. Incorrect ratio of nitrating agents.3. Optimize the ratio of nitric acid to sulfuric acid.
Product is dark or charred 1. Reaction temperature was too high.1. Strictly control the reaction temperature. Use an ice-salt bath for cooling.
2. Localized overheating.2. Ensure efficient stirring throughout the reaction.
Presence of dinitrated byproducts 1. High reaction temperature.1. Lower the reaction temperature.
2. Prolonged reaction time.2. Monitor the reaction by TLC and stop it once the starting material is consumed.
3. Excess nitrating agent.3. Use a stoichiometric amount or a slight excess of the nitrating agent.

IV. Experimental Protocols

A. Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid

Materials:

  • 2-Chloro-4-methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-methylbenzoic acid in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate out of the solution. Filter the precipitate using a Büchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-Chloro-4-methyl-5-nitrobenzoic acid.

B. Thin-Layer Chromatography (TLC) Analysis

Materials:

  • TLC plates (silica gel)

  • Developing solvent (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp

Procedure:

  • Dissolve small samples of the starting material, the reaction mixture at different time points, and the final product in a suitable solvent (e.g., ethyl acetate).

  • Spot the samples on a TLC plate.

  • Develop the TLC plate in a chamber containing the developing solvent.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot(s) will indicate the progress of the reaction.

V. Visualizing the Reaction Pathways

Main Reaction and Isomer Formation

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products 2-Chloro-4-methylbenzoic_acid 2-Chloro-4-methylbenzoic acid Nitrating_Mixture HNO₃ / H₂SO₄ Desired_Product 2-Chloro-4-methyl-5-nitrobenzoic acid (Desired Product) Nitrating_Mixture->Desired_Product Major Pathway Isomer_1 2-Chloro-4-methyl-3-nitrobenzoic acid (Isomer 1) Nitrating_Mixture->Isomer_1 Side Reaction Isomer_2 2-Chloro-4-methyl-6-nitrobenzoic acid (Isomer 2) Nitrating_Mixture->Isomer_2 Side Reaction

Caption: Reaction scheme for the nitration of 2-chloro-4-methylbenzoic acid.

Troubleshooting Logic Flow

G Start Problem Identified Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Check_Color Dark/Charred Product? Start->Check_Color Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Isomer_Formation Isomer Formation? Check_Purity->Isomer_Formation Degradation Degradation? Check_Color->Degradation Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Increase_Temp Slightly Increase Temp (Caution!) Incomplete_Reaction->Increase_Temp Yes Solution Problem Resolved Extend_Time->Solution Increase_Temp->Solution Control_Temp Lower & Control Temperature Isomer_Formation->Control_Temp Yes Slow_Addition Slow Reagent Addition Isomer_Formation->Slow_Addition Yes Control_Temp->Solution Slow_Addition->Solution Strict_Temp_Control Strict Temperature Control Degradation->Strict_Temp_Control Yes Efficient_Stirring Ensure Efficient Stirring Degradation->Efficient_Stirring Yes Strict_Temp_Control->Solution Efficient_Stirring->Solution

Caption: A troubleshooting flowchart for common synthesis issues.

VI. Summary of Potential Products and Byproducts

Compound Name Structure Role in the Reaction Notes
2-Chloro-4-methyl-5-nitrobenzoic acid(Structure of the desired product)Desired ProductThe target molecule of the synthesis.
2-Chloro-4-methyl-3-nitrobenzoic acid(Structure of isomer 1)Isomeric ByproductFormation is a common side reaction.
2-Chloro-4-methyl-6-nitrobenzoic acid(Structure of isomer 2)Isomeric ByproductFormation is a common side reaction.
2-Chloro-4-methyl-3,5-dinitrobenzoic acid(Structure of a dinitrated product)Dinitration ByproductCan form under harsh reaction conditions.
2-Chloro-5-nitro-isophthalic acid(Structure of the oxidized product)Oxidation ByproductCan form if the methyl group is oxidized.

VII. References

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (URL: )

  • Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. (URL: [Link])

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (URL: [Link])

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (URL: )

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps - Quora. (URL: [Link])

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. (URL: [Link])

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (URL: [Link])

  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents. (URL: )

  • Continuous-flow nitration of 2-chlorobenzoic acid using an inline NMR.... - ResearchGate. (URL: [Link])

  • Nitration Of Benzoic Acid - . (URL: [Link])

  • US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents. (URL: )

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])

  • The major product of nitration of benzoic acid is (a) 3-Nitrobenzoic acid (b) 4-Nitrobenzoic aci... - YouTube. (URL: [Link])

  • [Solved] Nitration of benzoic acid gives following major product - Testbook. (URL: [Link])

  • WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (URL: [Link])

  • 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem. (URL: [Link])

  • the nitration of benzene - electrophilic substitution - Chemguide. (URL: [Link])

Sources

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting the Recrystallization of 2-Chloro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Chloro-4-methyl-5-nitrobenzoic acid via recrystallization. My goal is to move beyond simple procedural lists and provide a framework of chemical logic, grounded in field-proven insights, to help you diagnose and resolve common issues. Recrystallization is a powerful technique, but its success with substituted nitroaromatic compounds hinges on a nuanced understanding of their physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing 2-Chloro-4-methyl-5-nitrobenzoic acid?

A1: While the exact solubility data for this specific molecule is not widely published, we can infer excellent starting points from structurally similar compounds. Due to the polar nature of the carboxylic acid and nitro groups, polar solvents are recommended.[1] A mixed solvent system of ethanol/water is a highly effective starting point for analogous compounds.[2] Other systems to consider include methanol, or a mixture of ethyl acetate and a non-polar anti-solvent like heptane.[3][4]

Q2: What is the expected appearance and melting point of the purified product?

A2: Purified 2-Chloro-4-methyl-5-nitrobenzoic acid should be an off-white, creamish, or pale yellow crystalline solid.[5][6] While its exact melting point must be determined experimentally, we can estimate a range by looking at its isomers and analogs. For instance, 2-chloro-4-nitrobenzoic acid melts at 136-140 °C, and 2-chloro-5-nitrobenzoic acid melts at approximately 164-168 °C.[7][8][9] A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity.

Q3: How can I identify the common impurities in my crude sample?

A3: Impurities often stem from the synthetic route, which typically involves the nitration of 2-chloro-4-methylbenzoic acid. Potential impurities include:

  • Isomeric products: Nitration can sometimes occur at other positions on the aromatic ring, leading to isomers that have similar solubility profiles.[2][3]

  • Unreacted starting material: Residual 2-chloro-4-methylbenzoic acid may be present.

  • Hydrolysis byproducts: Depending on the reaction conditions, other species may form.

  • Colored impurities: Often high molecular weight byproducts formed during nitration.

Q4: How critical is the cooling rate for crystallization?

A4: It is extremely critical. Rapid cooling, or "crashing out," almost invariably traps impurities within the crystal lattice, defeating the purpose of recrystallization.[10] A slow, controlled cooling process is essential to allow for the selective formation of highly ordered crystals of the target compound, excluding impurities into the solvent. An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[10]

Troubleshooting Guide: From Common Problems to Robust Solutions

This section addresses specific experimental failures. For each issue, we first diagnose the underlying chemical principles and then provide a clear, actionable protocol for resolution.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals

An oily liquid separates from the solution upon cooling. This is a common issue with nitroaromatic compounds.

  • Causality & Scientific Logic: Oiling out occurs when the solute becomes supersaturated in the solution at a temperature that is above its own melting point. Instead of crystallizing, the solute precipitates as a liquid phase because it has "melted" in the hot solvent. This is often caused by using a solvent in which the compound is excessively soluble or by having a very high concentration of the solute.

  • Protocol for Resolution:

    • Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil fully redissolves into the solution.

    • Adjust Solvent Composition: Add a small amount (5-10% of the total volume) of the "good" solvent (the one in which the compound is more soluble, e.g., ethanol in an ethanol/water system). This will lower the saturation point of the solution.[1]

    • Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask by placing it on a cork ring or wooden block and covering it with a beaker can promote gradual cooling, giving the molecules adequate time to form an ordered crystal lattice.[10]

    • Consider a Different Solvent: If the problem persists, the chosen solvent's boiling point may be too high. Consider a solvent system with a lower boiling point.[1]

Problem 2: No (or Very Few) Crystals Form Upon Cooling

The solution remains clear even after cooling to room temperature or in an ice bath.

  • Causality & Scientific Logic: This issue arises from two primary causes: either too much solvent was used, meaning the solution is not saturated at the lower temperature, or the solution is supersaturated and requires an initiation event to begin crystallization.[11]

  • Protocol for Resolution:

    • Induce Crystallization (for Supersaturation):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges on the glass provide nucleation sites for crystal growth to begin.[11]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal acts as a template for further crystallization.

    • Reduce Solvent Volume (for Dilute Solutions):

      • If induction methods fail, your solution is likely too dilute. Return the flask to the heat source and gently boil off a portion of the solvent (e.g., 10-20%).[10]

      • Allow the solution to cool again. Be careful not to remove too much solvent, which could lead to rapid crystallization and impurity trapping.

Problem 3: The Final Product is Colored (e.g., Yellow or Brown)

The isolated crystals are not the expected off-white color, indicating the presence of colored impurities.

  • Causality & Scientific Logic: The color is due to the co-precipitation of colored byproducts from the synthesis. These impurities are often present in small quantities but are highly chromophoric. Standard recrystallization may not be sufficient to remove them if they have similar solubility to the product.

  • Protocol for Resolution:

    • Perform a Charcoal Treatment: Activated charcoal has a high surface area and can adsorb colored, high-molecular-weight impurities.

    • Procedure:

      • Dissolve the crude, colored compound in the minimum amount of appropriate hot solvent.

      • Remove the flask from the heat source and add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause violent bumping.

      • Swirl the mixture and gently heat it for a few minutes.

      • Perform a hot filtration through a fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly less colored.

      • Proceed with the slow cooling and crystallization of the purified filtrate.

Problem 4: Very Low Recovery or Yield

The mass of the isolated, purified crystals is significantly lower than expected.

  • Causality & Scientific Logic: Low yield is a classic optimization problem in recrystallization. The primary causes are using an excessive volume of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is not sufficiently cold.[11]

  • Protocol for Resolution:

    • Optimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to just dissolve the crude solid. Adding solvent in small portions near its boiling point is key.[11]

    • Prevent Premature Crystallization: When performing a hot filtration (e.g., after a charcoal treatment), ensure the funnel and receiving flask are pre-heated (e.g., by placing them over a steam bath). This prevents the solution from cooling and depositing product on the filter paper.

    • Use Ice-Cold Rinsing Solvent: When washing the isolated crystals in the filter funnel, use a minimal amount of ice-cold recrystallization solvent. The solvent must be cold to minimize the re-dissolving of your purified product.[11]

    • Second Crop Recovery: The remaining mother liquor (the filtrate after collecting the crystals) is still saturated with your compound. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling it. Note that this second crop may be less pure than the first.

Data & Protocols

Physicochemical Property Summary
Property2-Chloro-4-methyl-5-nitrobenzoic Acid2-Chloro-4-nitrobenzoic acid (Analog)2-Chloro-5-nitrobenzoic acid (Analog)
Molecular Formula C₈H₆ClNO₄C₇H₄ClNO₄C₇H₄ClNO₄
Molecular Weight 215.59 g/mol 201.56 g/mol 201.56 g/mol
Typical Appearance Off-white to pale yellow crystalline powderLight yellow crystalline powder[8]Pale yellow powder[5]
Melting Point Not widely reported136-140 °C[8][9]164-168 °C[7]
Suggested Solvents Ethanol/Water, Methanol, Ethyl Acetate/HeptaneWater[7], Methanol[4]Water[7], Ethanol, Methanol[12]
Standard Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: Place the crude 2-Chloro-4-methyl-5-nitrobenzoic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol dropwise while heating and swirling until the solid just dissolves.

  • Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven at a moderate temperature.

Visual Workflow and Logic Diagrams

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystal Formation cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum hot solvent until dissolved A->B C Add charcoal (if colored) B->C Impurities present? E Cool slowly to room temperature B->E D Perform hot filtration C->D D->E F Cool in ice bath E->F G Vacuum filter to collect crystals F->G H Wash with ice-cold solvent G->H I Dry purified crystals H->I

Caption: Standard experimental workflow for recrystallization.

Troubleshooting_Logic start Begin Cooling Saturated Solution outcome What is the result? start->outcome crystals Good Crystals Form outcome->crystals Success oiling Compound 'Oils Out' outcome->oiling Failure Mode 1 nothing No Crystals Form outcome->nothing Failure Mode 2 solve_oil 1. Re-heat solution 2. Add more solvent 3. Cool slower oiling->solve_oil solve_nothing 1. Scratch flask inner wall 2. Add a seed crystal 3. Boil off excess solvent nothing->solve_nothing

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [Link]

  • 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. [Link]

  • 2-Chloro-5-nitrobenzoic Acid | CAS 2516-96-3 | Manufacturer, Supplier, Exporter. [Link]

  • Purification of benzoic acid and its derivatives - Google P
  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. [Link]

  • 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds - MDPI. [Link]

  • 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5 | Chemsrc. [Link]

  • 17.2: Substituted Benzoic Acids - Chemistry LibreTexts. [Link]

  • 2 – CHLORO – 5 – NITRO BENZOIC ACID - SDI. [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. [Link]

  • Recrystallization1. [Link]

  • CN1251833A - Process for preparing substituted benzoic acid - Google P

Sources

Technical Support Center: Optimization of Reaction Conditions for the Nitration of 2-Chloro-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of 2-chloro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific electrophilic aromatic substitution. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions for yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the nitration of 2-chloro-4-methylbenzoic acid?

A1: The nitration of 2-chloro-4-methylbenzoic acid is a complex electrophilic aromatic substitution due to the presence of three directing groups on the benzene ring: a chloro group (-Cl), a methyl group (-CH3), and a carboxylic acid group (-COOH). The directing effects of these substituents will determine the position of the incoming nitro group (-NO2).

  • -COOH (Carboxylic Acid): This is a deactivating group and a meta-director.[1]

  • -Cl (Chloro): This is a deactivating group but an ortho-, para-director.[1]

  • -CH3 (Methyl): This is an activating group and an ortho-, para-director.[1]

When multiple substituents are present, the most activating group generally directs the position of the incoming electrophile.[2] In this case, the methyl group is the strongest activating group. Therefore, the nitro group will preferentially add to the positions ortho and para to the methyl group. However, the para position is already occupied by the chloro group. This leaves the two ortho positions relative to the methyl group (positions 3 and 5) as the most likely sites for nitration.

Considering the steric hindrance from the adjacent carboxylic acid and chloro groups, the formation of 2-chloro-4-methyl-5-nitrobenzoic acid and 2-chloro-4-methyl-3-nitrobenzoic acid are the most probable outcomes. The exact ratio of these isomers will depend on the reaction conditions.

Q2: What are the standard nitrating agents for this reaction?

A2: The most common and effective nitrating agent for deactivated or moderately activated aromatic rings is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Q3: How does reaction temperature affect the outcome of the nitration?

A3: Temperature control is critical in nitration reactions. These reactions are highly exothermic, and poor temperature control can lead to several issues:

  • Decreased Regioselectivity: Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers, leading to a mixture of products.

  • Formation of Byproducts: Elevated temperatures can promote side reactions such as oxidation of the methyl group or dinitration, resulting in lower yields and purification challenges.

  • Runaway Reactions: Inadequately controlled exotherms can lead to a dangerous increase in reaction rate and pressure.

For the nitration of substituted benzoic acids, maintaining a low temperature, typically between 0 and 10 °C, is recommended to enhance regioselectivity and minimize side reactions.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can observe the consumption of the 2-chloro-4-methylbenzoic acid and the appearance of the product spots. A suitable eluent system, for instance, a mixture of ethyl acetate and petroleum ether, can be used to achieve good separation.

Q5: What are the key safety precautions for this nitration?

A5: Nitration reactions must be performed with strict adherence to safety protocols due to the use of highly corrosive and reactive acids.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Controlled Addition: The nitrating mixture should be added slowly and in a controlled manner to the substrate solution, with efficient stirring and cooling to manage the exothermic reaction.

  • Quenching: The reaction should be carefully quenched by pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of 2-chloro-4-methylbenzoic acid and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield 1. Incomplete reaction. 2. Suboptimal temperature. 3. Incorrect reagent stoichiometry. 4. Product loss during workup.1. Monitor with TLC: Ensure the starting material is fully consumed before quenching the reaction. 2. Maintain Low Temperature: Keep the reaction temperature between 0-5 °C to prevent side reactions like oxidation.[3] 3. Optimize Reagent Ratio: A molar ratio of nitric acid to the substrate of slightly more than 1:1 is generally sufficient. An excess of sulfuric acid is used to drive the formation of the nitronium ion. 4. Careful Workup: Ensure complete precipitation of the product when quenching with ice water. Use an appropriate solvent for extraction if the product is not fully precipitating.
Poor Regioselectivity (Mixture of Isomers) 1. High reaction temperature. 2. Inadequate mixing.1. Strict Temperature Control: Lowering the reaction temperature can favor the formation of the thermodynamically more stable isomer. 2. Efficient Stirring: Ensure vigorous stirring throughout the addition of the nitrating agent to maintain a homogenous reaction mixture and consistent temperature.
Formation of a Dark-Colored Reaction Mixture 1. Oxidation of the methyl group. 2. Over-nitration (dinitration). 3. Presence of impurities in starting materials.1. Lower Temperature & Slower Addition: This minimizes the risk of oxidation. 2. Stoichiometric Control: Use a controlled amount of nitric acid to avoid the introduction of a second nitro group. 3. Use Pure Reagents: Ensure the 2-chloro-4-methylbenzoic acid and the acids are of high purity.
Product is Difficult to Purify 1. Presence of multiple isomers. 2. Contamination with byproducts.1. Recrystallization: Use a suitable solvent system (e.g., ethanol/water or acetic acid) to selectively crystallize the desired isomer.[4] 2. Column Chromatography: If recrystallization is ineffective, column chromatography can be employed to separate isomers and remove impurities.[5]

Experimental Protocol: Optimized Nitration of 2-Chloro-4-Methylbenzoic Acid

This protocol provides a starting point for the optimization of the nitration reaction. Researchers should consider this a foundational method and may need to make adjustments based on their specific experimental goals and available equipment.

Materials and Reagents:
  • 2-Chloro-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Ethanol

  • Sodium Bicarbonate (for neutralization)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:
  • Preparation of the Substrate Solution:

    • In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-4-methylbenzoic acid in 3-4 equivalents of concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add 1.1 equivalents of concentrated nitric acid to 1.5 equivalents of concentrated sulfuric acid.

    • Cool this mixture in an ice bath.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-chloro-4-methylbenzoic acid over 20-30 minutes, ensuring the reaction temperature is maintained between 0-10 °C.[3]

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

    • Monitor the reaction progress using TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

    • The solid product should precipitate out of the solution.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the desired nitro-2-chloro-4-methylbenzoic acid isomer.[4]

Data Presentation:
ParameterRecommended Value
Reaction Temperature 0-10 °C
Molar Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.1 : ~4.5-5.5
Reaction Time 1-2 hours
Purification Method Recrystallization

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-chloro-4-methylbenzoic acid in conc. H₂SO₄ B Cool to 0-5 °C A->B E Slowly add Nitrating Mixture to Substrate Solution (0-10 °C) B->E C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D Cool Nitrating Mixture C->D D->E F Stir for 30-60 min E->F G Monitor by TLC F->G H Quench on Ice G->H I Filter Crude Product H->I J Wash with Water I->J K Recrystallize J->K L Pure Product K->L

Caption: A streamlined workflow for the nitration of 2-chloro-4-methylbenzoic acid.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes temp_issue Suboptimal Temperature? start->temp_issue No incomplete_reaction->temp_issue No solution1 Increase reaction time Monitor with TLC incomplete_reaction->solution1 Yes workup_loss Product Loss During Workup? temp_issue->workup_loss No solution2 Maintain 0-5 °C Ensure efficient cooling temp_issue->solution2 Yes solution3 Optimize quenching and extraction Check solvent polarity workup_loss->solution3 Yes

Caption: A decision tree for troubleshooting low yield in the nitration reaction.

References

  • Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene | Chegg.com. (2021). Retrieved from [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps - Quora. (2020). Retrieved from [Link]

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents. (n.d.).
  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? - Quora. (2018). Retrieved from [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (n.d.). Retrieved from [Link]

  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. (2015). Retrieved from [Link]

  • US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents. (n.d.).
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. (n.d.). Retrieved from [Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Retrieved from [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent - DOI. (n.d.). Retrieved from [Link]

  • Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid. (n.d.). Retrieved from [Link]

  • Synthesis of poly-substituted benzenes - YouTube. (2013). Retrieved from [Link]

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents. (n.d.).
  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

Sources

preventing the degradation of 2-Chloro-4-methyl-5-nitrobenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation and Maximizing Purity

Welcome to the technical support center for advanced chemical synthesis. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of complex aromatic compounds. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, prevent product degradation, and optimize your reaction outcomes. This resource is structured as a dynamic troubleshooting guide and FAQ section, moving beyond simple step-by-step instructions to explain the critical causality behind each experimental choice.

Section 1: Troubleshooting Guide - Common Synthesis Problems

This section addresses the most frequent issues encountered during the nitration of 2-chloro-4-methylbenzoic acid. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My final product is contaminated with a significant amount of an unknown isomer. How do I identify and prevent it?

A1: Isomer formation is the most common challenge in this synthesis. The directing effects of the substituents on the starting material (2-chloro-4-methylbenzoic acid) dictate the position of the incoming nitro group.

  • Causality: The methyl group (-CH₃) is an activating, ortho-, para-director. The chloro group (-Cl) is a deactivating, ortho-, para-director. The carboxylic acid (-COOH) is a strongly deactivating, meta-director. The desired 5-nitro product results from nitration ortho to the methyl group and meta to both the chloro and carboxylic acid groups. The primary isomeric impurity is likely 2-Chloro-4-methyl-3-nitrobenzoic acid , resulting from nitration ortho to the chloro group. The formation of this isomer is highly temperature-dependent.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: The nitration reaction is highly exothermic. Elevated temperatures provide the activation energy needed to overcome the steric hindrance and electronic deactivation at the 3-position, leading to increased isomer formation. The reaction temperature must be rigorously maintained below 5°C, and ideally between 0°C and -5°C, during the dropwise addition of the nitrating mixture.[1]

    • Slow Reagent Addition: Add the mixed acid (HNO₃/H₂SO₄) to the solution of 2-chloro-4-methylbenzoic acid very slowly using a dropping funnel. This allows the cooling bath to dissipate the heat generated, preventing localized temperature spikes.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain thermal homogeneity.

  • Validation: Monitor the reaction at regular intervals using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A pure standard of the starting material and, if available, the desired product should be used as references to track the formation of new spots (impurities).

Q2: My reaction yield is consistently low, even after accounting for isomer formation. What other factors could be at play?

A2: Low yields can stem from incomplete reactions, product degradation, or mechanical losses during workup.

  • Causality & Solutions:

    • Incomplete Reaction: The deactivating nature of the chloro and carboxyl groups can make the reaction sluggish. Ensure a sufficient reaction time (e.g., 2-4 hours) after the addition of the nitrating agent is complete, while still maintaining the low temperature.[1]

    • Oxidative Degradation: The nitrating mixture is a powerful oxidizing agent. Excessively high temperatures or a disproportionately high concentration of nitric acid can lead to the oxidation of the electron-rich methyl group or even cleavage of the aromatic ring, resulting in a dark, tarry reaction mixture and significantly reduced yield.

    • Improper Workup: The product is precipitated by quenching the reaction mixture in ice water.[1] If an insufficient volume of ice water is used, the temperature can rise, causing some product to remain dissolved or degrade. Ensure the quench is performed slowly, pouring the acid mixture into a well-stirred vessel of crushed ice.

    • Purification Losses: While recrystallization is essential for purity, multiple hot recrystallizations can lead to significant product loss.[1] Optimize the recrystallization process by using a minimal amount of a suitable hot solvent (e.g., aqueous ethanol, acetic acid) and allowing for slow cooling to maximize crystal formation.

Q3: I'm observing dinitro byproducts in my final mass spectrometry analysis. How can this be avoided?

A3: The formation of dinitro compounds, such as 2-Chloro-4-methyl-3,5-dinitrobenzoic acid , is a classic example of over-nitration.

  • Causality: This occurs when the reaction conditions are too harsh, forcing a second nitration onto the already nitrated and highly deactivated ring.[2]

  • Troubleshooting & Prevention:

    • Stoichiometry is Key: Use a precise molar equivalent of nitric acid. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for complete conversion without promoting dinitration. Avoid large excesses.

    • Reaction Time: Do not let the reaction run for an extended period (e.g., overnight) after the starting material has been consumed, as this increases the likelihood of side reactions. Monitor via TLC/HPLC.

    • Temperature Management: As with isomer control, maintaining a low temperature is critical. Over-nitration is significantly more prevalent at higher temperatures.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental role of concentrated sulfuric acid in this reaction?

The role of sulfuric acid is twofold and absolutely critical. First, it acts as a dehydrating agent. Second, and more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring. The reaction is: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻. Without sulfuric acid, the concentration of the nitronium ion is too low for an effective reaction with a deactivated ring.

FAQ 2: How can I effectively monitor the reaction to determine its endpoint?

The most reliable method is Thin Layer Chromatography (TLC). Prepare a developing system (e.g., a 7:3 mixture of hexane and ethyl acetate) that gives good separation between your starting material and the product. Spot a sample of the reaction mixture alongside your starting material on a TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared. This prevents the reaction from running too long, which could lead to dinitro byproducts.

FAQ 3: What are the best practices for safely quenching the reaction?

Safety is paramount when working with strong acids. Always add the acid mixture to the ice, never the other way around. Adding water or ice to concentrated sulfuric acid can generate extreme heat and cause dangerous splashing. The quenching procedure should be performed slowly, in a fume hood, with appropriate personal protective equipment (acid-resistant gloves, lab coat, and face shield).

Section 3: Visualizations & Data

Diagram 1: Synthesis and Degradation Pathways

This diagram illustrates the desired synthetic route to 2-Chloro-4-methyl-5-nitrobenzoic acid and the competing side reactions that lead to common impurities.

G cluster_conditions SM 2-Chloro-4-methyl- benzoic Acid c1 SM->c1 c2 SM->c2 Product Desired Product 2-Chloro-4-methyl-5-nitrobenzoic Acid c3 Product->c3 Isomer Isomeric Impurity 2-Chloro-4-methyl-3-nitrobenzoic Acid Dinitro Over-Nitration Impurity 2-Chloro-4-methyl-3,5-dinitrobenzoic Acid c1->Product HNO₃ / H₂SO₄ Temp < 5°C Controlled Addition c2->Isomer High Temp (> 10°C) Poor Mixing c3->Dinitro High Temp Excess HNO₃ Long Reaction Time

Caption: Key pathways in the nitration of 2-chloro-4-methylbenzoic acid.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues during the synthesis.

Caption: A decision tree for troubleshooting synthesis outcomes.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended ValueRationale
Reaction Temperature 0°C to 5°CMinimizes formation of isomers and dinitro byproducts.[1]
Nitric Acid (65%) 1.05 - 1.10 molar eq.Ensures complete reaction without promoting over-nitration.
Sulfuric Acid (98%) 3 - 4 volume eq.Acts as catalyst and solvent, ensuring generation of nitronium ion.
Addition Time 30 - 60 minutesAllows for effective heat dissipation.
Reaction Time 2 - 4 hours post-additionEnsures complete consumption of starting material.
Monitoring TLC or HPLCVerifies reaction completion and prevents side reactions from prolonged times.

Section 4: Optimized Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls to ensure a successful outcome. It is based on established methodologies for nitrating substituted benzoic acids.

Materials:

  • 2-chloro-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Crushed Ice / Deionized Water

  • Ethanol (for recrystallization)

  • Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, and ice-salt bath.

Procedure:

  • Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution: To the flask, add 2-chloro-4-methylbenzoic acid (e.g., 10 g). Slowly add concentrated sulfuric acid (40 mL) while stirring. Continue stirring until all solid has dissolved and cool the solution to 0°C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid (1.05 molar equivalents) to concentrated sulfuric acid (10 mL). Cool this mixture in an ice bath before transferring it to the dropping funnel. Caution: This mixing is exothermic.

  • Nitration: Begin the dropwise addition of the nitrating mixture to the stirred solution in the flask. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 45-60 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • In-Process Control (IPC): Take a small aliquot of the reaction mixture, quench it in a vial with ice, extract with ethyl acetate, and spot on a TLC plate against the starting material to check for completion.

  • Quenching: Prepare a beaker with 200 g of crushed ice and 100 mL of deionized water. While stirring the ice slurry vigorously, slowly pour the reaction mixture into it. A pale-yellow precipitate will form.

  • Isolation: Filter the precipitate using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

  • Purification: Recrystallize the dry, crude product from a minimal amount of hot aqueous ethanol to yield pure 2-Chloro-4-methyl-5-nitrobenzoic acid as pale-yellow crystals.

References

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid.
  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization, WO/2022/201155. [Link]

Sources

identifying common impurities in 2-Chloro-4-methyl-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid. As Senior Application Scientists, we offer this resource to help you navigate the common challenges and ensure the integrity of your synthesis, with a focus on identifying and mitigating common impurities.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and industrially viable route to 2-Chloro-4-methyl-5-nitrobenzoic acid is the electrophilic aromatic substitution, specifically the nitration, of 4-chloro-3-methylbenzoic acid. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the chloro group (ortho, para-directing, deactivating), the methyl group (ortho, para-directing, activating), and the carboxylic acid group (meta-directing, deactivating). The interplay of these directing effects is crucial in determining the distribution of the desired product and potential isomeric impurities.

II. Troubleshooting & FAQs: A Guide to Common Impurities

This section addresses specific issues that may arise during the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid, with a focus on the identification and management of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid?

A1: The most prevalent impurities are positional isomers formed during the nitration of 4-chloro-3-methylbenzoic acid. Due to the directing effects of the existing substituents, the nitro group can add to several positions on the aromatic ring. Other potential impurities include unreacted starting material, over-nitrated products, and byproducts from side reactions.

Q2: How do the directing groups on the starting material influence the formation of these isomeric impurities?

A2: The methyl group is an activating group and directs electrophilic substitution to the ortho and para positions relative to it. The chloro group is deactivating but also directs ortho and para. The carboxylic acid group is a deactivating group and directs to the meta position. The final distribution of isomers is a result of the combined influence of these groups.

Q3: My final product shows multiple spots on TLC analysis. What are the likely structures of these byproducts?

A3: Besides the desired 2-Chloro-4-methyl-5-nitrobenzoic acid, the other major spots on your TLC are likely the other positional isomers. Based on the directing effects, you can anticipate the formation of isomers where the nitro group is at other available positions on the ring.

Q4: I suspect the presence of dinitro- compounds in my product. How can I confirm this and prevent their formation?

A4: Dinitro-compounds can form if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitrating agent). Their presence can be confirmed by techniques like GC-MS, which will show a higher molecular weight corresponding to the addition of a second nitro group. To prevent their formation, it is crucial to maintain a low reaction temperature (typically 0-10 °C) and carefully control the stoichiometry of the nitrating agent.[1]

Q5: Can impurities arise from the starting material, 4-chloro-3-methylbenzoic acid?

A5: Absolutely. The purity of your starting material is critical. Impurities in the 4-chloro-3-methylbenzoic acid will be carried through the reaction and can lead to the formation of unexpected byproducts. It is essential to use a highly pure starting material and to characterize it before use.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup.- Monitor the reaction progress using TLC to ensure completion. - Maintain a low and controlled temperature (e.g., 0-10 °C) during the addition of the nitrating agent. - Optimize the extraction and crystallization procedures to minimize product loss.
High Levels of Isomeric Impurities - Incorrect reaction temperature. - Improper ratio of nitric and sulfuric acids.- Precise temperature control is critical for regioselectivity. Lower temperatures generally favor the formation of the desired isomer. - The ratio of the mixed acids affects the concentration of the nitronium ion, the active electrophile. This ratio should be carefully optimized.
Presence of Unreacted Starting Material - Insufficient amount of nitrating agent. - Short reaction time.- Ensure the correct stoichiometry of the nitrating agent is used. - Allow the reaction to proceed to completion by monitoring with TLC.
Formation of Dark-colored Byproducts - Overheating of the reaction mixture. - Side reactions leading to polymerization or degradation.- Maintain strict temperature control throughout the reaction. - Quench the reaction by pouring it onto ice immediately after completion to precipitate the product and minimize side reactions.

III. Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are essential for quality control. The following analytical techniques are recommended for the analysis of 2-Chloro-4-methyl-5-nitrobenzoic acid and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the desired product and its isomeric impurities.

Typical HPLC Parameters:

Parameter Recommendation
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Detector UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C

Protocol for HPLC Analysis:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Standard Preparation: Prepare standard solutions of 2-Chloro-4-methyl-5-nitrobenzoic acid and, if available, its potential impurities at known concentrations.

  • Injection: Inject the sample and standard solutions into the HPLC system.

  • Data Analysis: Identify the peaks based on their retention times compared to the standards. Quantify the impurities using the peak areas and the calibration curves of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns.

Protocol for GC-MS Analysis:

  • Derivatization (if necessary): Carboxylic acids can be derivatized (e.g., esterification to their methyl esters) to improve their volatility for GC analysis.

  • Sample Injection: Inject the prepared sample into the GC-MS system.

  • Separation: The components of the sample are separated on a capillary column (e.g., a non-polar or medium-polarity column).

  • Mass Spectrometry: As each component elutes from the GC column, it is ionized, and its mass spectrum is recorded.

  • Identification: The mass spectrum of each impurity can be compared to spectral libraries or interpreted to elucidate its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the final product and any isolated impurities. The chemical shifts and coupling constants of the aromatic protons and carbons provide detailed information about the substitution pattern on the benzene ring.

IV. Visualization of the Synthetic Pathway and Impurity Formation

The following diagram illustrates the synthetic route to 2-Chloro-4-methyl-5-nitrobenzoic acid and the points at which common impurities can arise.

G cluster_start Starting Material cluster_reaction Nitration Reaction cluster_product Desired Product cluster_impurities Common Impurities 4-chloro-3-methylbenzoic acid 4-chloro-3-methylbenzoic acid Reaction Mixture Reaction Mixture 4-chloro-3-methylbenzoic acid->Reaction Mixture HNO3, H2SO4 2-Chloro-4-methyl-5-nitrobenzoic acid 2-Chloro-4-methyl-5-nitrobenzoic acid Reaction Mixture->2-Chloro-4-methyl-5-nitrobenzoic acid Major Product Isomeric Impurities Isomeric Impurities Reaction Mixture->Isomeric Impurities Side Reaction Unreacted Starting Material Unreacted Starting Material Reaction Mixture->Unreacted Starting Material Incomplete Reaction Dinitro Byproducts Dinitro Byproducts Reaction Mixture->Dinitro Byproducts Over-nitration

Caption: Synthetic pathway and formation of common impurities.

V. Summary of Common Impurities

Impurity Potential Source Recommended Analytical Technique
Positional Isomers Side reactions during nitration due to competing directing effects.HPLC, GC-MS
Unreacted 4-chloro-3-methylbenzoic acid Incomplete reaction.HPLC, TLC
Dinitro-compounds Harsh reaction conditions (high temperature, excess nitrating agent).GC-MS, HPLC
Impurities from Starting Materials Contaminants present in the initial 4-chloro-3-methylbenzoic acid.HPLC, GC-MS of the starting material

VI. References

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation pattern of structural isomers of chlorogenic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • YouTube. (2024, August 13). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from

  • Google Patents. (n.d.). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Retrieved from

  • ResearchGate. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of nitro derivatives of aromatic compounds. Retrieved from

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • PubMed. (n.d.). Related impurities in peptide medicines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Springer. (2022, August 30). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]

Sources

Subject: Technical Guide on the Stability of 2-Chloro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the Senior Application Scientist at the Technical Support Center.

This guide provides a comprehensive overview of the stability profile for 2-Chloro-4-methyl-5-nitrobenzoic acid. As direct, in-depth stability studies on this specific molecule are not extensively published, this document synthesizes information from established chemical principles and data on structurally similar compounds, including various chloro-nitrobenzoic acids. The recommendations herein are designed to provide a robust framework for handling and storage to ensure experimental integrity.

Core Stability Profile & Key Considerations

While generally stable under recommended storage conditions, 2-Chloro-4-methyl-5-nitrobenzoic acid's stability can be compromised by specific environmental factors.[1][2] The presence of electron-withdrawing chloro and nitro groups, combined with the acidic carboxylic acid function, dictates its reactivity and degradation pathways.

Factor Risk Level Primary Concern & Causality Recommended Mitigation Strategy
Temperature Moderate Elevated temperatures can accelerate degradation, potentially leading to decarboxylation or other decomposition reactions.Store in a cool environment. Avoid unnecessary exposure to heat, especially during dissolution.
Light High Aromatic nitro compounds are often photosensitive.[3] UV light can induce photochemical reactions, leading to sample discoloration and the formation of impurities.Store in amber vials or light-blocking containers.[4] Conduct experiments under subdued lighting where possible.
pH Extremes High The compound can decompose when exposed to strong acids or bases.[3] Strong bases will deprotonate the carboxylic acid, and the resulting carboxylate may have different stability. The electron-deficient ring is also more susceptible to nucleophilic attack under basic conditions.Maintain solutions at a neutral or mildly acidic pH. Avoid contact with strong bases.[1] Prepare fresh solutions in appropriate buffers for assays.
Moisture Low-Moderate While solid material should be kept dry, hydrolysis is a potential risk for derivatives, especially under non-neutral pH and elevated temperatures.[5]Store in a tightly sealed container in a dry place. Use anhydrous solvents when non-aqueous chemistry is required.
Oxidizing Agents Moderate The methyl group on the aromatic ring can be susceptible to oxidation, leading to the formation of corresponding benzoic acid or other oxidized species.Store away from strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 2-Chloro-4-methyl-5-nitrobenzoic acid?

For maximal shelf-life, the solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[6] A recommended temperature is 2-8°C. Ensure the container is properly sealed to prevent moisture ingress.

Q2: My solid sample has developed a yellowish or brownish tint over time. Is it still usable?

A color change is a common indicator of degradation, likely due to light exposure or slow thermal decomposition.[3] While the compound itself may be a pale yellow solid, a noticeable darkening suggests the formation of impurities. We recommend performing a purity check (e.g., via HPLC or melting point analysis) before use. For critical applications, using a fresh, un-discolored lot is advisable.

Q3: Can I heat the solvent to fully dissolve my compound?

Gentle warming can be used, but prolonged exposure to high temperatures should be avoided. Aromatic nitro compounds can be thermally labile. If heating is necessary, do so in a controlled manner (e.g., a 40-50°C water bath) for the shortest time required. Upon dissolution, allow the solution to return to room temperature promptly. For some related compounds, thermal decomposition can occur at very high temperatures, releasing hazardous gases like carbon oxides, nitrogen oxides (NOx), and hydrogen chloride.[1][7]

Q4: How stable is this compound in common solvents like DMSO, DMF, or aqueous buffers?

  • DMSO/DMF: Solutions in anhydrous aprotic solvents like DMSO are generally stable for short-term storage if kept cool, dry, and protected from light. However, "wet" solvents can promote hydrolysis over time.

  • Aqueous Buffers: Stability is highly pH-dependent. The compound is a weak acid and will exist as a carboxylate salt in basic solutions, which may have different stability and solubility profiles.[3] For biological assays, it is critical to prepare fresh solutions in the assay buffer immediately before the experiment. The nitro group can be susceptible to enzymatic reduction by components in biological systems, which is a key mechanism of action for some nitroaromatic compounds but also a route of transformation.[8]

Q5: What are the primary incompatible materials I should avoid?

The most significant incompatibility is with strong bases.[1] Contact with strong bases can cause a vigorous acid-base reaction and may promote further degradation of the aromatic ring. Also, avoid strong oxidizing agents and store away from materials that could catalyze decomposition.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution & Validation
Inconsistent results or loss of activity in biological assays. 1. Degradation in Aqueous Buffer: The compound may be unstable at the pH of your assay buffer, especially during long incubation times. 2. Photodegradation: Exposure to ambient or instrument light during setup and incubation.1. Prepare Fresh Solutions: Make solutions immediately before use. 2. Conduct a Time-Course Study: Analyze the compound's concentration in your assay buffer via HPLC at T=0 and after the maximum incubation time to check for degradation. 3. Minimize Light Exposure: Use amber-colored plates/tubes and cover the experimental setup with aluminum foil.
Appearance of new peaks in HPLC chromatogram upon re-analysis of a sample. 1. Sample Degradation: The compound has degraded in the vial (either as a solid or in solution) between analyses. 2. Solvent-Induced Degradation: The HPLC mobile phase or dissolution solvent is causing on-column or in-vial degradation.1. Confirm Peak Identity: Use a mass spectrometer (LC-MS) to identify the new peaks and confirm if they are degradation products. 2. Implement Strict Storage: Immediately analyze samples after preparation. If storage is needed, store solutions at ≤ -20°C in amber, sealed vials. 3. Evaluate Analytical Method: Ensure the mobile phase is not excessively acidic or basic.
Difficulty in obtaining a clear, colorless solution. 1. Inherent Color: The pure compound may have a slight yellow hue. 2. Degraded Starting Material: The solid used was already partially degraded. 3. Insolubility: The compound has low solubility in the chosen solvent.1. Check Certificate of Analysis (CoA): Verify the specified appearance of the compound. 2. Use Fresh Material: Compare results with a newly opened bottle of the compound. 3. Optimize Dissolution: Test a range of pharmaceutically acceptable solvents. Gentle warming or sonication can be attempted, but with caution (see FAQ Q3).

Experimental Protocols & Visualizations

Protocol 1: Standard Operating Procedure for Storage & Handling
  • Receiving: Upon receipt, inspect the container for an intact seal. Note the date of receipt.

  • Log-in: Record the lot number, receipt date, and initial appearance in your chemical inventory.

  • Storage: Immediately transfer the container to the designated storage location (2-8°C, dark, dry).

  • Dispensing: Weigh the required amount in a fume hood, minimizing the time the primary container is open. Avoid dust formation.[9]

  • Resealing: Purge the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing to displace air and moisture.

  • Solution Prep: Prepare solutions in amber glassware or wrap clear glassware in aluminum foil.

Diagram: Potential Degradation Pathways

This diagram illustrates hypothetical degradation routes based on the chemical nature of the compound.

cluster_0 Stress Factors cluster_1 Potential Degradation Products Parent 2-Chloro-4-methyl-5-nitrobenzoic acid Heat Heat Light Light (UV) Base Strong Base Decarboxylated 1-Chloro-5-methyl-2-nitrobenzene + CO2 Heat->Decarboxylated Decarboxylation Photoproducts Complex Photolytic Products (e.g., reduced nitro group, ring modifications) Light->Photoproducts Photodecomposition Salt Carboxylate Salt Base->Salt Deprotonation

Caption: Potential degradation pathways for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Diagram: Recommended Workflow for Stability Assessment

This workflow provides a basic framework for users to assess the stability of the compound in their specific experimental matrix.

A Prepare concentrated stock in a stable solvent (e.g., DMSO) B Dilute stock into test matrix (e.g., aqueous buffer) to final conc. A->B C Create Aliquots: - Control (T=0, -80°C) - Test (Incubate under experimental conditions) B->C D Incubate test aliquot for the duration of the experiment C->D E Analyze Control and Test aliquots by a stability-indicating method (e.g., HPLC-UV/MS) C->E Analyze T=0 Control D->E F Compare peak area of the parent compound. (Significant loss indicates instability) E->F

Caption: A simple workflow for evaluating compound stability in an experimental buffer.

References

  • Sunshine Pharma.2-Chloro-4-nitrobenzoic Acid CAS 99-60-5.
  • Ningbo Inno Pharmchem Co., Ltd. (2023-04-02). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.
  • CDH Fine Chemical.
  • SDFine.3-nitrobenzoic acid - Storage Requirements.
  • Fisher Scientific.
  • Carl ROTH.
  • Echemi.2-Chloro-5-nitrobenzoic acid.
  • Google Patents.A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Sigma-Aldrich.SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
  • Google Patents.The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • MDPI.
  • ChemicalBook.

Sources

Technical Support Center: Alternative Synthetic Routes to 2-Chloro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of alternative synthetic pathways to 2-Chloro-4-methyl-5-nitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. Beyond simple protocols, this document delves into the mechanistic reasoning behind experimental choices and offers a comprehensive troubleshooting section to address common challenges encountered in the laboratory.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid can be approached from several different starting materials. The choice of route often depends on the availability of precursors, scalability, and desired purity profile. We will explore three primary strategies:

  • Route A: Direct Nitration of 2-Chloro-4-methylbenzoic acid.

  • Route B: Oxidation of 2-Chloro-4-methyl-5-nitrotoluene.

  • Route C: A Multi-step Synthesis from 4-Chlorotoluene.

Route A: Direct Nitration of 2-Chloro-4-methylbenzoic acid

This is the most direct approach, involving the electrophilic aromatic substitution of 2-Chloro-4-methylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for the success of this reaction. The chloro and methyl groups are ortho-, para-directing, while the carboxylic acid group is a meta-director. The interplay of these directing effects will determine the regioselectivity of the nitration.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to below 0°C, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.[1][2] The formation of the nitronium ion (NO₂⁺), the active electrophile, is an exothermic process, and maintaining a low temperature is critical to prevent unwanted side reactions.[2]

  • Nitration Reaction: Dissolve 2-Chloro-4-methylbenzoic acid in an excess of concentrated sulfuric acid and cool the mixture to 0-5°C.[3] Add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10°C.[1]

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).[3] Once the starting material is consumed, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.[1]

  • Purification: The crude product is collected by filtration and washed with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Workflow Diagram (Route A):

route_a start 2-Chloro-4-methylbenzoic acid reagents Conc. HNO₃ Conc. H₂SO₄ (0-10°C) start->reagents Nitration product 2-Chloro-4-methyl-5-nitrobenzoic acid reagents->product

Caption: Direct nitration of 2-Chloro-4-methylbenzoic acid.

Route B: Oxidation of 2-Chloro-4-methyl-5-nitrotoluene

This alternative begins with the nitration of 2-chloro-4-methyltoluene (2-chloro-p-xylene) followed by the oxidation of the methyl group to a carboxylic acid. This route can be advantageous if the starting toluene derivative is more readily available than the corresponding benzoic acid.

Experimental Protocol:

  • Nitration of 2-Chloro-4-methyltoluene: Similar to Route A, 2-chloro-4-methyltoluene is nitrated using a mixture of concentrated nitric and sulfuric acids at low temperatures. The resulting primary product is 2-chloro-4-methyl-5-nitrotoluene.

  • Oxidation: The methyl group of 2-chloro-4-methyl-5-nitrotoluene is oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or nitric acid under harsher conditions.[4][5]

    • Using KMnO₄: The nitrotoluene derivative is refluxed in an aqueous solution of potassium permanganate. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

    • Using Nitric Acid: The reaction is typically carried out at elevated temperatures (175-195°C) with concentrated nitric acid.[5]

  • Work-up and Purification: After the oxidation is complete, the reaction mixture is cooled. If KMnO₄ is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid product.[4] Purification is achieved through recrystallization.

Workflow Diagram (Route B):

route_b start 2-Chloro-4-methyltoluene nitration Nitration (HNO₃/H₂SO₄) start->nitration intermediate 2-Chloro-4-methyl-5-nitrotoluene nitration->intermediate oxidation Oxidation (e.g., KMnO₄) intermediate->oxidation product 2-Chloro-4-methyl-5-nitrobenzoic acid oxidation->product

Caption: Synthesis via oxidation of a nitrotoluene intermediate.

Route C: Multi-step Synthesis from 4-Chlorotoluene

This route involves a sequence of electrophilic aromatic substitutions starting from 4-chlorotoluene. The order of the reactions is critical to ensure the correct substitution pattern.

Experimental Protocol:

  • Nitration of 4-Chlorotoluene: 4-chlorotoluene is first nitrated to introduce the nitro group. The methyl and chloro groups are both ortho-, para-directing. The major product of this reaction will be 4-chloro-2-nitrotoluene.[6]

  • Oxidation of 4-Chloro-2-nitrotoluene: The methyl group of 4-chloro-2-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or potassium dichromate.[6] This yields 4-chloro-2-nitrobenzoic acid.

  • Isomer Separation: It is important to note that this route initially yields an isomer of the target compound. To obtain 2-Chloro-4-methyl-5-nitrobenzoic acid, a different sequence of reactions would be necessary, such as starting with toluene, followed by chlorination and then nitration.[7]

Workflow Diagram (Route C - Isomer Synthesis):

route_c start 4-Chlorotoluene nitration Nitration (HNO₃/H₂SO₄) start->nitration intermediate 4-Chloro-2-nitrotoluene nitration->intermediate oxidation Oxidation (e.g., KMnO₄) intermediate->oxidation product 4-Chloro-2-nitrobenzoic acid oxidation->product

Caption: Multi-step synthesis from 4-chlorotoluene leading to an isomer.

Section 2: Technical Support Center - Troubleshooting and FAQs

Q1: My nitration reaction (Route A) is giving a very low yield. What could be the issue?

A1: Low yields in nitration reactions can often be attributed to several factors:

  • Insufficiently strong nitrating agent: Ensure that you are using concentrated nitric and sulfuric acids. The presence of water can quench the nitronium ion.

  • Temperature control: If the temperature is too high, side reactions such as oxidation of the methyl group or the formation of dinitro products can occur.[1] Maintain the temperature strictly below 10°C.

  • Incomplete reaction: Monitor the reaction by TLC to ensure all the starting material has been consumed before work-up.

  • Loss during work-up: The product might have some solubility in the acidic aqueous solution. Ensure the precipitation is complete by using a sufficient amount of ice and allowing enough time for the product to crystallize.

Q2: I am observing the formation of multiple isomers in my nitration reaction. How can I improve the regioselectivity?

A2: The formation of isomers is a common challenge in electrophilic aromatic substitution on polysubstituted rings.

  • Steric Hindrance: The bulky chloro and carboxylic acid groups will sterically hinder nitration at the ortho positions. The position between the chloro and methyl group (position 3) is particularly hindered.

  • Electronic Effects: The directing effects of the substituents are key. The methyl and chloro groups activate the ortho and para positions, while the carboxylic acid deactivates the ring and directs meta. The desired product has the nitro group at a position that is meta to the carboxylic acid and ortho/para to the other groups.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Q3: The oxidation of the methyl group in Route B is not going to completion. What can I do?

A3: The oxidation of a methyl group on an electron-deficient aromatic ring can be sluggish.

  • Choice of Oxidant: Potassium permanganate is a powerful oxidizing agent. Ensure you are using a sufficient molar excess.

  • Reaction Time and Temperature: These reactions often require prolonged heating (reflux) to go to completion.

  • Phase Transfer Catalyst: If using an aqueous oxidant with an organic substrate, the reaction can be biphasic. The addition of a phase transfer catalyst can sometimes improve the reaction rate.

  • Alternative Oxidants: If KMnO₄ fails, consider using stronger conditions, such as hot nitric acid, but be aware of the increased safety hazards.[5]

Q4: What are the primary safety precautions I should take during these syntheses?

A4: Both nitration and oxidation reactions present significant safety hazards.

  • Nitration: Nitric acid is highly corrosive and a strong oxidizer.[8][9] Reactions with organic compounds can be violently exothermic and potentially explosive.[10]

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[8]

    • Add reagents slowly and with efficient cooling to control the reaction exotherm.

    • Have an appropriate quenching plan and spill kit ready.

  • Oxidation with Permanganate: Potassium permanganate is a strong oxidizer and can cause fires or explosions upon contact with combustible materials.

Section 3: Mechanistic Insights

The Nitration Mechanism:

The key to nitration is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid.

  • Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The nitronium ion attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex).

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

Mechanism Visualization:

nitration_mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution HNO₃ HNO₃ NO₂⁺ NO₂⁺ HNO₃->NO₂⁺ + 2H₂SO₄ Aromatic Ring Aromatic Ring Sigma Complex Sigma Complex Aromatic Ring->Sigma Complex + NO₂⁺ Nitroaromatic Product Nitroaromatic Product Sigma Complex->Nitroaromatic Product - H⁺

Caption: The general mechanism of electrophilic aromatic nitration.

References

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. [Online]. Available: [Link]

  • Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene | Chegg.com. [Online]. Available: [Link]

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents. [Online].
  • Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. [Online]. Available: [Link]

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps - Quora. [Online]. Available: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. [Online].
  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents. [Online].
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. [Online]. Available: [Link]

  • NITRIC ACID SAFETY - University of California, Berkeley. [Online]. Available: [Link]

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. [Online]. Available: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. [Online]. Available: [Link]

  • Nitration reaction safety - YouTube. [Online]. Available: [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec. [Online]. Available: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-methyl-5-nitrobenzoic Acid and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reactivity of 2-chloro-4-methyl-5-nitrobenzoic acid, a crucial building block in medicinal chemistry, and its various isomers. Understanding the nuanced differences in reactivity among these isomers is paramount for optimizing synthetic routes, predicting reaction outcomes, and ultimately accelerating drug discovery pipelines. This document moves beyond a simple recitation of facts, offering a blend of theoretical principles and actionable experimental designs to empower researchers in their decision-making processes.

Introduction: The Significance of Substituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in drug design, appearing in a wide array of therapeutic agents. The specific placement of substituents on the aromatic ring profoundly influences the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and, most critically, its chemical reactivity. These parameters, in turn, dictate how the molecule interacts with biological targets and its metabolic fate. 2-Chloro-4-methyl-5-nitrobenzoic acid, with its unique combination of electron-withdrawing and electron-donating groups, presents a fascinating case study in the interplay of electronic and steric effects that govern reactivity. Its isomers, with the same constituent atoms arranged differently, offer a powerful platform to dissect these effects and fine-tune molecular properties for optimal drug performance.

The Isomeric Landscape of Chloro-methyl-nitrobenzoic Acid

To understand the reactivity of 2-chloro-4-methyl-5-nitrobenzoic acid, we must first consider its key positional isomers. The relative positions of the chloro, methyl, and nitro groups on the benzoic acid core dictate the electronic distribution and steric environment of the molecule, leading to significant differences in their chemical behavior.

Here are some of the key isomers that will be the focus of our comparative analysis:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid (The Target Compound)

  • Isomer A: 4-Chloro-2-methyl-5-nitrobenzoic acid

  • Isomer B: 2-Chloro-6-methyl-5-nitrobenzoic acid

  • Isomer C: 2-Chloro-4-methyl-3-nitrobenzoic acid

  • Isomer D: 4-Chloro-2-methyl-3-nitrobenzoic acid

The synthesis of these isomers typically involves the nitration of the corresponding chloro-methylbenzoic acid precursor or the oxidation of a chloro-methyl-nitrotoluene.[1] Careful control of reaction conditions is crucial to achieve the desired regioselectivity.[2]

Theoretical Framework for Predicting Reactivity

The reactivity of these isomers can be predicted by considering the interplay of three fundamental concepts:

  • Electronic Effects (Inductive and Resonance): Electron-withdrawing groups (EWGs) like the nitro (-NO₂) and chloro (-Cl) groups decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and increasing the acidity of the carboxylic acid.[3] Conversely, electron-donating groups (EDGs) like the methyl (-CH₃) group increase electron density. The position of these groups (ortho, meta, or para) relative to the reaction center is critical.

  • Steric Hindrance: The spatial arrangement of substituents can impede the approach of reagents to a reaction site. This "ortho effect" is particularly significant for substituents positioned adjacent to the carboxylic acid group or the chlorine atom, potentially hindering reactions at these sites.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups, particularly ortho and para to a leaving group (like chlorine), activates the ring towards SNAr reactions.[5][6] This is a key reaction pathway for modifying these scaffolds.

Comparative Analysis of Reactivity: A Predictive Approach

Based on the theoretical principles outlined above, we can make informed predictions about the relative reactivity of 2-chloro-4-methyl-5-nitrobenzoic acid and its isomers. This analysis will focus on two key aspects of reactivity: acidity (a thermodynamic property) and susceptibility to nucleophilic aromatic substitution (a kinetic property).

Acidity (pKa)

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the negative charge of the carboxylate, increasing acidity (lowering the pKa).

  • 2-Chloro-4-methyl-5-nitrobenzoic acid: The nitro group at the 5-position and the chloro group at the 2-position are both electron-withdrawing, which will increase the acidity compared to benzoic acid. The methyl group at the 4-position is weakly electron-donating.

  • Isomer A (4-Chloro-2-methyl-5-nitrobenzoic acid): Similar to the target compound, it has strong electron-withdrawing groups. The methyl group is now ortho to the carboxylic acid, which could introduce a steric effect, potentially increasing acidity due to the "ortho effect."[7]

  • Isomer B (2-Chloro-6-methyl-5-nitrobenzoic acid): The methyl group is now ortho to both the carboxylic acid and the chloro group. This significant steric hindrance will likely force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance and leading to a significant increase in acidity (a pronounced ortho effect).[4]

  • Isomer C (2-Chloro-4-methyl-3-nitrobenzoic acid): The nitro group is now meta to the carboxylic acid. While still electron-withdrawing, its ability to stabilize the carboxylate anion via resonance is diminished compared to a para-nitro group.

  • Isomer D (4-Chloro-2-methyl-3-nitrobenzoic acid): Similar to Isomer C, the nitro group is meta to the carboxylate. The ortho-methyl group will likely increase acidity due to the ortho effect.

Predicted Order of Acidity (from most acidic to least acidic):

Isomer B > Isomer D > Isomer A ≈ 2-Chloro-4-methyl-5-nitrobenzoic acid > Isomer C

This prediction is based on the combined influence of the ortho effect and the electronic effects of the substituents.

Reactivity towards Nucleophilic Aromatic Substitution (SNAr)

The rate of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[5]

  • 2-Chloro-4-methyl-5-nitrobenzoic acid: The nitro group is meta to the chlorine atom. This positioning provides some activation, but it is less effective at stabilizing the Meisenheimer intermediate compared to an ortho or para positioning.

  • Isomer A (4-Chloro-2-methyl-5-nitrobenzoic acid): The nitro group is ortho to the chlorine atom. This provides strong activation for SNAr, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group through resonance.

  • Isomer B (2-Chloro-6-methyl-5-nitrobenzoic acid): The nitro group is meta to the chlorine atom. The ortho-methyl group may provide some steric hindrance to the incoming nucleophile.

  • Isomer C (2-Chloro-4-methyl-3-nitrobenzoic acid): The nitro group is ortho to the chlorine atom, providing strong activation for SNAr.

  • Isomer D (4-Chloro-2-methyl-3-nitrobenzoic acid): The nitro group is para to the chlorine atom, which also provides strong activation for SNAr.

Predicted Order of SNAr Reactivity (from most reactive to least reactive):

Isomer A ≈ Isomer C ≈ Isomer D > 2-Chloro-4-methyl-5-nitrobenzoic acid > Isomer B

This prediction highlights the critical role of the nitro group's position relative to the chlorine atom.

Proposed Experimental Validation: Generating the Necessary Data

While theoretical predictions provide a valuable framework, they must be substantiated by empirical evidence. The following experimental protocols are designed to quantitatively compare the reactivity of 2-chloro-4-methyl-5-nitrobenzoic acid and its isomers.

Determination of pKa Values

A precise measurement of the pKa for each isomer is essential to validate the predicted order of acidity.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare 0.01 M solutions of each isomer in a suitable solvent system (e.g., 50:50 ethanol:water) to ensure solubility.

  • Titration: Titrate each solution with a standardized 0.01 M solution of sodium hydroxide (NaOH) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter as a function of the volume of NaOH added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined as the pH at the half-equivalence point.

  • Replication: Perform each titration in triplicate to ensure accuracy and precision.

dot

Caption: Workflow for pKa determination via potentiometric titration.

Kinetic Studies of Nucleophilic Aromatic Substitution

To quantify the susceptibility of each isomer to SNAr, a kinetic study using a model nucleophile is proposed.

Experimental Protocol: HPLC-Monitored Kinetic Run

  • Reaction Setup: In a thermostatted reaction vessel, combine a solution of the chloro-methyl-nitrobenzoic acid isomer (e.g., 0.01 M) and a nucleophile (e.g., 0.1 M piperidine) in a suitable solvent (e.g., methanol).

  • Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).

  • Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product. A C18 reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with formic acid) and UV detection would be appropriate.[8][9]

  • Data Analysis: Plot the concentration of the starting material versus time. Determine the initial reaction rate from the slope of this curve. For a pseudo-first-order reaction (with the nucleophile in large excess), the rate constant (k) can be calculated.

  • Comparative Analysis: Repeat the experiment for each isomer under identical conditions to obtain a set of comparable rate constants.

dot

snarkinetics start Reaction Initiation Isomer + Nucleophile in Solvent sampling Timed Aliquoting Quench Reaction start->sampling t = 0, 1, 2...n min hplc HPLC Analysis Quantify Reactant and Product sampling->hplc data Data Processing Plot [Reactant] vs. Time hplc->data rate Rate Constant Determination Calculate k data->rate

Caption: Experimental workflow for SNAr kinetic studies.

Data Summary and Interpretation

The experimental data should be compiled into clear, concise tables for easy comparison.

Table 1: Predicted vs. Experimental pKa Values

IsomerPredicted Acidity RankExperimental pKa
2-Chloro-4-methyl-5-nitrobenzoic acid4To be determined
Isomer A3To be determined
Isomer B1To be determined
Isomer C5To be determined
Isomer D2To be determined

Table 2: Relative Rate Constants for SNAr with Piperidine

IsomerPredicted SNAr Reactivity RankRelative Rate Constant (k_rel)
2-Chloro-4-methyl-5-nitrobenzoic acid4To be determined
Isomer A1To be determined
Isomer B5To be determined
Isomer C1To be determined
Isomer D1To be determined

The experimental results will either validate or refine the initial theoretical predictions. Discrepancies between the predicted and observed reactivity will provide valuable insights into the subtle interplay of electronic and steric effects in these complex systems.

Conclusion: A Data-Driven Approach to Isomer Selection

The choice of a specific isomer of chloro-methyl-nitrobenzoic acid in a drug discovery program should be a data-driven decision. This guide has provided a robust framework for predicting the relative reactivity of these isomers based on fundamental principles of organic chemistry. More importantly, it has outlined a clear experimental path to generate the quantitative data necessary to make informed choices. By investing in a thorough understanding of the reactivity of these key building blocks, medicinal chemists can de-risk their synthetic strategies, accelerate the synthesis of target molecules, and ultimately contribute to the more efficient discovery of new medicines.

References

  • This guide is a synthesis of established chemical principles and does not cite a single overarching source. Specific concepts are supported by the references below.
  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. (URL not available)
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [Link]

  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google P
  • Determination of Benzoic Acid, Chlorobenzoic Acids and Chlorendic Acid in W
  • Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds - SciRP.org. [Link]

  • Ortho effect - Wikipedia. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (URL not available)
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Hammett equation - Wikipedia. [Link]

  • Experimental reactivity patterns and corresponding calculated average... - ResearchGate. [Link]

  • An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • nucleophilic aromatic substitutions - YouTube. [Link]

  • Aromatic Reactivity - MSU chemistry. [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. [Link]

  • 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. [Link]

  • Substituent and Reaction Constants | Dalal Institute. [Link]

  • How to make a reactivity series from experimental data GCSE chemistry - YouTube. [Link]

  • Electrophilic Aromatic Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. [Link]

  • The Hammett cp relationship - Assets - Cambridge University Press. [Link]

  • An analysis of electrophilic aromatic substitution: a “complex approach” - RSC Publishing. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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validation of the antibacterial activity of 2-Chloro-4-methyl-5-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of modern drug discovery. Among these, nitroaromatic compounds have garnered significant interest due to their unique mechanism of action, which is often contingent on bioreduction by bacterial nitroreductases. This guide provides a comprehensive validation of the antibacterial activity of a promising class of compounds: derivatives of 2-chloro-nitrobenzoic acid.

Due to a lack of publicly available data on the antibacterial activity of 2-Chloro-4-methyl-5-nitrobenzoic acid derivatives, this guide will focus on the closely related and well-documented derivatives of 2-chloro-5-nitrobenzoic acid . The principles, experimental methodologies, and mechanistic insights discussed herein are directly applicable to the validation of other halogenated nitrobenzoic acid derivatives, including the 4-methyl substituted variant.

This document is structured to provide not just procedural steps, but a logical framework for understanding the causality behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships that govern the antibacterial potential of these molecules.

Rationale and Synthesis of Lead Compounds

The core structure, a halogenated nitrobenzoic acid, is a privileged scaffold in medicinal chemistry. The chloro- and nitro-substituents are key pharmacophoric features. The chlorine atom can enhance membrane permeability and the electron-withdrawing nitro group is crucial for the compound's bioactivation.

To explore the impact of structural modifications on antibacterial efficacy, two derivatives of 2-chloro-5-nitrobenzoic acid (2Cl5NBH) were synthesized and evaluated: a methylethanolammonium salt (Compound 1) and a 2D coordination polymer with potassium ions (Compound 2).[1][2][3]

Synthesis of Derivatives:

  • Compound 1 (Methylethanolammonium 2-chloro-5-nitrobenzoate): This salt was synthesized through a straightforward acid-base reaction between 2-chloro-5-nitrobenzoic acid and methylethanolamine in an ethanol solution. The resulting product precipitates upon slow evaporation of the solvent.

  • Compound 2 (Potassium 2-chloro-5-nitrobenzoate coordination polymer): This complex was formed by reacting 2-chloro-5-nitrobenzoic acid with potassium hydroxide in an aqueous solution. Slow evaporation of the solvent allows for the formation of the crystalline coordination polymer.

The rationale behind synthesizing these specific derivatives lies in exploring how different counter-ions and supramolecular structures influence the overall antibacterial profile. Compound 1 introduces an organic cation, which may interact differently with the bacterial cell envelope compared to the inorganic potassium ion in Compound 2.

Validating Antibacterial Activity: A Multi-Faceted Approach

A robust validation of antibacterial activity requires a tiered experimental approach, moving from qualitative screening to quantitative determination of inhibitory and bactericidal concentrations. The following standard protocols are recommended.

Preliminary Screening: The Kirby-Bauer Disk Diffusion Assay

This method provides a rapid qualitative assessment of a compound's ability to inhibit bacterial growth.[4][5][6]

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Lawn Culture: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform bacterial lawn.[6]

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar. Ensure firm contact between the disk and the agar.[5]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Diagram of the Kirby-Bauer Disk Diffusion Workflow:

KirbyBauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Lawn Create Bacterial Lawn Inoculum->Lawn MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Lawn Disk Apply Impregnated Disks Lawn->Disk Incubate Incubate (37°C, 18-24h) Disk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Serial_Dilution Serial Dilution of Compound in 96-well Plate Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation_MIC Incubate (37°C, 18-24h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Plate_MBC Plate onto MHA Subculture->Plate_MBC Incubation_MBC Incubate (37°C, 18-24h) Plate_MBC->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC values.

Comparative Performance Analysis

The antibacterial activity of the 2-chloro-5-nitrobenzoic acid derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, including a methicillin-resistant Staphylococcus aureus (MRSA) strain. The results are compared with the parent compound (2Cl5NBH) and a standard antibiotic, gentamicin.

Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)

CompoundS. aureus (ATCC 25923)E. coli (ATCC 25922)MRSA (Clinical Isolate)
Compound 1 2717Not Reported
Compound 2 Weak InhibitionWeak Inhibition16
2Cl5NBH (Parent) 15Moderate InhibitionNot Reported
Gentamicin 28Not Reported16

Data synthesized from "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials". [1] Interpretation of Results:

  • Compound 1 (methylethanolammonium salt) demonstrated broad-spectrum activity, with significant inhibition of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Its activity against S. aureus was comparable to that of gentamicin. [1]* Compound 2 (potassium coordination polymer) exhibited selective and potent activity against the MRSA strain, with an inhibition zone equal to that of gentamicin. [1]* The parent compound, 2-chloro-5-nitrobenzoic acid (2Cl5NBH) , showed moderate activity against S. aureus. [1] These results highlight a crucial aspect of drug design: the modification of a core scaffold can significantly alter its antibacterial spectrum and potency. The organic cation in Compound 1 appears to confer broad-spectrum activity, while the coordination polymer structure of Compound 2 leads to selective anti-MRSA activity.

Unraveling the Mechanism of Action: The Role of the Nitro Group

The antibacterial activity of nitroaromatic compounds is intrinsically linked to the reductive bioactivation of the nitro group by bacterial nitroreductases. [2][7][8][9][10] Proposed Mechanism:

  • Cellular Uptake: The compound penetrates the bacterial cell wall and membrane.

  • Reductive Activation: Inside the bacterium, the nitro group (-NO₂) is reduced by bacterial nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives, and ultimately the amino group (-NH₂). [10]This process can generate reactive oxygen and nitrogen species (ROS/RNS). [2][8]3. Cellular Damage: These reactive species induce oxidative and nitrosative stress, leading to damage of critical cellular components, including DNA, proteins, and lipids. [1]4. Inhibition of Bacterial Growth: The widespread cellular damage disrupts essential metabolic processes, inhibits replication, and ultimately leads to bacterial cell death.

Diagram of the Proposed Mechanism of Action:

MoA cluster_cell Bacterial Cell Compound 2-Chloro-Nitrobenzoic Acid Derivative Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Uptake Reactive_Species Reactive Oxygen/Nitrogen Species (ROS/RNS) Nitroreductase->Reactive_Species Reduction of Nitro Group Cellular_Damage Damage to DNA, Proteins, Lipids Reactive_Species->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action for nitroaromatic antibacterials.

The selective toxicity of these compounds towards bacteria is attributed to the presence and activity of specific nitroreductases in prokaryotes, which are often absent or have different substrate specificities in eukaryotes.

Conclusion and Future Directions

The derivatives of 2-chloro-5-nitrobenzoic acid, particularly the methylethanolammonium salt (Compound 1) and the potassium coordination polymer (Compound 2), demonstrate significant potential as next-generation antibacterial agents. Compound 1 exhibits a promising broad-spectrum profile, while Compound 2 shows selective potency against the clinically challenging MRSA.

The validation framework presented in this guide, encompassing systematic screening and quantitative assays, provides a robust methodology for assessing the antibacterial efficacy of novel chemical entities. The insights into the structure-activity relationship and the pivotal role of the nitro group in the mechanism of action underscore the importance of rational drug design in combating antimicrobial resistance.

Future research should focus on:

  • Synthesizing and evaluating derivatives of 2-Chloro-4-methyl-5-nitrobenzoic acid to determine the influence of the methyl group on antibacterial activity and spectrum.

  • Elucidating the precise molecular targets of the reactive intermediates generated upon nitroreduction.

  • Optimizing the lead compounds to enhance their pharmacokinetic and pharmacodynamic properties.

By employing a rigorous and scientifically grounded approach to validation, the journey from a promising chemical scaffold to a clinically effective antibacterial agent can be navigated with greater precision and success.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]

  • Nitroaromatic Antibiotics | Encyclopedia MDPI. MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • General reduction mechanism of nitroaromatic compounds. ResearchGate. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

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The Fulcrum of Efficiency: A Comparative Guide to Starting Materials in Tyrosine Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate ballet of multi-step drug synthesis, the selection of the initial starting material is a critical decision that reverberates through the entire manufacturing process, profoundly influencing yield, purity, cost, and regulatory compliance. This guide provides an in-depth, objective comparison of different starting materials in the synthesis of a prominent tyrosine kinase inhibitor, Nilotinib. By examining divergent synthetic strategies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions that can streamline development timelines and enhance the economic viability of pharmaceutical manufacturing.

The Strategic Importance of the First Step

The choice of a starting material is far from arbitrary. It is a strategic decision governed by a multitude of factors including chemical accessibility, cost, inherent safety, and the "impurity profile" it imparts to the final Active Pharmaceutical Ingredient (API). An ideal starting material is a readily available, cost-effective compound with a well-defined structure and purity. It should lead to the target molecule through a high-yielding, robust, and scalable synthetic route with a minimal number of steps and manageable purification requirements. The regulatory landscape, particularly the guidelines set forth by the International Council for Harmonisation (ICH), further underscores the need for a well-justified starting material selection to ensure the quality and safety of the final drug product.

This guide will use the synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor, as a case study to illustrate these principles. We will compare a synthetic route commencing with 4-Methyl-3-nitrobenzoic acid , a substituted nitrobenzoic acid derivative, against an alternative pathway starting from 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline .

Case Study: Nilotinib Synthesis

Nilotinib is a crucial therapeutic agent for chronic myeloid leukemia (CML). Its complex molecular architecture necessitates a multi-step synthesis, making the choice of starting materials a pivotal factor in its production.

Route 1: The Nitrobenzoic Acid Approach

This synthetic strategy commences with the commercially available and relatively inexpensive 4-Methyl-3-nitrobenzoic acid . The synthesis involves the formation of the central benzamide bond followed by the construction of the pyrimidine ring.

Synthetic Pathway Overview:

Nitrobenzoic_Acid_Route A 4-Methyl-3-nitrobenzoic acid B 4-Methyl-3-nitrobenzoyl chloride A->B SOCl2 C Amide Intermediate B->C 3-(Trifluoromethyl)-5- (4-methyl-1H-imidazol-1-yl)aniline D Amino Intermediate C->D Reduction (e.g., SnCl2 or Raney Ni) E Guanidine Intermediate D->E Cyanamide F Nilotinib E->F 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Caption: Synthetic route to Nilotinib starting from 4-Methyl-3-nitrobenzoic acid.

This route leverages a readily available starting material and proceeds through a series of classical organic transformations. The nitrated benzoic acid provides a key structural fragment of the final Nilotinib molecule.

Route 2: The Pre-functionalized Aniline Approach

An alternative and widely adopted synthesis of Nilotinib begins with the more complex, pre-functionalized starting material, 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline . This approach builds the molecule from a different strategic bond disconnection.

Synthetic Pathway Overview:

Aniline_Route A 3-(Trifluoromethyl)-5- (4-methyl-1H-imidazol-1-yl)aniline C Nilotinib A->C Coupling Reaction B 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid B->C

Caption: Convergent synthesis of Nilotinib using a pre-functionalized aniline.

This convergent approach involves the coupling of two complex fragments, which can offer advantages in terms of overall yield and process efficiency. However, the synthesis of the starting materials themselves can be lengthy and costly.[1]

Comparative Analysis: A Head-to-Head Evaluation

ParameterRoute 1: 4-Methyl-3-nitrobenzoic acidRoute 2: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline
Starting Material Cost & Availability Readily available and relatively low cost.More complex synthesis, leading to higher cost and potentially limited availability.[1]
Number of Synthetic Steps Longer, linear synthesis (typically 5-6 steps from the starting material).[2]Shorter, convergent synthesis (typically 1-2 steps from the key intermediates).[3]
Overall Yield Reported yields vary, with some optimized processes achieving good overall yields.[2]Can achieve high yields in the final coupling step, but the synthesis of the starting materials must be considered for the true overall yield.[4]
Purity & Impurity Profile Potential for nitro-group related impurities and byproducts from the multi-step process. Requires careful control of reduction and cyclization steps.[2]Impurities are often related to the coupling reaction and unreacted starting materials. Purification can be challenging due to the structural similarity of impurities to the final product.[4]
Process Safety & Environmental Impact Utilizes reagents like thionyl chloride and tin(II) chloride, which require careful handling. The use of Raney nickel for reduction presents pyrophoric hazards.[2]Often employs palladium catalysts for coupling reactions, which are costly and require removal from the final product.[5]
Scalability & Robustness The linear nature can sometimes lead to lower overall throughput. Each step needs to be individually optimized for scalability.Convergent synthesis is often more amenable to large-scale production as the final coupling step can be highly optimized.

Experimental Data Insights

Route 1: Nitrobenzoic Acid Approach - Key Step Yields

An efficient process for Nilotinib starting from 4-methyl-3-nitrobenzoic acid has been reported with the following key transformations and yields[2]:

  • Amide formation: Condensation of 4-methyl-3-nitrobenzoyl chloride with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline proceeds with a high yield of 87% and a purity of 99% (by HPLC).[2]

  • Nitro reduction: The reduction of the nitro group to an amine using stannous chloride or Raney nickel can achieve quantitative yields with high purity (99%).[2]

  • Guanidine formation: Reaction of the amino intermediate with cyanamide gives the guanidine intermediate in a 97% yield with 99.1% purity.[2]

  • Final cyclization: The condensation with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one to form Nilotinib has a reported yield of 70% with a purity of 99.0% (by HPLC).[6]

Route 2: Pre-functionalized Aniline Approach - Final Coupling Yield

The final coupling step in this route, reacting 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, has been optimized to achieve a high yield of 94% with a purity of 99.46% (by HPLC).[4]

Causality Behind Experimental Choices

The selection of a particular synthetic route is a balance of competing factors.

  • The Nitrobenzoic Acid route is attractive due to the low initial cost of the starting material. The linear sequence allows for the purification of intermediates at each stage, which can help in controlling the final impurity profile. The choice of reducing agent (e.g., SnCl2 vs. Raney Ni) is a critical decision based on cost, safety, and efficiency. While Raney nickel is highly efficient, its pyrophoric nature poses significant safety challenges on a large scale. Stannous chloride is a less hazardous alternative but may introduce tin-based impurities that need to be removed.

  • The Pre-functionalized Aniline route is favored for its convergency, which often translates to higher overall yields in the final stages of the synthesis. By building two complex fragments separately and then coupling them, the synthetic efficiency can be maximized. However, this strategy shifts the complexity to the synthesis of the starting materials themselves. The cost and length of the synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline can be a significant drawback.[1] The choice of coupling reagent and catalyst in the final step is crucial for achieving high yield and purity, with palladium-based catalysts being common but expensive.

Self-Validating Systems: Ensuring Trustworthiness in Protocols

A robust and trustworthy synthetic protocol should be self-validating. This means that in-process controls and analytical checkpoints are integrated throughout the synthesis to monitor reaction progress, identify potential deviations, and ensure the quality of intermediates.

Experimental Workflow with Integrated Controls:

Self_Validating_Workflow cluster_0 Starting Material Qualification cluster_1 Step 1: Acyl Chloride Formation cluster_2 Intermediate Qualification A Starting Material (e.g., 4-Methyl-3-nitrobenzoic acid) B QC Analysis (Purity, Identity) A->B C Reaction B->C D In-Process Control (IPC) (e.g., TLC, HPLC) C->D E Work-up & Isolation D->E F Isolated Intermediate E->F G QC Analysis (Purity, Structure) F->G G->H Proceed to next step

Caption: A self-validating experimental workflow with integrated quality control checkpoints.

For each step, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the consumption of starting materials, the formation of the desired product, and the absence of significant impurities before proceeding to the subsequent step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide (Amide Intermediate from Route 1)

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline

  • Potassium hydroxide (KOH)

  • Chloroform

Procedure:

  • To a solution of 4-methyl-3-nitrobenzoic acid in a suitable solvent, add thionyl chloride and reflux to form the acid chloride.[2]

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting 4-methyl-3-nitrobenzoyl chloride in chloroform.

  • In a separate flask, dissolve 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline and potassium hydroxide in chloroform.

  • Slowly add the acid chloride solution to the aniline solution at a controlled temperature (e.g., 10-15°C).

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture and wash the solid with chloroform.

  • Dry the product under vacuum to obtain the amide intermediate.

Expected Yield: ~87%[2] Expected Purity: >99% by HPLC[2]

Protocol 2: Synthesis of Nilotinib via Final Coupling (Route 2)

Materials:

  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

  • 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline

  • Thionyl chloride (SOCl₂)

  • N-Methyl-2-pyrrolidone (NMP)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a reactor, add 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and N-Methyl-2-pyrrolidone (NMP).

  • Heat the mixture to approximately 60°C and then add thionyl chloride dropwise.

  • Stir the mixture at 60°C for about 1 hour to form the acid chloride in situ.

  • Add 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline to the reaction mixture.

  • Heat the reaction mixture to about 90°C and stir for approximately 3 hours.

  • After the reaction is complete (monitored by HPLC), add water and heat to 80°C.

  • Adjust the pH to 11-12 with a 47% NaOH solution.

  • Cool the suspension to 40°C and stir for 2 hours.

  • Filter the solid product, wash with water, and dry under vacuum to obtain Nilotinib base.[4]

Expected Yield: ~94%[4] Expected Purity: >99.4% by HPLC[4]

Conclusion: A Strategic Choice with Lasting Impact

The comparative analysis of these two synthetic routes for Nilotinib highlights the critical role of starting material selection in drug development.

  • The 4-Methyl-3-nitrobenzoic acid route offers the advantage of a low-cost, readily available starting material. However, it involves a longer synthetic sequence with more unit operations, potentially impacting overall throughput and increasing the complexity of impurity control.

  • The 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline route provides a more convergent and potentially higher-yielding final step. This can be advantageous for large-scale manufacturing, but it comes at the cost of more complex and expensive starting materials.

Ultimately, the optimal choice of starting material depends on a holistic assessment of economic, logistical, and regulatory factors. A thorough understanding of the synthetic landscape, coupled with robust process development and analytical control, is paramount to establishing an efficient, scalable, and compliant manufacturing process for life-saving pharmaceuticals.

References

  • Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 25(18), 10331–10336.
  • Kantarjian, H., et al. (2011).
  • Glenmark Generics Limited. (2015). Process for the preparation of nilotinib. U.S.
  • European Patent Office. (2020). Method of preparing nilotinib. EP 3305777 B1.
  • Google Patents. (n.d.). Method of preparing nilotinib. WO2016187824A1.
  • New Drug Approvals. (2019). Nilotinib. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing nilotinib. US10000470B1.

Sources

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 2-Chloro-4-methyl-5-nitrobenzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of 2-Chloro-4-methyl-5-nitrobenzoic acid, a key chemical intermediate, and its precursors. By understanding the distinct spectroscopic signatures at each stage of the synthesis, chemists can confidently track reaction progress and verify the purity of the final product.

The synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid typically begins with 2-chloro-4-methyltoluene. This starting material undergoes nitration to introduce the nitro group, followed by oxidation of the methyl group to a carboxylic acid. Each of these chemical transformations imparts significant and predictable changes to the molecule's interaction with electromagnetic radiation, which can be precisely monitored using techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This guide will dissect the spectroscopic evolution from starting material to the final product, explaining the causal relationships behind the observed spectral shifts and the appearance of new characteristic signals.

The Synthetic Pathway: A Visual Overview

The transformation from a simple substituted toluene to the target benzoic acid derivative is a fundamental multi-step synthesis. The logical flow of this process is critical for understanding the sequential changes in the spectroscopic data.

G cluster_0 Synthetic Pathway 2-Chloro-4-methyltoluene 2-Chloro-4-methyltoluene 2-Chloro-4-methyl-5-nitrotoluene 2-Chloro-4-methyl-5-nitrotoluene 2-Chloro-4-methyltoluene->2-Chloro-4-methyl-5-nitrotoluene Nitration (HNO₃ / H₂SO₄) 2-Chloro-4-methyl-5-nitrobenzoic_acid 2-Chloro-4-methyl- 5-nitrobenzoic acid 2-Chloro-4-methyl-5-nitrotoluene->2-Chloro-4-methyl-5-nitrobenzoic_acid Oxidation (e.g., KMnO₄)

Caption: Synthetic route to 2-Chloro-4-methyl-5-nitrobenzoic acid.

Part 1: Comparative FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying functional groups. The transition from a methyl group to a carboxylic acid and the introduction of a nitro group create highly distinct and easily identifiable changes in the infrared spectrum.

Causality in FT-IR: The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. The introduction of electron-withdrawing groups like -NO₂ and -COOH alters the electron distribution across the benzene ring and attached functional groups, thereby changing bond strengths and their corresponding absorption frequencies.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional Group2-Chloro-4-methyltoluene2-Chloro-4-methyl-5-nitrotoluene2-Chloro-4-methyl-5-nitrobenzoic acid
C-H (Aromatic)~3100-3000~3100-3000~3100-3000
C-H (Aliphatic -CH₃)~2960-2850~2960-2850Absent
N-O (Asymmetric Stretch)Absent~1530-1500 (Strong) ~1540-1510 (Strong)
N-O (Symmetric Stretch)Absent~1350-1330 (Strong) ~1360-1340 (Strong)
C=O (Carbonyl Stretch)AbsentAbsent~1710-1680 (Strong) [1]
O-H (Carboxylic Acid)AbsentAbsent~3300-2500 (Very Broad) [1][2]
C-O (Carboxylic Acid)AbsentAbsent~1320-1210[1]

Analysis of Spectral Transformations:

  • Nitration Step: The most dramatic change upon converting 2-chloro-4-methyltoluene to its nitrated intermediate is the appearance of two strong, sharp absorption bands. These correspond to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the newly introduced nitro (-NO₂) group. These peaks are highly characteristic and provide definitive evidence of successful nitration.

  • Oxidation Step: The oxidation of the methyl group on 2-chloro-4-methyl-5-nitrotoluene to a carboxylic acid in the final product introduces two unmistakable features. First is the disappearance of the aliphatic C-H stretching bands (~2960-2850 cm⁻¹). Second, and most prominently, is the emergence of a very broad O-H stretching band from ~3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1] This broad peak often partially obscures the aromatic C-H stretches. Concurrently, a strong, sharp carbonyl (C=O) stretching peak appears around 1700 cm⁻¹, confirming the presence of the carboxylic acid functional group.[3]

Part 2: Comparative ¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift of each proton is highly sensitive to the presence of neighboring electron-donating or electron-withdrawing groups.

Causality in ¹H NMR: Electron-withdrawing groups, such as -NO₂ and -COOH, deshield nearby protons, causing their signals to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups like -CH₃ shield protons, moving their signals upfield.

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton Environment2-Chloro-4-methyltoluene2-Chloro-4-methyl-5-nitrotoluene2-Chloro-4-methyl-5-nitrobenzoic acid
-COOHAbsentAbsent~10-13 (s, broad, D₂O exch.)
Aromatic CH~7.0-7.3~7.5-8.2~8.0-8.8
-CH₃~2.3 (s, 3H)~2.5 (s, 3H)Absent

Analysis of Spectral Transformations:

  • Nitration Step: Upon nitration of 2-chloro-4-methyltoluene , the powerful electron-withdrawing effect of the nitro group causes a significant downfield shift of the signals for the aromatic protons. The chemical environment of the methyl protons is less affected, showing only a slight downfield shift.

  • Oxidation Step: The transformation to 2-chloro-4-methyl-5-nitrobenzoic acid results in two key changes. Firstly, the singlet corresponding to the three methyl protons completely disappears from the spectrum. Secondly, a new, broad singlet appears far downfield, typically between 10 and 13 ppm. This signal is characteristic of the acidic proton of the carboxylic acid group and will disappear upon shaking the sample with a drop of deuterium oxide (D₂O), a key test for exchangeable protons.[4] The remaining aromatic protons are further shifted downfield due to the combined electron-withdrawing effects of the nitro and carboxylic acid groups.

Part 3: Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and various fragment ions.

Causality in Mass Spectrometry: The stability of the resulting carbocations and neutral fragments governs fragmentation pathways. Bonds adjacent to functional groups or those that lead to the formation of stable species (like the phenyl cation) are often cleaved. The presence of chlorine is easily identified by the characteristic M+2 isotopic peak, which appears at approximately one-third the intensity of the M⁺ peak.

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular WeightExpected M⁺ (m/z)Key Fragmentations
2-Chloro-4-methyltoluene140.61140/142Loss of Cl, loss of CH₃
2-Chloro-4-methyl-5-nitrotoluene185.61185/187Loss of NO₂ (m/z 46), loss of O, loss of NO[5]
2-Chloro-4-methyl-5-nitrobenzoic acid215.59215/217Loss of OH (M-17), loss of COOH (M-45)[6]

Analysis of Fragmentation Patterns:

  • Nitration Step: The molecular ion peak shifts from m/z 140/142 to 185/187, a mass increase of 45 units, confirming the addition of a nitro group. The fragmentation pattern of the nitrated intermediate will be characterized by the facile loss of NO₂ (a neutral fragment of 46 Da) and NO (30 Da), which are common fragmentation pathways for nitroaromatic compounds.[5][7]

  • Oxidation Step: The final product shows a molecular ion at m/z 215/217, an increase of 30 Da from the nitrated toluene intermediate, consistent with the replacement of -CH₃ with -COOH. Aromatic carboxylic acids typically show characteristic fragmentations involving the loss of a hydroxyl radical (-OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ peak.[6] The presence of these fragments provides strong evidence for the successful oxidation.

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is essential for obtaining reproducible and trustworthy spectroscopic data. The following are generalized yet robust methodologies for the analysis of the compounds discussed.

Protocol 1: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Rationale: ATR is a rapid and reliable technique for solid samples, requiring minimal preparation and eliminating the need for KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

  • Sample Preparation: Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable -COOH proton.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the precursors, DMSO-d₆ for the final acid) in a clean NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 14 ppm.

    • Use a standard 30° or 45° pulse.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[8]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[8]

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Rationale: EI is a "hard" ionization technique that provides valuable fragmentation data, aiding in structural elucidation.

  • Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or via Gas Chromatography (GC-MS) for volatile samples.

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and its corresponding M+2 isotope peak for chlorine-containing compounds. Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

Conclusion

The spectroscopic journey from 2-chloro-4-methyltoluene to 2-chloro-4-methyl-5-nitrobenzoic acid is marked by a series of clear and predictable changes. By leveraging the complementary information provided by FT-IR, ¹H NMR, and Mass Spectrometry, researchers can confidently monitor the introduction of the nitro group and the oxidation of the methyl group. This multi-technique approach ensures the structural integrity and purity of the final product, upholding the principles of scientific rigor essential for advanced chemical research and development.

References

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PrepChem. (2023). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). What is number of 1H NMR signals for toluene?. Retrieved from [Link]

  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-chloro-2-methyl-4-nitro-. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • ResearchGate. (2019). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-chloro-5-nitro-toluene. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • PubMed. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • ACS Omega. (2023). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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comparative study of different synthetic methodologies for 2-Chloro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-Chloro-4-methyl-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The methodologies are evaluated based on chemical principles, experimental data, and practical considerations for laboratory and industrial applications.

Introduction

2-Chloro-4-methyl-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid whose utility as a building block in organic synthesis necessitates efficient and scalable production methods. The strategic placement of the chloro, methyl, and nitro groups on the benzoic acid core presents unique challenges and opportunities in its synthesis. This guide will explore two principal synthetic strategies: the direct nitration of 2-chloro-4-methylbenzoic acid and a two-step approach involving the synthesis and subsequent oxidation of 2-chloro-4-methyl-5-nitrotoluene.

Methodology 1: Direct Nitration of 2-Chloro-4-methylbenzoic Acid

This approach represents the most direct route to the target molecule, involving the electrophilic aromatic substitution of 2-chloro-4-methylbenzoic acid with a nitrating agent.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of this reaction is governed by the directing effects of the three substituents on the benzene ring. The chloro and methyl groups are ortho, para-directing activators (though halogens are deactivating overall), while the carboxylic acid group is a meta-directing deactivator. The interplay of these effects determines the position of the incoming nitro group.

The positions ortho and para to the activating methyl and chloro groups are C3, C5, and C6. The positions meta to the deactivating carboxylic acid group are C3 and C5. Therefore, the nitration is expected to predominantly yield a mixture of 3-nitro and 5-nitro isomers. The desired 2-chloro-4-methyl-5-nitrobenzoic acid is one of the expected major products. The formation of the 3-nitro isomer is a significant consideration, necessitating careful optimization of reaction conditions and purification strategies.

Nitration_Regioselectivity

Experimental Protocol (Adapted from the nitration of o-chlorobenzoic acid)[1]

Materials:

  • 2-chloro-4-methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-methylbenzoic acid in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-chloro-4-methylbenzoic acid, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product, a mixture of isomers, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the desired 2-chloro-4-methyl-5-nitrobenzoic acid.

Performance and Considerations
ParameterObservation
Yield The yield of the desired 5-nitro isomer is highly dependent on the reaction conditions and the efficiency of the purification process. Based on analogous reactions, a moderate to good yield can be expected.[1]
Purity The primary impurity is the 3-nitro isomer, which may have similar physical properties, making purification by simple recrystallization challenging. Chromatographic methods may be required for high purity.
Advantages This is a one-step synthesis, which is generally more time and resource-efficient.
Disadvantages The formation of isomeric byproducts necessitates a potentially difficult purification step, which can lower the overall yield. The use of large quantities of strong acids poses safety and environmental concerns.

Methodology 2: Oxidation of 2-Chloro-4-methyl-5-nitrotoluene

This two-step approach involves the initial synthesis of the corresponding nitrotoluene derivative, followed by the oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 2-Chloro-4-methyl-5-nitrotoluene

This intermediate can be prepared by the nitration of 2-chloro-4-methyltoluene. The directing effects of the chloro and methyl groups (both ortho, para-directing) will lead to a mixture of isomers. The primary products are expected to be 2-chloro-4-methyl-5-nitrotoluene and 2-chloro-4-methyl-3-nitrotoluene. The desired 5-nitro isomer is a major product due to the combined directing influence of the substituents.[2]

Nitration_of_Toluene_Derivative

Step 2: Oxidation of 2-Chloro-4-methyl-5-nitrotoluene

The methyl group of the synthesized intermediate is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid are typically employed for this transformation.[3][4]

Oxidation_Step

Experimental Protocol (Adapted from related procedures)

Step 1: Synthesis of 2-Chloro-4-methyl-5-nitrotoluene

  • Follow a standard nitration procedure similar to Methodology 1, using 2-chloro-4-methyltoluene as the starting material. The resulting mixture of isomers would then be separated to isolate the desired 2-chloro-4-methyl-5-nitrotoluene.

Step 2: Oxidation of 2-Chloro-4-methyl-5-nitrotoluene [4]

Materials:

  • 2-chloro-4-methyl-5-nitrotoluene

  • Sodium dichromate dihydrate

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 2-chloro-4-methyl-5-nitrotoluene and water.

  • Slowly and carefully add concentrated sulfuric acid to the mixture with stirring.

  • Gradually add sodium dichromate dihydrate to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, heat the mixture to reflux for several hours until the oxidation is complete (monitored by TLC or GC).

  • Cool the reaction mixture and pour it onto ice.

  • The precipitated crude 2-chloro-4-methyl-5-nitrobenzoic acid is collected by filtration and washed with cold water.

  • The crude product is then purified by recrystallization.

Performance and Considerations
ParameterObservation
Yield The overall yield is a product of the yields of the two steps. While the oxidation step can be high-yielding, the initial nitration and subsequent purification of the intermediate can reduce the overall efficiency.
Purity If the 2-chloro-4-methyl-5-nitrotoluene intermediate is purified effectively, the final product from the oxidation step is generally of high purity, as the main byproducts from the oxidation are inorganic salts that are easily removed.
Advantages This method offers better control over the regiochemistry, as the intermediate can be purified before the final oxidation step. This can lead to a purer final product.
Disadvantages This is a two-step process, which is inherently longer and may require more resources. The use of heavy metal oxidants like dichromate raises significant environmental and safety concerns.

Comparative Summary

FeatureMethodology 1: Direct NitrationMethodology 2: Oxidation of Nitrotoluene
Number of Steps OneTwo
Starting Material 2-Chloro-4-methylbenzoic Acid2-Chloro-4-methyltoluene
Key Challenge Control of regioselectivity and separation of isomers.Synthesis and purification of the nitrotoluene intermediate.
Potential Yield Moderate to good, but dependent on purification efficiency.Potentially higher overall yield of pure product if the intermediate is isolated efficiently.
Product Purity Can be challenging to achieve high purity due to isomeric byproducts.Can be high if the intermediate is purified before oxidation.
Safety & Environment Use of large volumes of strong acids.Use of strong acids and potentially hazardous heavy metal oxidants.

Conclusion and Recommendation

Both methodologies present viable pathways for the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid, each with its own set of advantages and disadvantages.

Methodology 1 (Direct Nitration) is a more straightforward and potentially quicker route. It is a suitable choice for smaller-scale laboratory preparations where the separation of isomers can be managed, for instance, by chromatography. The primary drawback is the potential for a difficult purification process to remove the unwanted 3-nitro isomer.

Methodology 2 (Oxidation of Nitrotoluene) , while being a longer, two-step process, offers superior control over the final product's purity. By isolating and purifying the 2-chloro-4-methyl-5-nitrotoluene intermediate, the subsequent oxidation step yields a cleaner product. This route is likely more amenable to larger-scale production where high purity is a critical requirement. However, the environmental and safety implications of using strong oxidizing agents like chromium salts must be carefully considered and managed.

The choice between these two methodologies will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, purity specifications, available resources for purification, and environmental and safety protocols.

References

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

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  • UBC Library Open Collections. The Mechanism of Permanganate Oxidation of Alkanes, Arenes and Related Compounds. [Link]

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Bridging the Divide: A Comparative Guide to the In Vitro and Potential In Vivo Efficacy of 2-Chloro-5-Nitrobenzoic Acid Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among these, nitroaromatic compounds have garnered significant interest due to their potent and often unique mechanisms of action. This guide provides a detailed comparison of the in vitro efficacy of derivatives of 2-chloro-5-nitrobenzoic acid and critically examines the crucial factors that will govern the translation of these promising laboratory findings to successful in vivo applications. While direct in vivo data for these specific compounds remains to be established, this guide offers a comprehensive roadmap for their future development, grounded in established principles of medicinal chemistry and pharmacology.

The Promise of Nitroaromatics: A Double-Edged Sword

Nitroaromatic compounds exert their antimicrobial effects through a process of reductive activation.[1] This process is typically mediated by bacterial nitroreductase enzymes, which are flavin mononucleotide-dependent proteins.[2] These enzymes reduce the nitro group of the parent compound, leading to the formation of highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as reactive nitrogen species (RNS) like nitric oxide (NO).[3][4] These reactive species can wreak havoc within the bacterial cell, causing widespread damage to DNA, proteins, and lipids, ultimately leading to cell death.[1]

The selective activation of these compounds within bacterial cells, which possess a higher level of nitroreductase activity compared to most mammalian cells, forms the basis of their therapeutic potential.[5] However, the inherent reactivity of the generated intermediates also presents a significant challenge, as off-target effects can lead to toxicity in the host.[6][7] Therefore, a thorough understanding of both the in vitro potency and the potential for in vivo efficacy and toxicity is paramount for the successful development of this class of compounds.

In Vitro Efficacy: A Tale of Two Derivatives

Recent research has shed light on the in vitro antibacterial potential of two novel derivatives of 2-chloro-5-nitrobenzoic acid: a methylethanolammonium salt (Compound 1) and a 2D coordination polymer (Compound 2).[8] These studies provide a solid foundation for understanding the initial antibacterial profile of this chemical series.

Table 1: Comparative In Vitro Antibacterial Activity
CompoundBacterial StrainMethodEndpointResultReference
Compound 1 Staphylococcus aureus ATCC 25923Agar Disc DiffusionZone of Inhibition27 mm[8]
Escherichia coli ATCC 25922Agar Disc DiffusionZone of Inhibition17 mm[8]
Methicillin-resistant S. aureus (MRSA)Biofilm Inhibition Assay% Inhibition~99%[8]
Compound 2 MRSA (patient isolate)Agar Disc DiffusionZone of Inhibition14-16 mm[8]
S. aureus (patient isolate)Biofilm Inhibition Assay% Inhibition~37%[8]
Gentamicin S. aureus ATCC 25923Agar Disc DiffusionZone of Inhibition28 mm[8]
MRSA (patient isolate)Agar Disc DiffusionZone of Inhibition16 mm[8]
Sulfamethoxazole E. coli ATCC 25922Agar Disc DiffusionZone of Inhibition17 mm[8]

The data clearly indicates that Compound 1 exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with potency comparable to the established antibiotic gentamicin against S. aureus.[8] Its nearly complete inhibition of MRSA biofilm formation is particularly noteworthy, as biofilms are a major contributor to persistent and difficult-to-treat infections. In contrast, Compound 2 demonstrates a more selective activity against MRSA.[8] The enhanced efficacy of Compound 1 is attributed to the presence of the methylethanolammonium (MMEA) moiety, which is thought to improve its solubility and permeability across the bacterial membrane.[8]

Experimental Protocols: A Closer Look

A detailed understanding of the experimental methodologies is crucial for interpreting the in vitro data.

  • Compound 1 (Methylethanolammonium salt): Synthesized by reacting 2-chloro-5-nitrobenzoic acid with methylethanolamine in a straightforward acid-base reaction.

  • Compound 2 (2D Coordination Polymer): Prepared by reacting Compound 1 with potassium iodide in an ethanol-water mixture, followed by heating and slow cooling to facilitate crystallization.[8]

  • Bacterial cultures are grown to a specific turbidity (0.5 McFarland standard).

  • The bacterial suspension is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Sterile filter paper discs (6 mm) are impregnated with a known concentration of the test compound.

  • The discs are placed on the inoculated agar surface.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters.

  • Bacterial cultures are grown in a suitable broth medium.

  • The cultures are diluted and added to the wells of a microtiter plate.

  • The test compounds are added to the wells at various concentrations.

  • The plates are incubated for 24-48 hours to allow for biofilm formation.

  • After incubation, the planktonic (free-floating) bacteria are removed by washing.

  • The remaining biofilm is stained with a dye, such as crystal violet.

  • The stained biofilm is then solubilized, and the absorbance is measured using a microplate reader.

  • The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation S1 2-Chloro-5-nitrobenzoic Acid + Methylethanolamine S2 Compound 1 S1->S2 S3 Compound 1 + KI S4 Compound 2 S3->S4 I1 Bacterial Culture (0.5 McFarland) I2 Agar Disc Diffusion I1->I2 I3 Biofilm Inhibition Assay I1->I3 I4 Measure Zone of Inhibition I2->I4 I5 Quantify Biofilm (Crystal Violet) I3->I5

Experimental workflow for synthesis and in vitro evaluation.

Bridging the Gap: From In Vitro Promise to In Vivo Reality

While the in vitro results for the 2-chloro-5-nitrobenzoic acid derivatives are encouraging, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. A critical analysis of the structure-activity relationships (SAR), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and the nuanced mechanism of action is essential to predict and enhance the likelihood of in vivo success.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The difference in activity between Compound 1 and Compound 2 underscores the importance of the chemical structure in determining biological activity.

  • The Role of the Cation: The enhanced activity of Compound 1, a salt, suggests that modifying the physicochemical properties, such as solubility and membrane permeability, is a key strategy for improving antibacterial efficacy. The organic cation in Compound 1 likely facilitates its transport across the bacterial cell wall and membrane.[8]

  • The Nitro Group Position: The position of the nitro group on the aromatic ring is critical for the activation by nitroreductases. The electronic properties of the ring, influenced by other substituents like the chloro and carboxyl groups, will affect the reduction potential of the nitro group and thus the rate of activation.[9]

  • Lipophilicity and Permeability: A delicate balance of lipophilicity and hydrophilicity is required for a compound to be effective in vivo. It must be soluble enough to be absorbed and distributed throughout the body, yet lipophilic enough to cross biological membranes, including the bacterial cell envelope.

Further SAR studies, involving systematic modifications of the parent scaffold, are necessary to optimize the antibacterial activity and the pharmacokinetic properties of these compounds.

ADMET and Pharmacokinetic Considerations: The In Vivo Gauntlet

The success of any drug candidate is heavily dependent on its ADMET profile.[4][10] For nitroaromatic compounds, this is a particularly critical area of investigation due to their potential for toxicity.[6][7]

  • Absorption and Distribution: For oral administration, the compound must be well-absorbed from the gastrointestinal tract. Once in the bloodstream, its distribution to the site of infection is crucial. Factors such as plasma protein binding and tissue permeability will play a significant role.

  • Metabolism: The metabolic fate of the compound in the host is a key determinant of both its efficacy and toxicity. While bacterial nitroreductases are the intended activators, mammalian nitroreductases and other metabolic enzymes can also process these compounds.[5] The formation of toxic metabolites in the host is a major concern.[3]

  • Excretion: The route and rate of excretion will determine the compound's half-life in the body. An appropriate half-life is necessary to maintain therapeutic concentrations at the site of infection without causing cumulative toxicity.

  • Toxicity: The potential for mutagenicity and carcinogenicity is a well-documented concern for nitroaromatic compounds.[6][7][9] The reactive intermediates generated upon reduction of the nitro group can interact with host DNA and other macromolecules, leading to cellular damage. Comprehensive toxicity studies, including Ames tests for mutagenicity and animal toxicity studies, are essential.

admet_considerations A Absorption D Distribution A->D Bioavailability M Metabolism D->M Tissue Exposure E Excretion M->E Clearance T Toxicity M->T Metabolite Toxicity

Key ADMET considerations for in vivo efficacy.
Mechanism of Action: Exploiting the Bacterial Achilles' Heel

The therapeutic window for nitroaromatic antibacterials relies on the differential expression and activity of nitroreductase enzymes between bacteria and mammals.

  • Bacterial Nitroreductases: Bacteria possess a variety of nitroreductases that can efficiently activate these compounds.[2] The expression levels and specific types of these enzymes can vary between different bacterial species, which may explain the observed differences in antibacterial spectrum.

  • Mammalian Nitroreductases: While mammalian cells do express some nitroreductases, their activity towards many nitroaromatic compounds is generally lower than that of their bacterial counterparts.[5] This provides a basis for selective toxicity. However, the potential for activation by mammalian enzymes, particularly in the liver and gut microbiota, must be carefully evaluated.[5]

Engineering compounds that are exclusively or predominantly activated by bacterial nitroreductases is a key strategy for improving their safety profile.[11]

mechanism_of_action cluster_bacterium Bacterial Cell cluster_mammal Mammalian Cell B_NTR Bacterial Nitroreductase B_ROS Reactive Nitrogen Species (RNS) B_NTR->B_ROS B_Damage DNA/Protein/Lipid Damage B_ROS->B_Damage B_Death Cell Death B_Damage->B_Death M_NTR Mammalian Nitroreductase M_Detox Detoxification M_NTR->M_Detox Lower Activity Compound Nitroaromatic Compound Compound->B_NTR Compound->M_NTR

Differential activation in bacterial vs. mammalian cells.

Future Directions: The Path Forward

The derivatives of 2-chloro-5-nitrobenzoic acid represent a promising starting point for the development of new antibacterial agents. However, significant research is required to bridge the gap between their current in vitro profile and a viable in vivo therapeutic. The following steps are crucial for advancing this chemical series:

  • Comprehensive SAR Studies: A broader range of derivatives should be synthesized and evaluated to optimize antibacterial potency and selectivity.

  • In Vitro ADMET Profiling: Early assessment of properties such as solubility, permeability, metabolic stability, and potential for cytotoxicity in mammalian cell lines is essential.

  • Mechanism of Action Elucidation: Further studies are needed to confirm the role of bacterial nitroreductases in the activation of these compounds and to identify the specific reactive species responsible for their antibacterial effect.

  • Animal Models of Infection: Once a lead candidate with a favorable in vitro profile is identified, its efficacy must be evaluated in relevant animal models of bacterial infection. These studies will provide crucial information on the compound's pharmacokinetics, pharmacodynamics, and in vivo efficacy.

  • Toxicity Assessment: Rigorous toxicity studies in animals are necessary to establish the safety profile of any lead compound before it can be considered for clinical development.

By systematically addressing these key areas, the promising in vitro activity of 2-chloro-5-nitrobenzoic acid derivatives can be translated into a new class of antibacterial drugs with the potential to combat the growing threat of antibiotic resistance.

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A Comparative Guide to the Structural Confirmation of 2-Chloro-4-methyl-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of medicinal chemistry and materials science, the precise molecular structure of a compound dictates its function. For novel derivatives of 2-Chloro-4-methyl-5-nitrobenzoic acid, a scaffold with potential applications in pharmaceuticals and agrochemicals, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible research. The presence of multiple substituents on the aromatic ring gives rise to the possibility of several constitutional isomers, each with a unique electronic and steric profile that can drastically alter its biological activity and physical properties.

This guide provides an in-depth comparison of standard analytical techniques for the structural elucidation of 2-Chloro-4-methyl-5-nitrobenzoic acid and its derivatives. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we will present Single-Crystal X-ray Diffraction as the definitive method for absolute structure determination. By understanding the strengths and limitations of each technique, researchers can devise a self-validating analytical workflow to confirm the chemical identity of their target molecules with the highest degree of confidence.

The Analytical Challenge: Distinguishing Isomers

The synthesis of a substituted benzoic acid like 2-Chloro-4-methyl-5-nitrobenzoic acid can potentially yield several isomers. For instance, the nitration of 2-chloro-4-methylbenzoic acid could result in different positional isomers. Therefore, a multi-faceted analytical approach is essential to confirm the exact substitution pattern. This guide will use data from closely related analogs to illustrate the principles of spectroscopic differentiation.

Comparative Spectroscopic Analysis

A combination of spectroscopic methods is typically employed to piece together the molecular structure. Each technique provides a unique set of information, and their collective data provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy: The chemical shift, integration, and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents. For a 1,2,4,5-tetrasubstituted benzene ring, as in 2-Chloro-4-methyl-5-nitrobenzoic acid, we would expect to see two singlets in the aromatic region, a consequence of the protons having no adjacent hydrogens. The electron-withdrawing nature of the nitro and carboxylic acid groups would shift these protons downfield.

¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum reveals the symmetry of the molecule. For 2-Chloro-4-methyl-5-nitrobenzoic acid, we would anticipate eight distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzoic Acids

CompoundRepresentative ¹H NMR Chemical Shifts (ppm)Representative ¹³C NMR Chemical Shifts (ppm)
5-chloro-2-nitrobenzoic acid 10.51 (s, 1H, COOH), 7.88 (d, 1H), 7.84 (dd, 1H), 7.67 (d, 1H)[1]Aromatic carbons typically resonate between 120-150 ppm. The number of unique signals can indicate the symmetry of the molecule.[2]
4-phenyl-2-nitrobenzoic acid (in DMSO-d6) Aromatic protons and the carboxylic acid proton would be observed.Aromatic and carboxylic carbons would be identified.[3]
General Nitrobenzoic Acids Aromatic protons typically resonate in the 6.5-8.0 ppm range. The specific shifts and coupling patterns are highly dependent on the substitution pattern.[2]Aromatic carbons absorb between 120-150 ppm.[2]

Note: Chemical shifts are dependent on the solvent used.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For nitroaromatic compounds, the molecular ion peak is often observed due to the charge-stabilizing ability of the aromatic ring.[4]

The fragmentation pattern can be diagnostic. For a compound like 2-Chloro-4-methyl-5-nitrobenzoic acid, characteristic losses would include the loss of a hydroxyl group (-OH, M-17), a nitro group (-NO₂, M-46), and a carboxyl group (-COOH, M-45). The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern.

Table 2: Expected Mass Spectrometry Data for 2-Chloro-4-methyl-5-nitrobenzoic acid

FeatureExpected ObservationRationale
Molecular Ion (M+) m/z = 215Corresponds to the molecular weight of C₈H₆ClNO₄.
Isotope Peak (M+2) m/z = 217 (approx. 1/3 intensity of M+)Presence of the ³⁷Cl isotope.
Key Fragments m/z = 198 (M-17)Loss of -OH from the carboxylic acid.
m/z = 170 (M-45)Loss of -COOH.
m/z = 169 (M-46)Loss of -NO₂.

For comparison, the GC-MS of methyl 2-chloro-5-nitrobenzoate shows a molecular ion at m/z 215 and a prominent fragment at m/z 184, corresponding to the loss of the methoxy group.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-Chloro-4-methyl-5-nitrobenzoic acid, several characteristic absorption bands would be expected.

The carboxylic acid group gives rise to a very broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretch between 1710 and 1680 cm⁻¹. The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[6]

Table 3: Key IR Absorption Frequencies for Nitrobenzoic Acid Derivatives

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid) Stretching (broad)~3200-2500~3100-2500~3100-2500
C=O (Carboxylic Acid) Stretching~1700~1700~1700
N-O (Nitro) Asymmetric Stretch~1530~1530~1530
N-O (Nitro) Symmetric Stretch~1350~1350~1350

Data adapted from a general guide on nitrobenzoic acid isomers.[6][7]

The IR spectrum of a related compound, 2-chloro-5-nitrobenzoic acid, confirms these characteristic peaks.[8][9]

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of NMR, MS, and IR provides compelling evidence for a proposed structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous determination of the complete three-dimensional molecular structure, including the absolute configuration in chiral molecules.[10] This method relies on obtaining a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of electron density and, consequently, the positions of all atoms in the molecule.

The crystal structure of derivatives of 2-chloro-5-nitrobenzoic acid has been successfully determined using this technique, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.[8][11] Similarly, the polymorphic forms of 2-chloro-4-nitrobenzoic acid have been characterized by single-crystal X-ray diffraction.[4]

Experimental Protocols

General Spectroscopic Analysis Workflow

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Sample Preparation and Data Acquisition
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field spectrometer.

  • Mass Spectrometry: Samples can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS. Electron ionization (EI) is a common method for causing fragmentation.

  • IR Spectroscopy: Solid samples are often prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[8]

  • Single-Crystal X-ray Diffraction: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Conclusion: A Synergistic Approach to Structural Validation

The structural confirmation of 2-Chloro-4-methyl-5-nitrobenzoic acid derivatives necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR provides the detailed framework of proton and carbon connectivity, mass spectrometry confirms the molecular weight and offers fragmentation clues. IR spectroscopy serves as a rapid check for key functional groups. Each of these methods provides crucial data points, but it is their collective interpretation that builds a robust case for a specific chemical structure. For absolute and unequivocal proof, especially in cases of novel compounds or where stereochemistry is a factor, single-crystal X-ray diffraction remains the unparalleled gold standard. By following a logical, multi-technique workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and material science applications.

References

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A Comparative Benchmarking Guide to 2-Chloro-4-methyl-5-nitrobenzoic Acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive performance benchmark of 2-Chloro-4-methyl-5-nitrobenzoic acid as a synthetic intermediate. In the landscape of complex organic synthesis, particularly in pharmaceutical and agrochemical development, the selection of building blocks is paramount to achieving efficient, scalable, and high-yielding synthetic routes. Substituted nitrobenzoic acids are a critical class of such intermediates, offering a versatile scaffold for molecular elaboration. This document offers an objective comparison of 2-Chloro-4-methyl-5-nitrobenzoic acid with viable alternatives, supported by available experimental data for structurally related compounds, to inform strategic synthetic planning.

Introduction: The Strategic Value of Substituted Nitrobenzoic Acids

Substituted benzoic acids bearing a nitro group are highly valuable synthetic intermediates due to the presence of multiple reactive sites. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or reduction. The nitro group is a strong electron-withdrawing group that can be reduced to an amine, a precursor for a vast array of functionalities. Furthermore, halogen substituents provide a site for nucleophilic aromatic substitution or cross-coupling reactions. The specific arrangement of these functional groups on the aromatic ring dictates the molecule's reactivity and suitability for a given synthetic transformation. 2-Chloro-4-methyl-5-nitrobenzoic acid is a prime example of such a multifunctional building block, with potential applications in the synthesis of a variety of complex target molecules.

Synthesis of 2-Chloro-4-methyl-5-nitrobenzoic Acid: A Proposed Pathway and Comparative Efficiency

Proposed Synthetic Protocol

The synthesis would likely proceed via electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The conditions would need to be carefully controlled to favor the formation of the desired 5-nitro isomer.

Reaction Scheme:

2-Chloro-4-methylbenzoic_acid 2-Chloro-4-methylbenzoic acid Product 2-Chloro-4-methyl-5-nitrobenzoic acid 2-Chloro-4-methylbenzoic_acid->Product Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Product

Caption: Proposed synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid.

Step-by-Step Protocol (Hypothetical):

  • To a stirred solution of 2-chloro-4-methylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction temperature is maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by pouring it onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water, and purified by recrystallization.

Comparative Synthesis Efficiency

To benchmark the potential performance of this synthesis, we can compare it with the reported synthesis of analogous compounds.

CompoundStarting MaterialReagentsYieldReference
2-Chloro-5-nitrobenzoic acid o-Chlorobenzoic acid80% Nitric acid, 100% Sulfuric acid92%
2-Chloro-4-fluoro-5-nitrobenzoic acid 2-Chloro-4-fluorotoluenePhotochlorination, Mixed Acid Nitration, Hydrolysis-Oxidation>80% (overall)

Based on these comparisons, it is reasonable to expect that the synthesis of 2-Chloro-4-methyl-5-nitrobenzoic acid from 2-chloro-4-methylbenzoic acid would proceed with high efficiency, likely achieving a yield in the range of 80-90%. The methyl group at the 4-position is an activating group and, together with the chloro and carboxylic acid groups, will direct the incoming nitro group to the 5-position.

Performance as a Synthetic Intermediate: A Comparative Analysis

The utility of 2-Chloro-4-methyl-5-nitrobenzoic acid as a synthetic intermediate is dictated by the reactivity of its functional groups. We will benchmark its performance against its close analogs, 2-chloro-5-nitrobenzoic acid and 2-chloro-4-fluoro-5-nitrobenzoic acid.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 2-position, activated by the electron-withdrawing nitro group at the 5-position, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Reactivity Comparison:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid: The presence of the electron-donating methyl group at the 4-position may slightly decrease the electrophilicity of the aromatic ring compared to 2-chloro-5-nitrobenzoic acid, potentially leading to slightly slower reaction rates in SNAr reactions.

  • 2-Chloro-5-nitrobenzoic acid: This compound serves as a standard benchmark for SNAr reactions in this class of molecules.

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid: The highly electronegative fluorine atom at the 4-position would further activate the ring towards nucleophilic attack, making this derivative likely more reactive in SNAr reactions than the methyl-substituted analog.

Amide Bond Formation

The carboxylic acid functionality is readily converted to an amide, a common linkage in many biologically active molecules. Standard coupling reagents (e.g., DCC, EDC, HATU) or conversion to the acid chloride followed by reaction with an amine can be employed.

The electronic nature of the substituents on the ring is expected to have a minor effect on the efficiency of amide bond formation, which is primarily dependent on the chosen coupling conditions.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which opens up a plethora of synthetic possibilities, including diazotization, further amide bond formation, and the synthesis of heterocyclic systems. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, and Fe/HCl.

The electronic environment of the nitro group is not expected to significantly alter the feasibility of its reduction, and high yields are generally attainable for this transformation across all the compared molecules.

Experimental Protocols for Key Transformations

The following are representative experimental protocols for reactions involving closely related nitrobenzoic acids, which can be adapted for 2-Chloro-4-methyl-5-nitrobenzoic acid.

Synthesis of 2-Chloro-5-nitrobenzoic Acid[1]
  • Materials: o-Chlorobenzoic acid, 100% Sulfuric acid, 80% Nitric acid, Ice.

  • Procedure:

    • A solution is made by stirring 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid and then cooled to below 0°C in an ice-salt bath.[1]

    • A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is added dropwise over a period of about 1 hour, keeping the temperature below 0°C.[1]

    • The mixture is held at room temperature for 10 to 12 hours, and then heated slowly to 60°C, after which it is poured onto 400 grams of ice.[1]

    • The 2-chloro-5-nitrobenzoic acid is filtered off and recrystallized from boiling water to yield a pure product (92% yield).[1]

Conversion of the Carboxylic Acid to an Acid Chloride
  • Materials: 2-Chloro-5-nitrobenzoic acid, Thionyl chloride, Pyridine, Dry reaction vessel.

  • Procedure:

    • To a dry reaction flask containing 10.0 g (50 mmol) of 2-Chloro-5-nitrobenzoic acid, add 18.0 ml (250 mmol) of thionyl chloride under a nitrogen atmosphere.

    • Add a catalytic amount of pyridine (400 μL, 5 mmol) to the solution.

    • Stir the resulting mixture in an oil bath at 50°C for 3 hours.

    • After the reaction is complete, evaporate the solvent under reduced pressure to obtain the corresponding acid chloride product.

Data Summary and Visualization

Table 1: Comparative Synthesis Data of Substituted Nitrobenzoic Acids

CompoundStarting MaterialKey ReagentsReported Yield
2-Chloro-5-nitrobenzoic acido-Chlorobenzoic acidHNO₃, H₂SO₄92%[1]
2-Chloro-4-fluoro-5-nitrobenzoic acid2-Chloro-4-fluorotoluene1. Photochlorination2. HNO₃, H₂SO₄3. Hydrolysis-Oxidation>80% (overall)

Workflow for Utilization as a Synthetic Intermediate:

cluster_synthesis Synthesis cluster_transformations Key Transformations Start 2-Chloro-4-methylbenzoic acid Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 2-Chloro-4-methyl-5-nitrobenzoic acid Nitration->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Reacts at Chloro position Amide Amide Bond Formation Intermediate->Amide Reacts at Carboxylic acid Reduction Nitro Group Reduction Intermediate->Reduction Reacts at Nitro group Product1 Product1 SNAr->Product1 Diverse Products Product2 Product2 Amide->Product2 Amides Product3 Product3 Reduction->Product3 Anilines

Caption: Synthetic utility of 2-Chloro-4-methyl-5-nitrobenzoic acid.

Conclusion and Future Outlook

2-Chloro-4-methyl-5-nitrobenzoic acid is a promising synthetic intermediate with a versatile array of functional groups amenable to a variety of chemical transformations. While direct experimental data is sparse, a robust and high-yielding synthetic protocol can be confidently proposed based on the synthesis of its close structural analogs.

Performance Benchmarking Summary:

  • Synthesis: Expected to be highly efficient, with yields likely comparable to or exceeding 80%.

  • Reactivity in SNAr: The chloro group is activated for substitution, though potentially slightly less reactive than in analogs lacking the electron-donating methyl group.

  • Other Transformations: The carboxylic acid and nitro groups are expected to undergo standard transformations with high efficiency.

For researchers and drug development professionals, 2-Chloro-4-methyl-5-nitrobenzoic acid represents a valuable building block. The choice between this intermediate and its alternatives will depend on the specific synthetic strategy, the desired reactivity profile, and the availability of starting materials. Further experimental studies are warranted to precisely quantify the reaction kinetics and yields for this specific molecule, which would provide a more definitive benchmark of its performance.

References

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link].

  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN114105772A.
  • Fierz-David, H. E. (1949). The fundamental processes of dye chemistry. Interscience Publishers. (As cited on PrepChem)

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 2-Chloro-4-methyl-5-nitrobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is non-negotiable. The compound 2-Chloro-4-methyl-5-nitrobenzoic acid, a key intermediate in various synthetic pathways, demands robust analytical methods to ensure quality, consistency, and safety. This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this specific analyte.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[1][2] The core objective is to equip researchers, scientists, and drug development professionals with the expertise to not only replicate these methods but also to understand their underlying principles, enabling them to make informed decisions for their specific analytical challenges. The guide culminates in a cross-validation framework, a critical process for demonstrating the interchangeability and equivalence of analytical procedures.[1][3]

Foundational Principles: HPLC vs. GC

The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte. 2-Chloro-4-methyl-5-nitrobenzoic acid is a polar, non-volatile organic acid, which has profound implications for method selection.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a polar compound like our target analyte, HPLC, particularly in a reversed-phase mode, is an intuitive first choice. It operates at or near ambient temperatures, eliminating concerns about thermal degradation and allowing for the direct analysis of the compound without chemical modification.[5]

  • Gas Chromatography (GC): GC separates analytes based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column.[6] A prerequisite for GC analysis is that the analyte must be volatile and thermally stable. Carboxylic acids, due to their polarity and strong intermolecular hydrogen bonding, generally exhibit low volatility and are prone to thermal decomposition at the high temperatures used in GC injectors and columns.[7][8] Therefore, a chemical modification step known as derivatization is almost always mandatory to convert the carboxylic acid into a more volatile and thermally stable form, typically an ester or a silyl derivative.[7][9][10]

Experimental Design: A Self-Validating System

A robust analytical method is one that is validated to be fit for its intended purpose.[2][11] The following protocols are designed not just for execution but to inherently generate the data required for a comprehensive validation study, including specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ), in line with ICH Q2(R2) guidelines.[1][2][12]

Overall Experimental Workflow

The diagram below illustrates the parallel workflows for the analysis of 2-Chloro-4-methyl-5-nitrobenzoic acid by HPLC and GC, culminating in the cross-validation assessment.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Path cluster_gc GC Path cluster_analysis Data Analysis & Validation A Weigh and Dissolve 2-Chloro-4-methyl-5-nitrobenzoic acid B Aliquots for HPLC & GC A->B Dilute to working concentrations C Direct Injection B->C F Derivatization (e.g., Methylation) B->F D HPLC Analysis (RP-C18) C->D E Data Acquisition (HPLC) D->E J Method Validation (Linearity, Accuracy, Precision) E->J G Injection of Derivative F->G H GC-FID/MS Analysis G->H I Data Acquisition (GC) H->I I->J K Cross-Validation: Statistical Comparison of HPLC and GC Results J->K L Final Report K->L

Caption: Parallel workflow for HPLC and GC analysis leading to cross-validation.

Protocol 1: Reversed-Phase HPLC Method

This method is predicated on the direct analysis of the analyte, offering simplicity and speed.

1. Apparatus and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, and HPLC vials.

  • Syringe filters (0.45 µm).

2. Reagents and Solvents:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (ACS grade).

3. Preparation of Solutions:

  • Mobile Phase: Prepare an aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.[13] This acidification ensures the carboxylic acid is in its protonated, non-ionized form, leading to better retention and peak shape on a C18 column. The final mobile phase is a mixture of this acidified water and acetonitrile. A typical starting ratio is 50:50 (v/v), which can be optimized.

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard & Sample Solutions: Prepare a series of calibration standards by diluting the stock solution. Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to a concentration within the calibration range (e.g., 100 µg/mL).[13]

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Industry-standard for retaining and separating moderately polar organic molecules.
Mobile Phase Isocratic; Acetonitrile : Acidified Water (e.g., 50:50)Simple, robust, and provides consistent retention. Acid suppresses ionization for good peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at ~254 nm or PDAThe aromatic nitro-substituted ring provides strong UV absorbance for sensitive detection.
Protocol 2: Gas Chromatography (GC) Method with Derivatization

This protocol involves converting the analyte into its methyl ester to enable GC analysis.

1. Apparatus and Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film).

  • Heating block or water bath, reaction vials with screw caps.

2. Reagents and Solvents:

  • 2-Chloro-4-methyl-5-nitrobenzoic acid reference standard.

  • Methanol (anhydrous, HPLC grade).

  • Boron trifluoride-methanol solution (BF3-MeOH, ~14%).

  • Hexane (HPLC grade).

  • Saturated sodium bicarbonate solution.

  • Anhydrous sodium sulfate.

3. Derivatization Protocol (Methyl Esterification):

  • Step 1: Preparation: Place an accurately weighed sample or a dried aliquot of the standard solution (~1 mg) into a reaction vial.

  • Step 2: Reaction: Add 1 mL of BF3-MeOH reagent. Seal the vial tightly.

  • Step 3: Heating: Heat the vial at 60-80 °C for 15-30 minutes. This reaction involves the condensation of the carboxylic acid and methanol, catalyzed by BF3, to form the methyl ester.[14]

  • Step 4: Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water. Vortex thoroughly. The non-polar methyl ester derivative will partition into the upper hexane layer.

  • Step 5: Neutralization & Drying: Carefully transfer the hexane layer to a new vial containing a small amount of anhydrous sodium sulfate. This removes residual water and any trace acid. The sample is now ready for GC injection.

4. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-5 (or equivalent non-polar/mid-polar phase)Provides good separation for a wide range of organic compounds, including the methyl ester derivative.
Carrier Gas Helium or HydrogenInert gases to carry the sample through the column.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for concentrated samples.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the derivative.
Oven Program Start 100°C, hold 1 min, ramp 15°C/min to 280°C, hold 5 minA temperature gradient is necessary to elute the derivative with good peak shape in a reasonable time.
Detector FID at 300 °C or MSFID offers robust, universal detection for organic compounds. MS provides mass data for confirmation.

Data Presentation and Performance Comparison

The objective of method validation is to generate data that proves the method is reliable. Cross-validation then compares two validated methods to see if they produce equivalent results.[15][16]

Comparative Performance Characteristics

The following table summarizes the expected performance of each method for this specific analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Causality & Key Considerations
Principle Liquid-solid partitioningGas-liquid partitioningDictated by analyte polarity and volatility.
Sample Prep. Simple dissolutionMandatory Derivatization GC requires conversion to a volatile ester, adding time, cost, and potential error sources.[7]
Typical Detector UV/PDAFID/MSHPLC relies on UV absorbance; GC-FID offers universal carbon detection, while GC-MS provides structural info.
LOD (Est.) 0.05 µg/mL0.1 µg/mL (FID), <0.05 µg/mL (MS)GC-MS can offer superior sensitivity, but HPLC is often sufficient for assay and purity tests.
LOQ (Est.) 0.15 µg/mL0.3 µg/mL (FID), <0.15 µg/mL (MS)The quantifiable limit follows the trend of the detection limit.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over a defined range.[17]
Precision (%RSD) < 1.0%< 2.0%HPLC is generally more precise due to fewer manual sample handling steps (no derivatization).
Accuracy (% Rec.) 98 - 102%95 - 105%Derivatization efficiency can impact the accuracy of the GC method if the reaction is not complete.
Throughput HighLow to MediumThe derivatization and extraction steps significantly reduce the throughput of the GC method.

The Cross-Validation Process

Cross-validation is the ultimate arbiter of method equivalency. It answers the question: "Do both methods give the same result for the same sample, within acceptable statistical limits?"[1]

Logical Framework for Cross-Validation

G cluster_hplc HPLC Analysis cluster_gc GC Analysis A Prepare Sample Set (e.g., n=6 at 3 concentration levels) B Analyze all samples using validated HPLC method A->B D Analyze all samples using validated GC method A->D C Calculate Concentrations (HPLC Results) B->C F Statistical Comparison - Paired t-test - Bland-Altman plot - Correlation analysis C->F E Calculate Concentrations (GC Results) D->E E->F G Acceptance Criteria Met? (e.g., No significant bias) F->G H Conclusion: Methods are equivalent and can be used interchangeably G->H Yes I Conclusion: Methods are not equivalent. Investigate bias. G->I No

Caption: Logical flow of the cross-validation process.

Execution:

  • Sample Selection: Prepare a set of at least 6 individual samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample using both the fully validated HPLC and GC methods.

  • Data Evaluation: For each sample, compare the concentration value obtained from HPLC with the value from GC. Calculate the percentage difference.

  • Statistical Assessment: Use statistical tools like a paired t-test to determine if there is a statistically significant difference between the means of the two datasets. A Bland-Altman plot is also highly effective for visualizing the agreement between the two methods.

  • Acceptance Criteria: A common acceptance criterion is that the results from the two methods should not differ by more than a predetermined amount (e.g., ±5.0%).

Final Verdict: Method Selection

The choice between HPLC and GC for the analysis of 2-Chloro-4-methyl-5-nitrobenzoic acid is a classic case of balancing analytical performance with practical constraints.

G HPLC HPLC + Direct Analysis (No Derivatization) + High Precision & Accuracy + High Throughput + Simpler Workflow - Lower sensitivity than GC-MS GC GC + Potentially Higher Sensitivity (MS) + Confirmatory via Mass Spectra - Derivatization Required - Lower Throughput - More complex workflow - More sources of error

Caption: Summary of advantages and disadvantages for each technique.

  • For routine Quality Control (QC), assay, and purity testing, HPLC is the unequivocally superior choice. Its simplicity, high precision, and elimination of the error-prone derivatization step make it more robust, faster, and cost-effective for day-to-day operations.[4][5]

  • GC, particularly GC-MS, should be reserved for specific applications where its unique capabilities are required. This could include trace-level impurity identification where the mass spectral data is necessary for structural elucidation, or when orthogonal verification of an HPLC result is needed for investigational purposes.

Successful cross-validation provides a high degree of confidence that either method can be deployed depending on the specific analytical need, ensuring data integrity and consistency across the product lifecycle.

References

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic acid, 2-chloro-5-nitro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2015). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID? Retrieved from [Link]

  • KIET. (n.d.). Validation Hplc Techniques Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ResearchGate. (2009). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.